Boc-Thr(Me)-OH
Beschreibung
The exact mass of the compound Boc-O-methyl-L-threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572974 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48068-25-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48068-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Thr(Me)-OH: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-O-methyl-L-threonine, commonly abbreviated as Boc-Thr(Me)-OH, is a protected amino acid derivative utilized as a key building block in synthetic peptide chemistry.[1][2] Its structure incorporates two critical protecting groups: the acid-labile Boc group on the α-amine and a stable methyl ether on the side-chain hydroxyl group. This dual protection scheme makes it a valuable tool for the precise, stepwise construction of peptide chains, particularly in Solid-Phase Peptide Synthesis (SPPS). The O-methylation of the threonine side chain is of particular interest as it prevents potential side reactions such as O-acylation and, more significantly, blocks post-translational modifications like phosphorylation, making it crucial for designing specific peptide-based research tools and therapeutics. This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound.
Core Chemical and Physical Properties
This compound is typically a white to off-white solid at room temperature.[3][4] Its properties are well-suited for standard peptide synthesis workflows. The tert-butoxycarbonyl (Boc) group provides stable protection for the α-amino group under neutral or basic conditions but can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA), which is a cornerstone of the Boc-SPPS strategy.[][6]
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid | [1][3] |
| CAS Number | 48068-25-3 | [1][7][8] |
| Molecular Formula | C₁₀H₁₉NO₅ | [1][3][8] |
| Molecular Weight | 233.26 g/mol | [1][3][8] |
| Appearance | White to off-white solid/powder | [3][4] |
| Boiling Point | 362.1 ± 37.0 °C at 760 mmHg (Predicted) | [3][4][7] |
| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 3.50 ± 0.10 (Predicted) | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural confirmation of this compound.
¹H NMR Data A representative ¹H NMR spectrum in CDCl₃ shows the following characteristic peaks for (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutyric acid:
-
δ 1.22 (d, 3H): Methyl protons of the threonine side chain.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group (Boc).
-
δ 3.28 (s, 3H): Protons of the O-methyl group.
-
δ 3.98 (br d, 1H): Beta-proton of the threonine backbone.
-
δ 4.38 (d, 1H): Alpha-proton of the threonine backbone.
-
δ 5.28 (d, 1H): Amide proton (NH).
-
δ 10.40-10.60 (br s, 1H): Carboxylic acid proton.[1]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.
The standard synthesis involves the protection of the α-amino group of O-Methyl-L-threonine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
O-Methyl-L-threonine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Potassium bisulfate (KHSO₄) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
Protocol:
-
Dissolve O-Methyl-L-threonine (1.0 eq.) in a 1:1 mixture of THF and water.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add NaHCO₃ (3.0 eq.) followed by Boc₂O (1.5 eq.) to the cooled solution.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for approximately 18 hours.[1]
-
After the reaction is complete, quench the reaction by adjusting the pH to 4 using an aqueous KHSO₄ solution.[1]
-
Perform a liquid-liquid extraction using ethyl acetate (5x volume).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Grind the resulting residue with heptane to precipitate the final product, (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutyric acid, as a white solid.[1]
This protocol outlines a single coupling cycle for incorporating a this compound residue into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, DIC)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[9]
-
Boc Deprotection: To remove the Boc group from the N-terminus of the resin-bound peptide, treat the resin with a solution of 50% TFA in DCM for 2-5 minutes, drain, and then treat again with the same solution for 20-30 minutes.[9][10]
-
Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.[10]
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5% DIEA in DCM solution (3x) to yield a free amine.[10] Follow with additional DCM and DMF washes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 eq.) and a coupling reagent like HBTU (3-4 eq.) in a minimal amount of DMF. Add DIEA (6-8 eq.) to the solution to begin the activation.[11]
-
Coupling: Add the activated amino acid mixture to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[11][12]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The cycle can now be repeated for the next amino acid.
Visualizing the Synthetic Workflow
The logical workflow for utilizing this compound in peptide synthesis is a cyclical process central to drug discovery and development.
Role of O-Methylation in Peptide Design
The strategic incorporation of modified amino acids is a cornerstone of modern peptidomimetic design. While N-methylation is widely studied for its ability to enhance proteolytic stability and cell permeability, O-methylation of hydroxyl-containing residues like threonine offers distinct advantages.[13][14][15]
-
Prevention of Side-Chain Reactions: The primary role of the methyl ether on the threonine side chain is to act as a permanent protecting group, preventing the nucleophilic hydroxyl group from participating in unwanted side reactions during peptide synthesis.
-
Blocking Phosphorylation: Threonine is a common site for post-translational modification via phosphorylation. By methylating the hydroxyl group, researchers can create peptide analogs that are resistant to kinases. This is an invaluable tool for studying signaling pathways where the phosphorylation state of a peptide or protein is critical.
-
Modulating Conformation and Solubility: The replacement of a hydroxyl group with a less polar methyl ether alters the hydrogen bonding capacity of the side chain. This can influence the peptide's secondary structure, folding, and solubility, potentially improving its pharmacological properties.[15]
Conclusion
This compound is a specialized chemical reagent that provides researchers and drug developers with a powerful tool for precision peptide synthesis. Its unique protection scheme allows for its seamless integration into established Boc-SPPS workflows, while the O-methylated side chain offers a strategic method for preventing unwanted reactions and blocking post-translational modifications. A thorough understanding of its chemical properties and experimental applications is essential for leveraging its full potential in the creation of novel, high-efficacy peptide-based therapeutics and research probes.
References
- 1. This compound | 48068-25-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 48068-25-3 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS#:48068-25-3 | Chemsrc [chemsrc.com]
- 8. CAS NO. 48068-25-3 | this compound | C10H19NO5 [localpharmaguide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
An In-depth Technical Guide to (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic Acid: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid, a protected and methylated derivative of the essential amino acid L-threonine, is a valuable chiral building block in modern synthetic organic chemistry and drug discovery. The strategic incorporation of both the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ether on the β-hydroxyl functionality imparts unique chemical properties that are highly advantageous for the synthesis of complex peptides and small molecule therapeutics. This guide provides a comprehensive overview of its structure, detailed synthetic protocols, and its burgeoning role in the development of novel pharmaceuticals, particularly in the realm of potent peptide-based drug candidates.
Core Structure and Physicochemical Properties
(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid, also known as Boc-O-methyl-L-threonine, possesses a well-defined stereochemistry that is crucial for its application in asymmetric synthesis. The "(2S,3R)" designation specifies the absolute configuration at the α-carbon and β-carbon, respectively, corresponding to the natural L-threonine configuration.
The chemical structure is characterized by a butanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amine at the C2 position and a methoxy (B1213986) group at the C3 position.
Chemical Structure:
Caption: 2D structure of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid.
Physicochemical Data
The following table summarizes key physicochemical properties of the compound.
| Property | Value |
| Molecular Formula | C10H19NO5[1] |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (2S, 3R) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Spectroscopic and Analytical Data
Precise analytical data is essential for the confirmation of the structure and purity of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid. The following tables provide expected and reported spectroscopic data.
Table 1: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]+ | 234.13361 |
| [M+Na]+ | 256.11555 |
| [M-H]- | 232.11905 |
Note: Experimental data should be acquired for lot-specific confirmation.
Table 2: Representative NMR Data (Predicted/Typical)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~4.1-4.3 | d | ~2-3 | α-H |
| ¹H | ~3.6-3.8 | dq | ~2-3, ~6-7 | β-H |
| ¹H | ~3.3 | s | - | -OCH₃ |
| ¹H | ~1.4 | s | - | -C(CH₃)₃ |
| ¹H | ~1.1-1.2 | d | ~6-7 | γ-CH₃ |
| ¹³C | ~173-176 | - | - | C=O (acid) |
| ¹³C | ~155-157 | - | - | C=O (Boc) |
| ¹³C | ~79-81 | - | - | -C (CH₃)₃ |
| ¹³C | ~75-78 | - | - | β-C |
| ¹³C | ~58-60 | - | - | α-C |
| ¹³C | ~56-58 | - | - | -OCH₃ |
| ¹³C | ~28 | - | - | -C(C H₃)₃ |
| ¹³C | ~15-17 | - | - | γ-CH₃ |
Note: Chemical shifts are highly dependent on the solvent and instrument used. The above values are illustrative.
Experimental Protocols
The synthesis of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid is a multi-step process commencing with commercially available L-threonine. The key transformations involve the protection of the α-amino group followed by the methylation of the β-hydroxyl group.
Synthesis Workflow
Caption: General synthetic workflow.
Detailed Experimental Procedure
Step 1: Synthesis of N-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH)
This procedure is a standard method for the Boc protection of amino acids.
-
Materials: L-threonine, Dioxane, Water, Sodium Bicarbonate (NaHCO₃), Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Ethyl acetate (B1210297), 1M Hydrochloric acid (HCl), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Dissolve L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-threonine as a white solid.
-
Step 2: Synthesis of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid
This step involves the O-methylation of the hydroxyl group of Boc-L-threonine.
-
Materials: N-Boc-L-threonine, Anhydrous Tetrahydrofuran (THF), Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether, 1M Sodium hydroxide (B78521) (NaOH), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N-Boc-L-threonine (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Extract the aqueous layers with diethyl ether.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound.
-
Applications in Drug Development
The incorporation of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid into peptide chains is a strategic decision in drug design aimed at enhancing the pharmacological properties of the resulting molecule.
Rationale for Use
The methylation of the hydroxyl group in the threonine side chain offers several advantages:
-
Increased Proteolytic Stability: The methoxy group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Enhanced Lipophilicity: The addition of a methyl group increases the lipophilicity of the amino acid residue, which can improve cell membrane permeability and oral bioavailability.
-
Conformational Constraint: The methoxy group can influence the local conformation of the peptide backbone, potentially leading to a more favorable binding orientation with the target receptor.
The Boc protecting group is a standard tool in peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains.
Role as a Building Block in Complex Natural Product Synthesis
(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid and its derivatives are key components in the total synthesis of several potent cytotoxic agents. A prominent example is its use in the synthesis of analogues of Dolastatin 10 , a powerful antimitotic agent originally isolated from a sea hare. These synthetic analogues are of significant interest as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Caption: Role in the development of ADCs.
Conclusion
(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid is a synthetically versatile and pharmaceutically relevant building block. Its unique combination of stereochemistry, amino-protection, and side-chain modification makes it an invaluable tool for medicinal chemists. The ability to confer enhanced stability and bioavailability to peptides underscores its importance in the design of next-generation therapeutics. The detailed synthetic protocols provided herein serve as a practical guide for researchers aiming to incorporate this valuable compound into their drug discovery programs. As the field of peptide and natural product synthesis continues to evolve, the demand for such strategically modified amino acids is expected to grow, further solidifying the role of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid in the advancement of medicine.
References
An In-depth Technical Guide to Boc-O-methyl-L-threonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Boc-O-methyl-L-threonine, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates a typical synthetic workflow.
Core Compound Data
Boc-O-methyl-L-threonine, a derivative of the essential amino acid L-threonine, is distinguished by a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl group on the side-chain hydroxyl. This modification enhances its utility in peptide synthesis by preventing unwanted side reactions.[1]
| Property | Data |
| Molecular Formula | C₁₀H₁₉NO₅ |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 48068-25-3 |
| Appearance | White powder |
| Purity | ≥ 98% (by NMR) |
| Storage Conditions | 0-8°C |
| Synonyms | Boc-Thr(Me)-OH, N-tert-Butoxycarbonyl-O-methyl-L-threonine |
Experimental Protocols
The primary application of Boc-O-methyl-L-threonine is in solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, allowing for its removal under specific conditions that do not cleave the growing peptide from its solid support until the synthesis is complete.[2]
Protocol 1: General Synthesis of Boc-Protected Amino Acids
This protocol outlines the synthesis of a Boc-protected amino acid, such as Boc-L-threonine, from the corresponding free amino acid.
Materials:
-
L-threonine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (B129727) (MeOH)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-threonine in a mixture of methanol and a water solution of sodium bicarbonate.[3]
-
Add di-tert-butyl dicarbonate to the solution and stir the reaction mixture at room temperature for 72 hours.[3]
-
Remove the solvent by vacuum distillation.[3]
-
Dilute the residue with water and wash with diethyl ether to remove unreacted Boc₂O.[3]
-
Acidify the aqueous layer with a saturated aqueous sodium bisulfite solution.[3]
-
Extract the product into 2-methyltetrahydrofuran.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-L-threonine product as a white solid.[3]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-O-methyl-L-threonine
This protocol describes a single coupling cycle in a typical Boc-SPPS workflow on a resin support.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
Boc-O-methyl-L-threonine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[4]
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3 times) followed by IPA (2 times) to remove residual TFA.[4][5]
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[4]
-
Repeat the neutralization step to ensure a free amine is present for the coupling reaction.[4]
-
Wash the resin with DCM (3 times).[4]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-O-methyl-L-threonine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[4]
-
In another vessel, dissolve DCC (3 equivalents) in DCM.[4]
-
Pre-activate the amino acid by adding the DCC solution to the amino acid/HOBt solution and allowing it to react for 10-15 minutes at 0°C.[4]
-
Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours, or until a completion test (e.g., ninhydrin (B49086) test) is negative.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The cycle can now be repeated with the next amino acid.
Protocol 3: Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups.
Materials:
-
Completed peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Ensure the N-terminal Boc-group is removed by treating the resin with TFA as described in the SPPS protocol.
-
Cleavage: Treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups. This step requires specialized equipment and safety precautions due to the hazardous nature of the strong acids.
-
Precipitation: After the cleavage reaction, the strong acid is removed, and the crude peptide is precipitated by adding cold diethyl ether.[4]
-
Purification: The precipitated peptide is then washed with cold diethyl ether, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Workflow and Pathway Visualizations
The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis utilizing Boc-O-methyl-L-threonine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
An In-depth Technical Guide to (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid | Boc-Thr(Me)-OH
CAS Number: 48068-25-3
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-Thr(Me)-OH, a protected, non-proteinogenic amino acid derivative. It serves as a crucial building block in synthetic peptide chemistry, offering unique structural properties for the design of novel peptidomimetics and peptide-based therapeutics. This document details its physicochemical properties, a robust synthesis protocol, and its application in Solid-Phase Peptide Synthesis (SPPS).
Core Compound Data and Physicochemical Properties
This compound, systematically named (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid, is a derivative of the L-threonine amino acid. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions. The side-chain hydroxyl group is protected as a methyl ether, a modification that is stable throughout standard peptide synthesis protocols. This permanent side-chain modification imparts specific characteristics to the resulting peptide, such as increased local hydrophobicity and the removal of a hydrogen-bonding donor, which can significantly influence peptide conformation and receptor interactions.
The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 48068-25-3 | [1][2] |
| IUPAC Name | (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid | |
| Synonyms | Boc-L-Thr(Me)-OH, N-Boc-O-Methyl-L-threonine, BOC-O-METHYL-L-THREONINE | [1][3] |
| Molecular Formula | C₁₀H₁₉NO₅ | [2][4] |
| Molecular Weight | 233.26 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 132-133 °C | [4] |
| Optical Rotation | +9° (c=2, MeOH) | [5] |
| Boiling Point | 362.1 ± 37.0 °C (Predicted) | |
| Purity | ≥97% | |
| Storage Conditions | 2-8 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-protection of O-methyl-L-threonine. The following protocol provides a detailed methodology for its preparation.[1]
Synthesis of this compound from O-Methyl-L-threonine
This procedure involves the reaction of the free amino group of O-methyl-L-threonine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to form the N-Boc protected product.
Materials:
-
O-Methyl-L-threonine (10 g, 75.11 mmol)
-
Tetrahydrofuran (THF), analytical grade (350 mL)
-
Deionized Water (350 mL)
-
Sodium Bicarbonate (NaHCO₃) (18.93 g, 225.32 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (24.59 g, 112.66 mmol)
-
Potassium bisulfate (KHSO₄), 1M aqueous solution
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Heptane (B126788), analytical grade
Experimental Protocol:
-
Dissolution: Dissolve O-Methyl-L-threonine (10 g, 75.11 mmol) in a solvent mixture of THF (350 mL) and water (350 mL) in a suitable reaction vessel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add sodium bicarbonate (18.93 g, 225.32 mmol) followed by the sequential addition of di-tert-butyl dicarbonate (24.59 g, 112.66 mmol).
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Acidification: Upon completion, carefully adjust the pH of the mixture to 4 with a 1M aqueous solution of KHSO₄ to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (5 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a residue.
-
Purification: Grind the resulting residue with heptane to precipitate the final product. Filter the solid and dry under vacuum to afford (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid as a white solid. (Typical yield: 16.50 g, 94%).[1]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.22 (d, 3H), 1.45 (s, 9H), 3.28 (s, 3H), 3.98 (br d, 1H), 4.38 (d, 1H), 5.28 (d, 1H), 10.40-10.60 (br s, 1H).[1]
Logical Workflow for Synthesis
The synthesis follows a standard procedure for Boc-protection of an amino acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary Nα-protection, removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA), while the O-methyl group provides permanent, stable protection for the side chain, preventing unwanted reactions.
The Boc-SPPS Cycle
The incorporation of this compound, or any Boc-protected amino acid, follows a repetitive cycle of deprotection, neutralization, and coupling.
Experimental Protocol for a Single SPPS Cycle:
-
Resin Preparation: The synthesis begins with a resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid. The resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM).
-
Boc Deprotection:
-
The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Nα-Boc group.
-
The resin is then washed thoroughly with DCM and a neutralizing solvent like isopropanol (B130326) to remove residual acid and byproducts.
-
-
Neutralization:
-
The protonated N-terminal amine (TFA salt) is neutralized to the free amine using a solution of a hindered base, typically 10% diisopropylethylamine (DIEA) in DCM or DMF.
-
The resin is washed again to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, the incoming amino acid, this compound (typically 3-4 equivalents), is pre-activated. A common method is the formation of a symmetric anhydride with dicyclohexylcarbodiimide (B1669883) (DCC) or activation with reagents like HBTU/HOBt in the presence of DIEA.
-
The activated this compound solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
The completion of the coupling reaction is monitored using a qualitative test, such as the Kaiser test.
-
-
Washing: The resin is thoroughly washed with DCM and DMF to remove excess reagents and byproducts, preparing it for the next cycle.
This cycle is repeated for each amino acid in the desired peptide sequence.
Workflow Visualization
The logical workflow for incorporating an amino acid using the Boc-SPPS strategy is illustrated below.
Role in Drug Discovery and Biological Implications
The incorporation of non-proteinogenic amino acids like O-methylthreonine is a key strategy in medicinal chemistry to modulate the pharmacological properties of peptide-based drug candidates. While specific, well-documented examples of O-methylthreonine-containing peptides in clinical development or their direct modulation of signaling pathways are not abundant in public literature, the rationale for their use is well-founded in peptide design principles.
Structural and Functional Consequences of O-Methylation:
-
Loss of Hydrogen Bonding: The native hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor. Methylation removes the donor capability, which can drastically alter the peptide's secondary structure and its interaction with biological targets. This can lead to changes in binding affinity and selectivity.
-
Increased Hydrophobicity: The addition of a methyl group increases the lipophilicity of the threonine side chain. This modification can enhance a peptide's ability to cross cell membranes and may improve its overall pharmacokinetic profile, including oral bioavailability and metabolic stability.
-
Steric Effects: The methyl group adds steric bulk compared to the original hydroxyl group. This can be used to control the peptide's conformation, favoring or disfavoring certain folded states, which is critical for receptor recognition. It can also provide a steric shield against enzymatic degradation by proteases, potentially increasing the peptide's in vivo half-life.
The logical relationship for considering the use of this compound in a drug development program is outlined below.
Conclusion
This compound (CAS 48068-25-3) is a specialized amino acid derivative that serves as a valuable tool for peptide chemists and drug development professionals. Its unique O-methyl side-chain protection offers a strategic means to fine-tune the physicochemical and pharmacological properties of synthetic peptides. The well-established protocols for its synthesis and incorporation via Boc-SPPS make it an accessible building block for creating novel peptide analogs with potentially enhanced stability, bioavailability, and target specificity. While its direct presence in known signaling pathways is not widely documented, its utility lies in the rational design of peptidomimetics to overcome the inherent limitations of natural peptide therapeutics.
References
In-Depth Technical Guide to the Physicochemical Properties of Boc-Thr(Me)-OH
Audience: Researchers, scientists, and drug development professionals.
This technical guide offers a comprehensive overview of the physicochemical properties of N-α-tert-Butoxycarbonyl-O-methyl-L-threonine (Boc-Thr(Me)-OH). It is designed to be a core resource, providing essential data, detailed experimental protocols, and logical workflows to support its application in peptide synthesis and broader drug development endeavors.
Core Physicochemical Data
This compound is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the methyl ether safeguards the side-chain hydroxyl group of threonine. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide chain elongation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid | |
| Synonyms | Boc-L-Thr(Me)-OH, N-Boc-O-methyl-L-threonine | [1] |
| CAS Number | 48068-25-3 | [1] |
| Molecular Formula | C₁₀H₁₉NO₅ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | 362.1 ± 37.0 °C (Predicted) | [1] |
| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents like DMSO and DMF. | |
| Optical Rotation | Data not available | |
| Storage | 2-8°C | [1] |
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental for the structural verification and purity assessment of this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Multiplicity | Integration | Reference(s) |
| 10.40-10.60 | COOH | Broad Singlet | 1H | [1] |
| 5.28 | NH | Doublet | 1H | [1] |
| 4.38 | α-CH | Doublet | 1H | [1] |
| 3.98 | β-CH | Broad Doublet | 1H | [1] |
| 3.28 | OCH₃ | Singlet | 3H | [1] |
| 1.45 | C(CH₃)₃ | Singlet | 9H | [1] |
| 1.22 | γ-CH₃ | Doublet | 3H | [1] |
Spectrum acquired in CDCl₃ at 400 MHz.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of this compound. These are generalized procedures for this class of compounds and may be optimized based on specific laboratory conditions.
Synthesis of this compound
This protocol outlines the N-Boc protection of O-methyl-L-threonine.[1]
Materials:
-
O-Methyl-L-threonine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve O-Methyl-L-threonine (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add NaHCO₃ (3.0 eq) followed by the portion-wise addition of Boc₂O (1.5 eq).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
-
After the reaction is complete, carefully adjust the pH to ~4 by adding 1 M KHSO₄ solution.
-
Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain a crude residue.
-
Triturate the residue with heptane to afford this compound as a white solid.
Characterization Protocols
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and longer relaxation times of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Sample Preparation: Prepare the solid sample for analysis. This can be done by creating a KBr pellet, or more conveniently, by using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal or in the sample holder and collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands, such as the broad O-H stretch of the carboxylic acid, the C=O stretches of the carbamate (B1207046) and carboxylic acid, and the N-H bend.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.
-
Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the observed molecular ions.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A logical workflow for the incorporation of this compound into a growing peptide chain via Boc-SPPS.
References
Technical Guide: Solubility of Boc-L-Thr(Me)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-L-threonine methyl ether (Boc-L-Thr(Me)-OH). Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes known qualitative information for the parent compound, discusses the physicochemical impact of O-methylation, and offers detailed experimental protocols for determining precise solubility in various organic solvents.
Introduction to Boc-L-Thr(Me)-OH
Boc-L-Thr(Me)-OH is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the amine terminus, while the O-methyl group on the threonine side chain prevents potential side reactions such as O-acylation. Understanding the solubility of this reagent is critical for efficient coupling reactions, preventing aggregation, and ensuring high-purity synthesis of complex peptides.
The introduction of a methyl ether on the threonine side chain, in place of a hydroxyl group, is expected to increase the lipophilicity of the molecule. This modification can influence its solubility profile, generally favoring less polar organic solvents compared to its hydroxyl counterpart, Boc-L-Thr-OH.
Solubility Data
Quantitative solubility data for Boc-L-Thr(Me)-OH is not extensively reported. However, based on the general properties of Boc-protected amino acids and the known solubility of the closely related Boc-L-Thr-OH, a qualitative and estimated solubility profile can be established. The following table summarizes the available data for Boc-L-Thr-OH and provides a predictive assessment for Boc-L-Thr(Me)-OH.
| Solvent | Compound | Concentration | Temperature (°C) | Solubility | Source |
| N,N-Dimethylformamide (DMF) | Boc-L-Thr-OH | 1 mmol in 2 mL (~109.6 mg/mL) | Not Specified | Clearly Soluble | [1][2] |
| N,N-Dimethylformamide (DMF) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Expected to be Soluble | Inferred |
| Dimethyl Sulfoxide (DMSO) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Expected to be Soluble | Inferred[3] |
| Dichloromethane (DCM) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Likely Soluble | Inferred |
| N-Methyl-2-pyrrolidone (NMP) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Expected to be Soluble | Inferred[3] |
| Tetrahydrofuran (THF) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Likely Soluble | Inferred[4] |
| Ethyl Acetate (EtOAc) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Moderately to Sparingly Soluble | Inferred[5] |
| Methanol (MeOH) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Moderately to Sparingly Soluble | Inferred |
| Ethanol (EtOH) | Boc-L-Thr(Me)-OH | Not Specified | Not Specified | Sparingly Soluble | Inferred |
Note: The solubility of Boc-protected amino acids can be affected by purity, crystalline form, and the presence of moisture. The information for Boc-L-Thr(Me)-OH is predictive and should be confirmed experimentally.
Factors Influencing Solubility
Several factors govern the solubility of protected amino acids:
-
Protecting Groups: The bulky and lipophilic Boc group generally confers solubility in common aprotic polar solvents used in peptide synthesis.
-
Side Chain Modifications: The O-methylation of the threonine side chain reduces its polarity compared to the free hydroxyl group, decreasing its ability to act as a hydrogen bond donor. This typically enhances solubility in less polar solvents like DCM and THF while potentially reducing it in protic solvents like methanol.
-
General Trends: For challenging or "difficult" protected amino acids, DMSO is a powerful polar aprotic solvent that can be effective.[3] Co-solvent mixtures, such as a 1:1:1 ratio of DCM, DMF, and NMP, can also be more effective than a single solvent.[3]
Experimental Protocols
The following protocols provide a systematic approach to determining the solubility of Boc-L-Thr(Me)-OH.
This protocol offers a rapid method to screen for suitable solvents.
Materials:
-
Boc-L-Thr(Me)-OH
-
Selected organic solvents (e.g., DMF, DMSO, DCM, NMP, THF, EtOAc, MeOH)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 2 mL glass vials)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Weigh approximately 10 mg of Boc-L-Thr(Me)-OH into a clean, dry vial.
-
Add 100 µL of the selected solvent to the vial. This creates an initial concentration of ~100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid is completely dissolved, it is considered "very soluble."
-
If the solid is not fully dissolved, add an additional 100 µL of the solvent (total volume 200 µL, concentration ~50 mg/mL) and vortex again.
-
Continue adding solvent in 100-200 µL increments, vortexing after each addition, until the solid dissolves completely.
-
Record the approximate volume of solvent required to dissolve the solid to classify the solubility (e.g., soluble, sparingly soluble).
-
If dissolution is difficult, gentle warming in a water bath or sonication for 5-10 minutes can be employed.[3] Use caution with warming to prevent potential degradation.[3]
This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
Materials:
-
Boc-L-Thr(Me)-OH
-
Selected organic solvents
-
Scintillation vials or other sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Boc-L-Thr(Me)-OH to a vial (e.g., 50-100 mg).
-
Add a known volume of the chosen solvent (e.g., 1.0 mL).
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure excess solid remains.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of dissolved Boc-L-Thr(Me)-OH.
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of Boc-L-Thr(Me)-OH of known concentrations.
-
Generate a calibration curve using HPLC or UV-Vis spectrophotometry.
-
Accurately dilute the filtered saturated solution and analyze it using the calibrated method to determine its concentration.
-
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent used.
-
Visualized Workflows and Logical Relationships
The following diagrams illustrate the decision-making process for solubilization and the experimental workflow for quantitative analysis.
Caption: A decision flowchart for solubilizing this compound.
Caption: Experimental workflow for quantitative solubility analysis.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Boc-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butoxycarbonyl-O-methyl-L-threonine (Boc-Thr(Me)-OH). This guide is intended for researchers, scientists, and drug development professionals who utilize protected amino acids in peptide synthesis and other applications.
Introduction
This compound is a valuable building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ether on the side-chain hydroxyl group prevent unwanted side reactions during peptide coupling. Accurate characterization of this compound by ¹H NMR spectroscopy is crucial to confirm its identity, purity, and structural integrity prior to its use in synthesis. This guide presents a detailed breakdown of the expected ¹H NMR spectrum, including chemical shift assignments and coupling constants, alongside a general experimental protocol for acquiring such data.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (B1202638) (TMS). The expected multiplicities and coupling constants (J) in Hertz (Hz) are also provided. These predictions are based on the analysis of structurally similar compounds, including Boc-Thr(Bzl)-OH and other N-Boc protected amino acids.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | ~ 4.2 - 4.4 | Doublet (d) | ~ 2 - 4 |
| Hβ | ~ 3.9 - 4.1 | Doublet of quartets (dq) | ~ 2 - 4 (d), ~ 6 - 7 (q) |
| γ-CH₃ | ~ 1.1 - 1.3 | Doublet (d) | ~ 6 - 7 |
| O-CH₃ | ~ 3.3 - 3.5 | Singlet (s) | - |
| Boc (t-butyl) | ~ 1.4 - 1.5 | Singlet (s) | - |
| NH | ~ 5.0 - 5.5 | Doublet (d) | ~ 8 - 10 |
| COOH | ~ 10 - 12 | Singlet (s, broad) | - |
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: Structure of this compound with key ¹H-¹H coupling pathways.
Experimental Protocol: ¹H NMR Spectroscopy of this compound
This section provides a general methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
4.1. Materials and Equipment
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) (0.5-0.7 mL)
-
Internal Standard: Tetramethylsilane (TMS) (0.03% v/v, if not already present in the solvent)
-
NMR Tube: 5 mm diameter, high-precision
-
NMR Spectrometer: 300 MHz or higher field strength
4.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
4.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum using the following general parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
4.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the peak multiplicities and measure the coupling constants.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.
This comprehensive guide provides the necessary information for the successful acquisition and interpretation of the ¹H NMR spectrum of this compound, ensuring the quality and integrity of this important reagent in research and development.
In-depth Technical Guide on the 13C NMR Data for Boc-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available 13C NMR data for N-tert-butoxycarbonyl-N-methyl-L-threonine (Boc-Thr(Me)-OH). Due to the absence of a complete, publicly available 13C NMR spectrum for this compound, this document presents data for the structurally similar compound, N-Boc-L-threonine-OH, and provides detailed experimental protocols for the synthesis of this compound and the acquisition of its 13C NMR spectrum.
Data Presentation: 13C NMR Chemical Shifts
Table 1: 13C NMR Chemical Shifts (δ in ppm) of Carbonyl Carbons in N-Boc-L-threonine-OH
| Solvent | Boc C=O | COOH |
| Chloroform-d (CDCl₃) | 157.0 | 175.5 |
| Acetone-d₆ | 156.9 | 173.8 |
| Tetrahydrofuran-d₈ | 156.8 | 175.0 |
| Acetonitrile-d₃ | 156.7 | 173.7 |
| Methanol-d₄ | 157.8 | 174.6 |
| Dimethyl sulfoxide-d₆ | 156.3 | 173.1 |
| Water-d₂ (D₂O) | 158.8 | 176.4 |
Data sourced from Hiraga et al., 2017.[1][2] The study noted that the chemical shifts of both carbonyl carbons were almost constant in aprotic solvents due to intramolecular hydrogen bonding.[1][2] In protic solvents, slight downfield shifts were observed, likely due to competition for hydrogen bonding with the solvent.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-threonine
This procedure outlines the synthesis of the precursor N-Boc-L-threonine from L-threonine.
Materials:
-
L-threonine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
2-Methyltetrahydrofuran
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve L-threonine (1.0 eq) in a mixture of methanol and water.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.4 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 72 hours.
-
Remove the solvent by vacuum distillation.
-
Dilute the residue with water and wash with diethyl ether.
-
Acidify the aqueous layer with a saturated aqueous sodium bisulfite solution.
-
Extract the product with 2-methyltetrahydrofuran.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-L-threonine as a white solid.
Protocol 2: Synthesis of this compound via N-Methylation
This protocol describes the N-methylation of N-Boc-L-threonine.
Materials:
-
N-Boc-L-threonine
-
Dry Tetrahydrofuran (THF)
-
Iodomethane (B122720) (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Isopropyl alcohol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an argon atmosphere, dissolve N-Boc-L-threonine (1.0 eq) in dry THF.
-
Cool the solution in an ice bath.
-
Add iodomethane (a gross excess, e.g., 5-10 eq) to the cooled solution.
-
Carefully add sodium hydride (a gross excess, e.g., 5-10 eq, accounting for the mineral oil content) in small portions over a few hours, allowing the vigorous bubbling to subside between additions.
-
After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Quench: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise until bubbling ceases. Then, add water dropwise.
-
Workup: Remove the THF under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove mineral oil.
-
Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Protocol 3: 13C NMR Data Acquisition
This protocol provides a general procedure for acquiring a 1D 13C NMR spectrum.
Materials:
-
This compound sample (10-50 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Dissolve 10-50 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Setup:
-
Pulse Program: Use a standard 1D 13C pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Temperature: Set the temperature to 298 K (25 °C).
-
Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-200 ppm).
-
Transmitter Frequency Offset (O1P): Center the transmitter frequency in the middle of the spectral region of interest (e.g., ~100 ppm).
-
-
Data Acquisition: Acquire the spectrum. The number of scans will depend on the sample concentration and the sensitivity of the spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound and the key carbon atoms relevant for 13C NMR analysis.
Caption: Structure of this compound showing key carbon atoms.
References
The Impact of O-Methylation on Threonine in Peptide Structure: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-methylation of threonine residues within a peptide sequence represents a subtle yet potent post-translational or synthetic modification that can profoundly influence its structural and functional properties. By replacing the hydroxyl proton of the threonine side chain with a methyl group, key physicochemical characteristics such as polarity, hydrogen bonding capacity, and steric bulk are altered. These changes can cascade into significant effects on peptide conformation, stability, and ultimately, its biological activity. This technical guide provides an in-depth exploration of the role of threonine O-methylation, offering insights into its structural consequences, methodologies for synthesis and analysis, and its potential in therapeutic peptide development. While direct and extensive research on threonine O-methylation is still an emerging field, this document synthesizes available knowledge and draws parallels from related modifications to provide a comprehensive resource for researchers.
Introduction: The Significance of Threonine O-Methylation
Threonine, a polar amino acid, plays a crucial role in peptide and protein structure through its ability to form hydrogen bonds via its side-chain hydroxyl group. This hydroxyl moiety is also a primary site for various post-translational modifications, including phosphorylation and glycosylation, which are pivotal in regulating cellular signaling pathways[1]. O-methylation, the substitution of the hydroxyl hydrogen with a methyl group, offers a unique modification that can modulate a peptide's properties in several ways:
-
Steric Influence: The addition of a methyl group increases the steric bulk of the threonine side chain, which can restrict the conformational freedom of the peptide backbone and influence local secondary structure.
-
Elimination of Hydrogen Bonding: O-methylation removes the hydrogen bond donor capability of the threonine side chain, which can disrupt or alter intramolecular and intermolecular hydrogen bonding networks that are critical for maintaining specific conformations and mediating interactions with biological targets.
-
Increased Hydrophobicity: The replacement of a polar hydroxyl group with a nonpolar methyl ether linkage increases the local hydrophobicity of the peptide. This can impact peptide folding, stability, and membrane permeability.
These modifications make O-methyl-threonine a valuable tool in peptide drug design for enhancing metabolic stability, improving cell permeability, and fine-tuning receptor binding affinity and selectivity[2][3].
Effects on Peptide Structure and Conformation
The introduction of an O-methyl group on a threonine residue can induce significant changes in the local and global conformation of a peptide. These changes are primarily driven by altered steric and electronic properties of the side chain.
Local Conformational Changes
O-methylation can directly influence the side-chain conformation (rotameric preference) of the threonine residue itself. The increased steric bulk of the methoxy (B1213986) group can favor specific rotamers to minimize steric clashes with the peptide backbone and adjacent residues. This, in turn, can influence the backbone dihedral angles (phi, ψ) of the O-methylated threonine and neighboring amino acids, potentially inducing or stabilizing specific secondary structures such as β-turns or helical motifs.
Impact on Secondary Structure
The removal of the hydroxyl group's ability to act as a hydrogen bond donor can have a profound impact on the stability of secondary structures. For instance, in an α-helix, a threonine hydroxyl group might be involved in hydrogen bonding with a backbone carbonyl or a nearby side chain, contributing to helical stability. O-methylation would abrogate this interaction, potentially destabilizing the helix. Conversely, by preventing an unfavorable hydrogen bond or by promoting favorable hydrophobic interactions, O-methylation could also stabilize certain secondary structures.
Data on Conformational Effects
While specific quantitative data for O-methylated threonine-containing peptides is limited in the public domain, we can infer potential effects from studies on related modifications. The following table presents hypothetical NMR chemical shift changes that might be observed upon O-methylation of a threonine residue in a model peptide, based on general principles of how methylation affects the electronic environment.
| Proton | Typical Chemical Shift (ppm) in Threonine | Expected Chemical Shift Range (ppm) in O-Methyl-Threonine | Rationale for Change |
| Hα | 4.1 - 4.4 | 4.0 - 4.3 | Minor downfield or upfield shift due to altered electronic environment and potential conformational changes. |
| Hβ | 3.9 - 4.2 | 3.8 - 4.1 | Downfield shift due to the electron-withdrawing effect of the ether oxygen, but potentially masked by conformational changes. |
| γ-CH3 | 1.1 - 1.3 | 1.0 - 1.2 | Minor upfield shift due to shielding effects from the new O-methyl group and altered rotamer populations. |
| O-CH3 | N/A | 3.2 - 3.6 | Characteristic singlet peak for the newly introduced methyl ether protons. |
Note: These are predicted values and actual shifts will be highly dependent on the peptide sequence and solvent conditions.
Experimental Protocols
The synthesis and analysis of peptides containing O-methyl-threonine require specialized protocols. This section outlines the key experimental methodologies.
Solid-Phase Peptide Synthesis (SPPS) of O-Methyl-Threonine Peptides
The incorporation of O-methyl-threonine into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) with the commercially available building block, Fmoc-L-Thr(Me)-OH or Fmoc-D-Thr(Me)-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-L-Thr(Me)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol for a single coupling cycle of Fmoc-L-Thr(Me)-OH:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Thr(Me)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Continue with the subsequent amino acid coupling cycles.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.
Experimental Workflow for SPPS of an O-Methyl-Threonine Peptide
References
Stability of Boc-Thr(Me)-OH Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of N-tert-butoxycarbonyl-N-methyl-L-threonine (Boc-Thr(Me)-OH) under various acidic conditions commonly employed in peptide synthesis and other synthetic organic chemistry applications. Understanding the kinetics and potential side reactions associated with the deprotection of this sterically hindered amino acid derivative is critical for optimizing reaction conditions, minimizing impurity formation, and ensuring the synthesis of high-quality target molecules.
Executive Summary
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern chemical synthesis, prized for its stability in basic and nucleophilic environments and its facile removal under acidic conditions. However, the stability of the Boc group can be significantly influenced by the structure of the amino acid it protects. In the case of this compound, the presence of an N-methyl group introduces considerable steric hindrance around the carbamate (B1207046) linkage, which can affect the rate of acid-catalyzed cleavage. This guide summarizes the key factors influencing the stability of this compound, provides detailed experimental protocols for its analysis, and discusses potential side reactions.
Acid-Catalyzed Cleavage of the Boc Group
The deprotection of Boc-protected amines proceeds via an acid-catalyzed mechanism. The reaction is initiated by protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently decarboxylates to yield the free amine and carbon dioxide.[1] The reactive tert-butyl cation is the primary source of potential side reactions.
Comparative Stability in Different Acidic Reagents
The choice of acid is a critical parameter in the deprotection of this compound. The two most commonly used reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent. While both are effective, they exhibit different kinetic profiles and can lead to different side product profiles.
Table 1: Quantitative Comparison of Common Acidic Reagents for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[2][3] | 1-4 M in Dioxane, Methanol, or Ethyl Acetate[2][4] |
| General Reaction Time | 30 minutes to a few hours at room temperature[2] | Can be very rapid (e.g., <30 minutes with 4M HCl in dioxane)[2][4] |
| Kinetic Dependence | Complex, can show an inverse dependence on trifluoroacetate (B77799) concentration[4] | Generally exhibits a second-order rate dependence on HCl concentration[4][5][] |
| Product Salt Form | Trifluoroacetate salt (often oily)[2][4] | Hydrochloride salt (often crystalline)[4] |
| Selectivity | Can be less selective, potentially cleaving other acid-labile groups[2] | Can offer higher selectivity depending on the solvent system[2] |
Due to the increased steric hindrance of the N-methyl group in this compound, deprotection can be more sluggish compared to non-methylated analogs.[7] Therefore, stronger acidic conditions or longer reaction times may be necessary to achieve complete cleavage.
Potential Side Reactions
The primary side reactions during the acidic treatment of this compound stem from the generation of the tert-butyl cation and the inherent reactivity of the threonine side chain.
Table 2: Common Side Reactions During Acidic Deprotection of Threonine Derivatives
| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |
| O-acylation | Acylation of the side-chain hydroxyl group by an activated carboxylic acid or during the N→O acyl shift.[8][9][10][11] | Strong acid catalysis.[8] | Use of a side-chain protecting group (e.g., tert-butyl) if orthogonality is not required; careful control of reaction conditions. |
| Dehydration (β-elimination) | Elimination of the hydroxyl group to form a dehydrobutyrine (Dhb) residue.[8] | More common under basic conditions but can be promoted by strong acids at elevated temperatures. | Use of milder acidic conditions and lower temperatures. |
| tert-Butylation | Alkylation of nucleophilic sites by the tert-butyl cation. While the threonine side chain is not as susceptible as residues like tryptophan or methionine, this can still occur.[1] | High concentration of tert-butyl cations. | Addition of scavengers (e.g., triisopropylsilane, water) to the cleavage cocktail.[12] |
Experimental Protocols
Protocol for a Comparative Stability Study of this compound
This protocol outlines a method to quantify the rate of cleavage of the Boc group from this compound under different acidic conditions using RP-HPLC.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DCM.
-
Deprotection Reactions:
-
Condition 1 (50% TFA/DCM): To 1 mL of the stock solution, add 1 mL of TFA.
-
Condition 2 (20% TFA/DCM): To 1 mL of the stock solution, add 0.25 mL of TFA and 0.75 mL of DCM.
-
Condition 3 (4M HCl/Dioxane): Evaporate the DCM from 1 mL of the stock solution under a stream of nitrogen and redissolve the residue in 1 mL of 4M HCl in dioxane.
-
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 100 µL aliquot from each reaction mixture. Immediately quench the reaction by diluting the aliquot into 900 µL of the initial HPLC mobile phase (e.g., 95:5 Water/ACN with 0.1% TFA).
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Data Analysis: Calculate the percentage of remaining this compound and formed Thr(Me)-OH at each time point by integrating the respective peak areas. Plot the percentage of this compound remaining versus time for each condition.
HPLC Method for the Analysis of this compound and Thr(Me)-OH
This method is suitable for separating the hydrophobic Boc-protected amino acid from its more polar deprotected form.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for the kinetic analysis of this compound stability.
Deprotection Mechanism and Side Reactions
Caption: Acid-catalyzed deprotection pathway and potential side reactions.
Conclusion
The stability of this compound under acidic conditions is a function of the acid strength, concentration, reaction time, and temperature. Due to steric hindrance from the N-methyl group, more forcing conditions may be required for complete deprotection compared to non-methylated analogues. This, in turn, can increase the likelihood of side reactions such as O-acylation and dehydration. For optimal results, it is recommended to carefully monitor the deprotection reaction using HPLC and to consider the use of scavengers to minimize side product formation. The choice between TFA and HCl should be made based on the specific requirements of the synthesis, including the presence of other acid-labile groups and the desired final salt form of the product.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
An In-depth Technical Guide to Protected Amino Acids for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine synthesis of complex peptides for a vast array of applications, from basic research to drug development.[1] The success of this methodology hinges on the strategic use of temporarily "protected" amino acids. These protecting groups mask reactive functionalities, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of the peptide chain.[2][3]
This in-depth technical guide provides a comprehensive overview of the core principles of protected amino acids in SPPS. It delves into the two major orthogonal protection strategies, Fmoc/tBu and Boc/Bzl, offering detailed experimental protocols, quantitative data on reagent performance, and visual representations of the underlying chemical workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis endeavors.
The Core Principle of Orthogonal Protection
In the intricate process of synthesizing a peptide, the various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions.[3][4] The essence of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][5] This selective deprotection is paramount for the controlled, stepwise elongation of the peptide chain.[4]
Protecting groups in SPPS can be broadly categorized as follows:
-
Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.[4]
-
Permanent (Side-Chain) Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis, only to be removed during the final cleavage of the peptide from the solid support.[4][6]
The two most widely used orthogonal protection schemes in SPPS are the Fmoc/tBu strategy and the Boc/Bzl strategy.[3]
Diagram 1: The Principle of Orthogonal Protection in SPPS
Caption: Orthogonal protection schemes in SPPS.
Fmoc/tBu Strategy: The Modern Workhorse
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS.[7] It offers the significant advantage of using a base-labile temporary protecting group (Fmoc) and acid-labile permanent side-chain protecting groups (based on the tert-butyl group), representing a truly orthogonal system.[5][7]
Key Features of the Fmoc/tBu Strategy:
-
Mild Deprotection Conditions: The Fmoc group is removed with a mild base, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), which preserves the acid-labile side-chain protecting groups.[2]
-
Orthogonality: The acid-labile side-chain protecting groups are stable to the basic conditions used for Fmoc removal.[7]
-
UV Detectable: The fluorenyl group of Fmoc has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[7]
Common Side-Chain Protecting Groups in Fmoc/tBu SPPS
| Amino Acid | Side-Chain Functionality | Common Protecting Group |
| Arginine (Arg) | Guanidinium (B1211019) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl) |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl) |
| Histidine (His) | Imidazole | Trt (Trityl) |
| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl) |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) |
| Tyrosine (Tyr) | Phenol (B47542) | tBu (tert-butyl) |
Table 1: Common Side-Chain Protecting Groups for the Fmoc/tBu Strategy.
Stability of Side-Chain Protecting Groups in Fmoc/tBu SPPS
A critical aspect of the Fmoc/tBu strategy is the stability of the acid-labile side-chain protecting groups to the repeated basic treatments required for Fmoc removal. The tert-butyl (tBu) group, and others like Trityl (Trt) and Pbf, exhibit exceptional stability under these conditions, ensuring the integrity of the growing peptide chain.[4][8]
| Protecting Group | Stability to 20% Piperidine in DMF | Notes |
| tBu (tert-butyl) | Very High | The cornerstone of the Fmoc/tBu strategy, demonstrating negligible loss even over extended synthesis cycles.[4] |
| Trt (Trityl) | High | Generally stable, but some slow cleavage can occur over many cycles, especially with sterically unhindered Trt groups.[8][9] |
| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | High | Designed for the protection of the guanidinium group of arginine and is highly stable to piperidine. |
Table 2: Stability of Common Side-Chain Protecting Groups to Fmoc Deprotection Conditions.
Boc/Bzl Strategy: The Classic Approach
The tert-butyloxycarbonyl (Boc)/benzyl (B1604629) (Bzl) strategy is the original method developed by Merrifield.[10] It employs an acid-labile temporary protecting group (Boc) and more acid-stable permanent side-chain protecting groups (based on the benzyl group). This is considered a "quasi-orthogonal" system because both types of protecting groups are removed by acid, but at different concentrations.[3]
Key Features of the Boc/Bzl Strategy:
-
Robust Chemistry: A well-established and reliable method for the synthesis of a wide range of peptides.[11]
-
Strong Acid Cleavage: Requires strong acids like liquid hydrogen fluoride (B91410) (HF) for the final cleavage and removal of side-chain protecting groups.[10]
-
In Situ Neutralization: Modern protocols often utilize in situ neutralization to improve coupling efficiency.[10]
Common Side-Chain Protecting Groups in Boc/Bzl SPPS
| Amino Acid | Side-Chain Functionality | Common Protecting Group |
| Arginine (Arg) | Guanidinium | Tos (Tosyl) |
| Aspartic Acid (Asp) | Carboxylic Acid | OBzl (O-benzyl) |
| Cysteine (Cys) | Thiol | 4-MeBzl (4-methylbenzyl) |
| Glutamic Acid (Glu) | Carboxylic Acid | OBzl (O-benzyl) |
| Histidine (His) | Imidazole | DNP (Dinitrophenyl) |
| Lysine (Lys) | Amine | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |
| Serine (Ser) | Hydroxyl | Bzl (Benzyl) |
| Threonine (Thr) | Hydroxyl | Bzl (Benzyl) |
| Tyrosine (Tyr) | Phenol | 2-Br-Z (2-Bromobenzyloxycarbonyl) |
Table 3: Common Side-Chain Protecting Groups for the Boc/Bzl Strategy.
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.[5][12]
Diagram 2: The Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A generalized workflow of the SPPS cycle.
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Workflow
This protocol outlines the key steps for the manual synthesis of a peptide on a Rink Amide resin for a C-terminal amide.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.[13]
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10 mL per gram of resin).[13]
-
Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[13]
-
Drain the solvent from the reaction vessel.[13]
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[14]
-
Agitate the mixture for 3 minutes, then drain.[1]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
4. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling reagent such as HATU (3 equivalents) in a minimal amount of DMF.[1]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[14]
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.[1]
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[14]
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final coupling step and removal of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.[13]
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13]
-
Add the cleavage cocktail to the resin in a fume hood (approximately 10 mL per gram of resin).[14]
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[13]
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.[14]
-
Dry the crude peptide under vacuum.[14]
Protocol 2: Manual Boc-SPPS Workflow
This protocol outlines the key steps for the manual synthesis of a peptide on a Merrifield resin for a C-terminal acid.
1. Resin Swelling:
-
Swell the Merrifield resin in DCM for at least 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain (pre-wash).
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[15][16]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
3. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 1-2 minutes each).
-
Wash the resin with DCM (3 times).
4. Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (3 equivalents) and an activator like HOBt (3 equivalents) in a minimal amount of DMF.
-
In a separate vial, dissolve a coupling reagent such as DIC (3 equivalents) in DCM.
-
Add the DIC solution to the amino acid/HOBt solution and allow to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
5. Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid.
7. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Carefully add liquid hydrogen fluoride (HF) to the peptide-resin in a specialized HF cleavage apparatus at 0°C for 1 hour. (Caution: HF is extremely corrosive and toxic and requires specialized equipment and training).
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with diethyl ether to remove the cleaved peptide.
-
Precipitate the peptide from the ether washes.
Monitoring Reaction Completion
Ensuring complete deprotection and coupling at each step is crucial for the synthesis of high-purity peptides. Several qualitative and quantitative methods are available for this purpose.
The Kaiser Test (Qualitative)
The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[4][8] A positive result (intense blue color) after the deprotection step indicates the presence of a free N-terminal amine, while a negative result (yellow or colorless) after the coupling step confirms the successful acylation of the amine.[4][17]
Protocol for the Kaiser Test:
-
Reagent Preparation:
-
Reagent A: 66% w/v potassium cyanide in deionized water, diluted 1:50 in pyridine.[18]
-
Reagent B: 5% w/v ninhydrin (B49086) in n-butanol.[18]
-
Reagent C: 80% phenol in ethanol.[17]
-
-
Procedure:
Diagram 3: Kaiser Test Interpretation Workflow
Caption: Decision workflow for interpreting Kaiser test results.
The TNBS Test (Qualitative)
The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for primary amines.[19] It produces an orange-red color on the beads in the presence of free amines.[19]
Protocol for the TNBS Test:
-
Reagent Preparation:
-
Prepare a 0.01% (w/v) solution of TNBS in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[20]
-
-
Procedure:
-
Wash a small sample of resin beads.
-
Add a few drops of the TNBS solution and a base like DIPEA.
-
Observe the color of the beads.
-
Quantitative Data on Reagent Performance
The choice of coupling reagent and deprotection conditions can significantly impact the efficiency and purity of the synthesized peptide.
Coupling Reagent Efficiency
A variety of coupling reagents are available, each with different activation mechanisms and efficiencies. Onium salt-based reagents like HATU, HBTU, and COMU are highly efficient and widely used.[21]
| Coupling Reagent | Type | Relative Efficiency | Racemization Potential | Notes |
| HATU | Aminium Salt | Very High | Low to Moderate | Fast and effective, but can be expensive.[22] |
| HBTU | Aminium Salt | High | Low to Moderate | A cost-effective alternative to HATU.[23] |
| COMU | Uronium Salt | Very High | Very Low | Highly efficient, soluble, and considered safer than benzotriazole-based reagents.[21][24] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low | A classic and reliable combination.[25] |
| PyBOP | Phosphonium Salt | High | Low | Effective for sterically hindered couplings. |
Table 4: Comparative Performance of Common Coupling Reagents in SPPS.
Deprotection Kinetics
The rate of deprotection can influence cycle times and the potential for side reactions.
| Protecting Group | Deprotection Reagent | Typical Time | Notes |
| Fmoc | 20% Piperidine/DMF | 2 x 10-15 min | The standard and most widely used method.[2] |
| Fmoc | 2% DBU / 5% Piperazine in DMF | < 1 min | A faster and often more efficient alternative, especially for difficult sequences.[10] |
| Boc | 50% TFA/DCM | 20-30 min | Standard condition for Boc removal.[15] |
| Boc | Neat TFA | 1-2 min | Faster but harsher conditions. |
Table 5: Typical Deprotection Times for Temporary Protecting Groups.
Synthesis of Protected Amino Acids
While a wide variety of protected amino acids are commercially available, in-house synthesis may be necessary for certain applications or to reduce costs.
General Protocol for Fmoc-Amino Acid Synthesis
This procedure utilizes Fmoc-OSu for the protection of the α-amino group.[14]
-
Suspend the amino acid in a mixture of water and an organic solvent (e.g., dioxane).
-
Add a base such as sodium bicarbonate.
-
Add a solution of Fmoc-N-succinimidyl carbonate (Fmoc-OSu) in the organic solvent.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture and extract the Fmoc-amino acid with an organic solvent.
-
Wash, dry, and crystallize the product.
General Protocol for Boc-Amino Acid Synthesis
This procedure uses di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) for the protection of the α-amino group.[13]
-
Dissolve the amino acid in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).[13]
-
Add a base such as sodium hydroxide.[13]
-
Cool the mixture to 0°C and add (Boc)₂O.[13]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by removing the organic solvent, acidifying the aqueous layer, and extracting the Boc-amino acid.
-
Dry and crystallize the product.
Conclusion
The strategic use of protected amino acids is fundamental to the success of Solid-Phase Peptide Synthesis. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the presence of sensitive functionalities, and the desired scale. A thorough understanding of the properties of different protecting groups, the kinetics of deprotection, and the efficiency of various coupling reagents is essential for optimizing peptide synthesis protocols. This guide provides a solid foundation of knowledge, including detailed experimental procedures and comparative data, to empower researchers in the synthesis of high-quality peptides for a wide range of scientific endeavors. By carefully selecting and applying the appropriate protected amino acids and synthetic strategies, the full potential of SPPS can be realized in advancing research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. chempep.com [chempep.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. peptide.com [peptide.com]
- 23. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bachem.com [bachem.com]
Boc-Thr(Me)-OH safety data sheet information
An In-depth Technical Guide to the Safe Handling of Boc-Thr(Me)-OH
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound; N-tert-Butoxycarbonyl-N-methyl-L-threonine |
| Synonyms | Boc-N-Me-L-Thr-OH |
| CAS Number | 101759-72-2[1] |
| Molecular Formula | C10H19NO5[1][2] |
| Molecular Weight | 233.26 g/mol [1][2] |
| Structure | (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, related Boc-protected amino acids are generally considered to have low acute toxicity. However, as with any laboratory chemical, caution is advised. Potential hazards may include:
-
Skin and Eye Irritation: Direct contact with the powder or solution may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
-
Unknown Toxicological Properties: The toxicological properties of this specific compound have not been thoroughly investigated.[3]
It is prudent to handle this compound as a potentially hazardous substance.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Solubility | Slightly soluble in water. | [4] |
| Storage Temperature | 0-8°C or -20°C | [1][5] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Avoid direct contact with skin and eyes.[3]
-
Minimize dust generation during handling.[6]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly sealed container in a cool, dry place.[4][5][7]
-
Recommended storage temperatures are typically refrigerated (0-8°C) or frozen (-20°C) to prevent degradation.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
The following table outlines the recommended personal protective equipment.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust.[6][7] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[6] |
| Skin Protection | Wear compatible chemical-resistant gloves.[6] |
| Body Protection | Wear a lab coat. |
| Respiratory Protection | If dust is generated, a NIOSH-approved N95 or higher-rated respirator may be necessary.[6] |
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3][7] |
Experimental Protocols
General Weighing and Solution Preparation Protocol
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a clean spatula and weigh boat.
-
Dissolution: Add the powder to the desired solvent in a suitable container. Mix gently until fully dissolved.
-
Storage of Solution: If not for immediate use, store the solution in a tightly sealed container at the recommended temperature, protected from light if necessary.
Visualizations
Risk Assessment and Management Workflow
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.
Caption: Risk assessment and management workflow for this compound.
Hierarchy of Controls for Personal Protective Equipment (PPE)
This diagram illustrates the hierarchy of controls to minimize exposure to this compound, with the most effective measures at the top.
Caption: Hierarchy of controls for safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 48068-25-3 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. N-Boc-L-threonine methyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. peptide.com [peptide.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Stability of Boc-Thr(Me)-OH: A Technical Guide to Storage and Handling
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of the recommended storage and handling conditions for Boc-Thr(Me)-OH, a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring the compound's stability, purity, and performance in sensitive downstream applications.
This document outlines the optimal storage parameters, essential handling precautions, and detailed experimental protocols for stability assessment. By implementing these procedures, researchers can mitigate the risks of degradation and ensure the reliability of their experimental outcomes.
Recommended Storage Conditions
The stability of this compound is directly influenced by its storage environment. To maintain its chemical integrity, the following conditions are recommended. Long-term storage data from suppliers indicates excellent stability when stored as a solid under controlled conditions.
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (2-8°C or +5 ± 3°C)[1] | Minimizes the rate of potential degradation reactions. |
| Frozen (≤ -20°C) for long-term storage[][] | Provides optimal preservation for extended periods, further reducing chemical degradation. | |
| Atmosphere | Store in a tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |
| Light Exposure | Store in the dark | While specific photostability data is not readily available, it is general good practice for complex organic molecules to be protected from light to prevent potential photochemical degradation. |
| Form | Solid[][4] | The compound is typically supplied and stored as a solid, which is generally more stable than solutions. |
Safe Handling Protocols
Proper handling of this compound is essential to ensure the safety of laboratory personnel and to prevent contamination of the material. This involves the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory safety procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields should be worn to protect against accidental splashes or dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[1]
Hygiene Measures:
-
Wash hands thoroughly after handling the compound.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.[1]
Experimental Protocols for Stability Assessment
To ensure the ongoing quality of this compound, particularly when stored for extended periods or under non-ideal conditions, stability-indicating analytical methods are crucial. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish appropriate analytical methods for their detection.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability under various stress conditions.[1][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Photostability chamber
-
Temperature and humidity-controlled oven
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Add HCl solution to a sample of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add NaOH solution to a sample of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add H₂O₂ solution to a sample of the stock solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 60°C) and humidity for a defined period.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][7] A control sample should be wrapped in aluminum foil to exclude light.[8]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating method, such as RP-HPLC.
Protocol 2: RP-HPLC Method for Stability Analysis
This protocol provides a general method for the analysis of this compound and its potential degradation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples from the forced degradation study by diluting them to an appropriate concentration with the initial mobile phase composition.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantify the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
Data Presentation for Stability Studies
The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation. The following tables provide a template for presenting the data from forced degradation studies.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants |
| 0.1 M HCl | 72 hours | 60°C | Data | Data |
| 0.1 M NaOH | 24 hours | Room Temp | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | 7 days | 60°C | Data | Data |
| Photostability | ICH Q1B | 25°C | Data | Data |
Table 2: Long-Term Stability Data for this compound under Recommended Storage Conditions
| Storage Condition | Time Point (Months) | Purity by HPLC (%) | Appearance |
| 2-8°C | 0 | Initial Data | White Solid |
| 6 | Data | No Change | |
| 12 | Data | No Change | |
| 24 | Data | No Change | |
| -20°C | 0 | Initial Data | White Solid |
| 12 | Data | No Change | |
| 24 | Data | No Change | |
| 36 | Data | No Change |
Visualizing Workflows
To further clarify the processes involved in the storage, handling, and stability testing of this compound, the following diagrams have been generated.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]
- 5. Protein Forced Degradation Studies [intertek.com]
- 6. database.ich.org [database.ich.org]
- 7. Photostability | SGS [sgs.com]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Boc-Thr(Me)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of therapeutic peptides. N-methylation can increase metabolic stability by providing resistance to enzymatic degradation, improve membrane permeability, and in some cases, enable oral bioavailability.[1] Boc-Thr(Me)-OH, an N-α-tert-butyloxycarbonyl protected N-methylated threonine, is a valuable building block for introducing these advantageous properties into synthetic peptides. However, the increased steric hindrance and reduced nucleophilicity of the N-methylated amine pose significant challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols and highly efficient coupling reagents.[2]
These application notes provide a comprehensive guide to the use of this compound in Boc-SPPS, including detailed protocols, a comparative analysis of coupling reagents, and strategies to mitigate potential side reactions.
Data Presentation
Table 1: Recommended Reagents for Boc-SPPS of Peptides Containing this compound
| Reagent Class | Reagent Name | Key Characteristics |
| Resin | Merrifield Resin, PAM Resin | Suitable for the synthesis of C-terminal peptide acids.[3] |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | High-purity, peptide synthesis grade solvents are essential. |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Typically used as a 50% solution in DCM for Boc group removal.[3][4] |
| Neutralization Base | N,N-Diisopropylethylamine (DIEA) | Used as a 10% solution in DMF to neutralize the peptide-resin after deprotection.[3] |
| Coupling Reagents | HATU, HBTU, PyAOP | Highly effective for sterically hindered and N-methylated amino acids.[5][6] |
| Cleavage Cocktail | Hydrogen Fluoride (HF) / Anisole (B1667542) | A common cleavage cocktail for Boc-SPPS; scavengers are crucial to prevent side reactions.[4] |
Table 2: Typical Reaction Parameters for the Incorporation of this compound
Data presented is based on protocols for sterically hindered and N-methylated amino acids and should be optimized for specific peptide sequences.
| Parameter | Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | A lower substitution can be beneficial for long or complex peptides.[4] |
| This compound Excess | 3.0 - 4.0 equivalents | An excess of the amino acid and coupling reagents is used to drive the reaction to completion.[7] |
| Coupling Reagent Excess | 2.9 - 3.8 equivalents | Relative to the amino acid. |
| Base (DIEA) Excess | 6.0 - 8.0 equivalents | Crucial for the activation step with uronium/aminium-based coupling reagents.[7] |
| Coupling Time | 2 - 12 hours | May require longer coupling times or double coupling due to steric hindrance. Monitoring the reaction is essential.[4] |
| Expected Coupling Efficiency | >95% | Dependent on the peptide sequence and coupling conditions. |
| Crude Peptide Yield | 60 - 85% | Dependent on the length and sequence of the peptide.[4] |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free C-terminal amino acid
-
This compound
-
HATU (or other suitable coupling reagent)
-
DCM (peptide synthesis grade)
-
DMF (peptide synthesis grade)
-
TFA
-
DIEA
-
Isopropanol (IPA)
-
Nitrogen gas for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.[8]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound (using HATU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[7]
-
Add DIEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[8]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended up to 12 hours.
-
-
Monitoring the Coupling Reaction:
-
Due to the N-methylation, the standard Kaiser test will not be effective. The bromophenol blue test can be used as an alternative to monitor for the presence of unreacted secondary amines.
-
-
Washing:
-
Once the coupling is complete (or the maximum reaction time has been reached), drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).
-
Dry the resin under vacuum.
-
-
Capping (Optional):
-
If the coupling reaction is incomplete, any unreacted amino groups should be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.[3]
-
Protocol 2: Cleavage and Deprotection
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add anisole (as a scavenger) to the resin.
-
Carefully condense anhydrous HF into the reaction vessel at a low temperature (e.g., -78 °C).
-
Allow the reaction to proceed at 0 °C for 1-2 hours with stirring.[4]
-
-
HF Evaporation: Remove the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the crude peptide multiple times with cold diethyl ether to remove scavengers and other small molecules.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathways
N-methylated amino acids, including N-methyl-threonine, are integral components of several biologically active natural products. The following diagrams illustrate the signaling pathways affected by two such molecules: Cyclosporine A and Didemnin B.
References
- 1. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Boc-Thr(Me)-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-tert-Butoxycarbonyl-N-methyl-L-threonine (Boc-Thr(Me)-OH), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents significant challenges in manual Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete couplings and the formation of deletion sequences.
These application notes provide a comprehensive guide to effective coupling protocols for this compound in manual Boc-SPPS. Detailed methodologies, a comparative summary of coupling reagents, and strategies to mitigate common side reactions are presented to enable the successful synthesis of peptides containing this sterically hindered amino acid.
Challenges in Coupling this compound
The primary obstacle in the acylation of the N-terminal amine following the incorporation of an N-methylated amino acid is steric hindrance. The methyl group on the nitrogen atom sterically shields the amine, reducing its nucleophilicity and slowing down the rate of peptide bond formation. This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiencies.
Comparative Data of Coupling Reagents
While direct quantitative comparisons for this compound are not extensively published, the following table summarizes the expected performance of various coupling reagents based on their known efficacy with other sterically hindered and N-methylated amino acids. HATU, PyAOP, and PyBOP are generally considered the most effective reagents for such challenging couplings.[1][2]
| Coupling Reagent | Class | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Relative Efficiency | Key Considerations |
| HATU | Aminium Salt | 1.9 / 2.0 / 4.0 | 1 - 4 hours | Excellent | Highly effective for sterically hindered and N-methylated amino acids; rapid activation minimizes racemization.[1][3] |
| PyBOP/HOAt | Phosphonium Salt | 2.0 / 2.0 / 4.0 | 2 - 6 hours | Excellent | Generates a highly reactive HOAt ester; particularly effective for difficult couplings. The byproducts are not as easily removed as with aminium salts. |
| HBTU/HOBt | Aminium Salt | 1.9 / 2.0 / 4.0 | 2 - 8 hours | Good | A common and cost-effective choice, but may require longer reaction times or double coupling for this compound. |
| DIC/HOBt | Carbodiimide | 2.0 / 2.0 / - | 4 - 12 hours | Moderate | A classic and economical method. Slower reaction rates may necessitate extended coupling times or double coupling. The addition of HOBt is crucial to suppress racemization.[4] |
| COMU | Aminium Salt | 1.9 / 2.0 / 4.0 | 1 - 4 hours | Excellent | Offers high reactivity comparable to HATU and is based on the non-explosive OxymaPure, enhancing safety.[2][3] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in Boc-SPPS. These protocols should be optimized based on the specific peptide sequence and resin characteristics.
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol precedes each coupling step.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the solvent.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min) and then DMF (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DMF (5 x 1 min). The resin is now ready for the coupling reaction.
-
Protocol 2: HATU-Mediated Coupling of this compound
This protocol is highly recommended for achieving high coupling efficiency with this compound.[1]
Materials:
-
Neutralized peptide-resin
-
This compound
-
HATU
-
DIEA
-
DMF, anhydrous peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in anhydrous DMF. Add DIEA (4.0 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. For N-methylated residues at the N-terminus, a chloranil (B122849) test is recommended as the Kaiser test is not suitable for secondary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Double Coupling Strategy for Difficult Sequences
If the coupling of this compound is incomplete after the initial reaction time (as indicated by a positive chloranil test), a second coupling is recommended.
Procedure:
-
After the first coupling and washing with DMF as described in Protocol 2, repeat the neutralization step (Protocol 1, step 3).
-
Prepare a fresh solution of pre-activated this compound using the same equivalents and procedure as in Protocol 2.
-
Add the fresh coupling solution to the resin and agitate for another 1-4 hours.
-
Monitor the reaction completion using the chloranil test.
-
Once complete, wash the resin as described in Protocol 2.
Visualization of Workflows
General Boc-SPPS Cycle
Caption: General workflow for a single amino acid coupling cycle in manual Boc-SPPS.
Decision Workflow for Coupling this compound
References
Application Notes and Protocols for Automated Peptide Synthesis Using Boc-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the automated solid-phase peptide synthesis (SPPS) of peptides containing the N-methylated amino acid, N-α-tert-butyloxycarbonyl-N-methyl-L-threonine (Boc-Thr(Me)-OH). The incorporation of N-methylated amino acids is a critical strategy in medicinal chemistry to enhance the metabolic stability, membrane permeability, and oral bioavailability of therapeutic peptides.[1][2] However, the synthesis of peptides containing N-methylated residues, such as this compound, presents significant challenges due to steric hindrance, which can lead to lower coupling efficiencies and the formation of deletion sequences.[1][3][4]
This document outlines the key considerations, detailed experimental protocols, and expected outcomes for the successful incorporation of this compound into peptide chains using automated synthesizers with Boc chemistry.
Challenges in the Synthesis of N-Methylated Peptides
The primary difficulty in synthesizing peptides with N-methylated amino acids arises from steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue sterically hinders the approach of the incoming activated amino acid, slowing down the kinetics of the coupling reaction.[1][3] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1] Common indicators of difficult coupling reactions include:
-
Low or Incomplete Coupling Efficiency: This can be detected by colorimetric tests (e.g., Bromophenol Blue) indicating the presence of unreacted free amines.[3]
-
Formation of Deletion Sequences: Mass spectrometry analysis of the crude peptide will reveal the absence of the intended N-methylated residue.[1][3]
-
Low Overall Crude Peptide Yield: Yields can be significantly lower than expected, often in the range of 40-70%, highly dependent on the peptide length and the number of N-methylated residues.[1]
Recommended Strategies for Incorporating this compound
To overcome the challenges associated with the steric hindrance of this compound, the following strategies are recommended:
-
Choice of Coupling Reagents: Standard coupling reagents like DIC/HOBt may not be sufficient. More potent activating agents are necessary to drive the reaction to completion. Reagents such as HATU, HCTU, PyAOP, and PyBOP are generally more effective.[1] For particularly difficult couplings, especially when coupling this compound to another N-methylated residue, highly reactive reagents like PyBrOP may be required.[1]
-
Extended Coupling Times and Double Coupling: Allowing for longer reaction times (e.g., 1-2 hours) or performing a second coupling step with a fresh portion of activated this compound can significantly improve the incorporation efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance the kinetics of sluggish coupling reactions by providing localized heating, often leading to higher yields and purities in shorter reaction times.[1]
Data Presentation: Quantitative Summary for N-Methylated Peptide Synthesis
The following table summarizes typical conditions and expected outcomes for the synthesis of peptides containing N-methylated amino acids like this compound. These values are intended as a general guideline and may require optimization for specific peptide sequences.
| Parameter | Standard Conditions | Recommended for N-Methylated Residues | Expected Outcome |
| Coupling Reagent | DIC/HOBt | HATU, HCTU, PyAOP, PyBOP, PyBrOP | Higher coupling efficiency |
| Equivalents of Amino Acid | 3-4 eq. | 4-5 eq. | Drives reaction to completion |
| Equivalents of Coupling Reagent | 3-4 eq. | 4-5 eq. | Ensures efficient activation |
| Coupling Time | 30-60 min | 60-120 min (or double coupling) | Minimizes deletion sequences |
| Microwave Conditions | N/A | 10-15 min at 75°C | Increased reaction rate |
| Boc Deprotection | 50% TFA in DCM | 50% TFA in DCM (with scavenger) | Efficient Boc removal |
| Deprotection Time | 15-25 min | 15-25 min | Complete deprotection |
| Final Cleavage | HF or TFMSA/TFA | HF or TFMSA/TFA with scavengers | Release of pure peptide |
| Crude Peptide Yield | >80% | 40-70% | Highly sequence-dependent |
Experimental Protocols
The following are detailed protocols for the key steps in the automated synthesis of peptides containing this compound. These protocols are based on a Boc/Bzl protection strategy.
General Automated SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle for the incorporation of this compound into a peptide chain on an automated synthesizer.
Caption: Automated Boc-SPPS workflow for incorporating this compound.
Boc Deprotection Protocol
-
Pre-wash: The peptide-resin is washed with dichloromethane (B109758) (DCM).
-
Deprotection: The resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM for 15 to 25 minutes.[5] A short pre-wash of 5 minutes with the TFA/DCM solution is often performed.[5]
-
Scavengers: When the peptide sequence contains sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the deprotection solution to prevent alkylation by the tert-butyl cation.[5][6]
-
Washing: The resin is thoroughly washed with DCM to remove residual TFA, followed by an alcohol wash (e.g., isopropanol) to shrink the resin and help remove trapped acid, and finally washed again with DCM and then N,N-dimethylformamide (DMF) to prepare for the coupling step.[5][7]
Coupling Protocol for this compound
-
Resin Preparation: The deprotected peptide-resin is neutralized with a solution of 10% diisopropylethylamine (DIEA) in DMF.[7]
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to the resin substitution) and an activating agent such as HATU (4 equivalents) in a minimal amount of DMF. Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: The activated this compound solution is added to the swollen and neutralized peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Bromophenol Blue test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue or green beads) signifies the presence of unreacted free amines and the need for a second coupling.[3]
-
Washing: Upon completion, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups in Boc-SPPS requires a strong acid.
Caption: Workflow for the final cleavage and purification of the synthesized peptide.
-
Resin Preparation: The fully synthesized peptide-resin is dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail is prepared, typically consisting of a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in TFA.[8][9] Scavengers are crucial to prevent side reactions and are chosen based on the amino acid composition of the peptide. Common scavengers include anisole, m-cresol, and thioanisole.[9]
-
Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail, typically for 1-2 hours at 0°C.
-
Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the filtrate by the addition of a large volume of cold diethyl ether.[9]
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful automated synthesis of peptides containing this compound is achievable with careful consideration of the challenges posed by steric hindrance. By employing more potent coupling reagents, optimizing reaction conditions such as time and temperature (potentially with microwave assistance), and performing diligent monitoring of reaction completion, researchers can effectively incorporate this valuable N-methylated amino acid into their target peptides. The protocols and strategies outlined in these application notes provide a robust starting point for the synthesis of novel and therapeutically relevant N-methylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-Thr(Me)-OH Activation with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation and coupling of N-α-Boc-O-methyl-L-threonine (Boc-Thr(Me)-OH) using the HBTU/HOBt reagent system in solid-phase peptide synthesis (SPPS). This document outlines detailed experimental protocols, presents typical quantitative data, and illustrates key workflows to ensure successful incorporation of this modified amino acid into peptide sequences.
Introduction
This compound is a valuable non-canonical amino acid derivative used in peptide synthesis to introduce conformational constraints and enhance biological activity and metabolic stability. The O-methyl group on the threonine side chain is a permanent protecting group, stable to the acidic conditions used for Boc group removal, thus preventing potential side reactions.[1] The activation of the carboxylic acid of this compound is a critical step for efficient peptide bond formation. The combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and highly efficient method for this purpose.[2]
HBTU acts as the primary coupling reagent, rapidly forming an active ester with the Boc-amino acid.[2] HOBt serves as an additive that suppresses racemization and improves coupling efficiency, particularly for sterically hindered amino acids.[2][3][4] The synergistic action of HBTU and HOBt ensures high yields and purity of the final peptide.[2]
Data Presentation
The following tables summarize typical quantitative data for the coupling of Boc-protected amino acids using HBTU/HOBt. While specific data for this compound is not extensively published, the values presented for similar sterically hindered amino acids, such as Boc-D-Tyr(Me)-OH, serve as a reasonable proxy.[5] It is important to note that actual results can vary based on the specific peptide sequence, resin, and synthesis conditions.[6]
Table 1: Reagent Stoichiometry and Reaction Parameters
| Parameter | Value | Notes |
| This compound (equiv.) | 2.0 - 4.0 | Relative to resin loading. Higher excess may be needed for difficult couplings.[7] |
| HBTU (equiv.) | 1.9 - 4.0 | A slight excess relative to the amino acid is common.[8] |
| HOBt (equiv.) | 2.0 - 4.0 | Typically used in equimolar amounts to the amino acid.[5] |
| Base (DIEA) (equiv.) | 4.0 - 8.0 | Crucial for the activation step.[7] |
| Solvent | DMF or NMP | NMP can be beneficial in preventing peptide aggregation.[9] |
| Reaction Time | 1 - 4 hours | Can be extended for sterically hindered couplings.[7] |
| Temperature | Room Temperature | Increased temperature is generally not recommended due to the risk of side reactions.[7] |
Table 2: Illustrative Coupling Performance for a Sterically Hindered Amino Acid
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | ~65-80% | Gravimetric analysis after cleavage[6] |
| Crude Peptide Purity | ~55-75% | Reversed-Phase HPLC[6] |
| Final Purified Peptide Yield | ~25-40% | Gravimetric analysis after purification[6] |
| Final Peptide Purity | >98% | Reversed-Phase HPLC[6] |
| Coupling Efficiency (per step) | >99% | Kaiser Test or other qualitative ninhydrin-based tests[5][10] |
| Racemization | < 1% | Chiral Amino Acid Analysis after hydrolysis |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual Boc-SPPS of a peptide containing a this compound residue.
Materials and Reagents
-
This compound
-
Appropriate solid support (e.g., Merrifield, PAM, or MBHA resin)
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Piperidine (for optional capping)
-
Acetic anhydride (B1165640) (for optional capping)
-
Kaiser test kit
-
Standard laboratory glassware and SPPS reaction vessel
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol details a single coupling cycle.
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in the reaction vessel.[11]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with 10% DIEA in DMF (2 x 2 minutes).[1]
-
Wash the resin with DMF (5x).
-
-
Activation of this compound:
-
Coupling:
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser test.[5]
-
A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), extend the coupling time for another 1-2 hours and re-test. If the test remains positive, a double coupling (Protocol 2) may be necessary.[9]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Double Coupling for Difficult Couplings
If the Kaiser test remains positive after an extended initial coupling time, a second coupling is recommended.
-
After the initial coupling of this compound, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).[9]
-
Prepare a fresh solution of activated this compound as described in Protocol 1, Step 4.[9]
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.[9]
-
Perform a second Kaiser test to confirm the completion of the coupling.[9]
-
If the coupling is still incomplete, consider capping the unreacted amines (Protocol 3).
Protocol 3: Capping of Unreacted Amino Groups
Capping is performed to terminate unreacted peptide chains and prevent the formation of deletion sequences.
-
After a positive Kaiser test following double coupling, wash the resin with DMF (3x).
-
Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., in a 5:1:94 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3x) and DCM (3x).
Mandatory Visualizations
Caption: Boc-SPPS workflow for incorporating this compound.
Caption: Activation pathway of this compound with HBTU/HOBt.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for the Deprotection of N-Boc-Threonine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminal threonine residue of peptides. Threonine, with its secondary alcohol side chain and β-carbon branching, can present unique challenges, including steric hindrance that may impede deprotection. These notes offer insights into common deprotection methods, potential side reactions, and analytical monitoring to ensure the efficient and clean generation of the desired N-terminally deprotected threonine-containing peptide.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of the N-terminal amino acid is a critical step in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While generally straightforward, the deprotection of a Boc group from an N-terminal threonine residue requires careful consideration of reaction conditions to overcome potential steric hindrance and minimize side reactions. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.
Deprotection Reagents and Mechanisms
The removal of the Boc group is an acid-catalyzed process. The reaction proceeds through the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decomposes to release the free amine and carbon dioxide.
Key Deprotection Reagents:
-
Trifluoroacetic Acid (TFA): Typically used in concentrations ranging from 20% to 100% in a solvent like dichloromethane (B109758) (DCM).[1][2] 50% TFA in DCM is a common choice for routine deprotection.[3]
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is a highly effective and rapid deprotection reagent.[4][5]
Comparative Analysis of Deprotection Methods
The choice between TFA and HCl for Boc deprotection depends on the specific peptide sequence, the presence of other acid-labile protecting groups, and the desired final salt form of the peptide.
| Parameter | Trifluoroacetic Acid (TFA) in DCM | 4M Hydrogen Chloride (HCl) in Dioxane |
| Typical Conditions | 20-50% TFA in DCM, 15-30 min, room temp.[1][3] | 4M HCl in dioxane, 30 min, room temp.[4][5] |
| Deprotection Rate | Generally fast, but can be slower for sterically hindered residues.[2] | Very rapid and efficient.[4] |
| Product Purity | Generally high, though TFA salts can sometimes be challenging to handle.[1] | High, often yielding crystalline hydrochloride salts that are easy to isolate.[1] |
| Side Reactions | Potential for trifluoroacetylation of the newly deprotected amine.[6] Alkylation of sensitive residues by the tert-butyl cation.[7] | Less prone to trifluoroacetylation. Alkylation by the tert-butyl cation is still a possibility.[1] |
| Considerations for Threonine | Steric hindrance may require longer reaction times or higher TFA concentrations.[2] | The high reactivity can be advantageous for deprotecting sterically hindered residues. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the deprotection of an N-terminal Boc-threonine residue on a solid-phase resin.
Materials:
-
Boc-Thr-peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, if required)
-
Cold diethyl ether
-
Nitrogen or argon for inert atmosphere
Procedure:
-
Swell the Boc-Thr-peptide-resin in DCM in a reaction vessel for 15-30 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution. A common solution is 50% TFA in DCM (v/v). For peptides containing sensitive residues like tryptophan or methionine, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) should be used to prevent side reactions.[3]
-
Add the deprotection solution to the resin and agitate gently for 20-30 minutes at room temperature. For sterically hindered threonine residues, the reaction time may need to be extended, and progress should be monitored.[2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 1 min) to remove residual TFA and byproducts.
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 2 min) or a suitable non-nucleophilic base.
-
Wash the resin again with DCM (3 x 1 min) to remove excess base.
-
The resin is now ready for the next coupling step. A small sample can be cleaved for analytical verification.
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
This protocol is suitable for both solid-phase and solution-phase deprotection of N-Boc-threonine.
Materials:
-
Boc-Thr-peptide (on resin or in solution)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Cold diethyl ether
-
Nitrogen or argon for inert atmosphere
Procedure:
-
For Solid-Phase: Swell the Boc-Thr-peptide-resin in DCM. Drain the solvent.
-
For Solution-Phase: Dissolve the Boc-Thr-peptide in a minimal amount of a suitable solvent like DCM.
-
Add the 4M HCl in dioxane solution to the resin or the dissolved peptide.
-
Stir the reaction mixture at room temperature for 30 minutes.[4][5] The reaction is typically rapid.
-
For Solid-Phase: Drain the deprotection solution and wash the resin thoroughly with DCM.
-
For Solution-Phase: Remove the solvent and excess HCl under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the peptide hydrochloride salt.
-
Isolate the solid by filtration or centrifugation and dry under vacuum.
Potential Side Reactions and Mitigation
The primary side reaction of concern during the acidolytic deprotection of Boc-threonine is the alkylation of sensitive residues by the tert-butyl cation generated during the reaction. While the threonine side chain itself is not highly susceptible to alkylation, other residues in the peptide chain might be.
| Side Reaction | Description | Mitigation |
| t-Butylation | The electrophilic tert-butyl cation can alkylate nucleophilic side chains, such as those of Tryptophan, Methionine, and Cysteine.[7] | Addition of scavengers like triisopropylsilane (TIS), water, or thioanisole (B89551) to the deprotection cocktail can effectively trap the tert-butyl cation.[3] |
| Trifluoroacetylation | When using TFA, the newly deprotected N-terminal amine can be acylated by residual TFA, especially if the subsequent coupling step is not immediate.[6] | Using HCl in dioxane for deprotection eliminates this possibility. Thorough washing after TFA deprotection and immediate coupling can also minimize this side reaction. |
| Incomplete Deprotection | Due to the steric hindrance of the β-branched side chain of threonine, the deprotection reaction may not go to completion under standard conditions.[2] | Extend the reaction time, use a higher concentration of acid, or switch to a more potent deprotection reagent like 4M HCl in dioxane. Careful monitoring is crucial. |
Analytical Monitoring
Careful monitoring of the deprotection reaction is essential to ensure complete removal of the Boc group without significant side product formation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the progress of the deprotection reaction. A small aliquot of the peptide can be cleaved from the solid support at different time points and analyzed.
-
Method: Reversed-phase HPLC (RP-HPLC) using a C18 column is typically employed.[8]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) containing 0.1% TFA is commonly used.
-
Detection: UV detection at 210-220 nm.
-
Analysis: The chromatogram will show the disappearance of the more hydrophobic Boc-protected peptide peak and the appearance of the more polar, earlier-eluting deprotected peptide peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both chromatographic separation and mass information, allowing for the confirmation of the desired product and the identification of any side products.
-
Method: Similar to HPLC, RP-LC is coupled to an electrospray ionization (ESI) mass spectrometer.[9]
-
Analysis: The mass spectrum will confirm the loss of the Boc group (mass difference of 100.12 Da). It can also be used to identify potential side products, such as t-butylated or trifluoroacetylated peptides.
Workflow and Signaling Pathway Diagrams
Boc Deprotection General Workflow
Caption: General workflow for N-Boc deprotection.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.
Analytical Monitoring Workflow
Caption: Workflow for analytical monitoring of deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for TFA-Mediated Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. Its popularity stems from its stability under a wide range of reaction conditions and its efficient removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1][2][3] These application notes provide a comprehensive guide to the conditions, protocols, and troubleshooting for the successful removal of the Boc protecting group using TFA.
Mechanism of Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through a well-defined mechanism:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[1][2][3][4][5]
-
Formation of a Tert-butyl Cation: This initial protonation renders the Boc group unstable, leading to its cleavage. This step results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][2][3][4][5]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2][3][4][5] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container to prevent pressure buildup.[2][4]
-
Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate (B77799) salt.[1][2][3][4][5]
The Critical Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[5][6][7] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap the carbocations.[6][7][8]
| Scavenger | Typical Concentration | Target Residues/Function |
| Water (H₂O) | 2.5% - 5% | General scavenger for t-butyl cations, particularly when sensitive residues are absent.[5] |
| Triisopropylsilane (TIS) | 1% - 2.5% | Effective in reducing trityl groups and preventing tryptophan alkylation.[2][5] |
| Triethylsilane (TES) | 10-20 equivalents | Another effective silane-based scavenger for general use and tryptophan protection.[6] |
| Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from oxidation and alkylation.[5][6] |
| Thioanisole | 5% | Accelerates the deprotection of arginine (Pmc) and scavenges cations.[5] |
| Phenol | 5% | Scavenges trityl groups.[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
This protocol is suitable for a broad range of Boc-protected amines in a solution phase.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., TIS, water, thioanisole) as required[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Nitrogen or argon line for inert atmosphere (optional but recommended)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate and minimize potential side reactions.[2]
-
Addition of TFA: Slowly add TFA to the stirred solution. The amount of TFA can be varied depending on the substrate's sensitivity and the desired reaction rate (see table below). A common starting point is a 1:1 mixture of TFA and DCM.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2] Monitor the progress of the deprotection using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up and Isolation: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) a few times.[2] The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether to the residue.[2]
-
Product Collection: Collect the precipitated solid by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts.[2] Dry the final product under vacuum.[2]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.
Procedure:
-
Resin Preparation: Thoroughly wash the peptide-resin with DCM to remove any residual solvents from previous steps.[2]
-
Deprotection Cocktail: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[2]
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[2] Gently agitate the mixture at room temperature for 2-4 hours.[1][2]
-
Product Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide.[2]
-
Resin Washing: Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine this wash with the initial filtrate.[2]
-
Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[2]
-
Isolation: Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[2]
-
Washing and Drying: Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA. Dry the purified peptide under vacuum.[2]
Summary of Reaction Conditions
The optimal conditions for Boc deprotection can vary depending on the substrate's sensitivity to acid and the presence of other protecting groups. The following table summarizes common reaction conditions.
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[2][5][9] |
| 50-55% | 30 minutes - 2 hours | Room Temperature | Faster deprotection. 55% TFA has been shown to give higher purity peptides in some cases compared to 100% TFA.[2][5][10] |
| 100% (neat TFA) | 5-30 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side product formation.[2][5] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents.[2][6]- Insufficient reaction time or temperature.[2][6] | - Increase the concentration of TFA.[2]- Extend the reaction time or gently warm the reaction (if the substrate is stable).[2] |
| Side Product Formation | - Alkylation of sensitive residues by the tert-butyl cation.[2][6] | - Add appropriate scavengers to the reaction mixture (see scavenger table).[2] |
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The reaction generates carbon dioxide gas, so ensure the reaction vessel is not sealed to avoid pressure build-up.[2][4] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Methylated Amino Acids into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a powerful strategy in medicinal chemistry and drug development.[1][2][3] This modification can significantly enhance the therapeutic potential of peptides by improving their proteolytic stability, membrane permeability, and oral bioavailability, as well as by fine-tuning receptor binding affinity and selectivity.[1][2][3][4][5] However, the synthesis and characterization of N-methylated peptides present unique challenges due to steric hindrance at the N-methylated amine, which can complicate subsequent coupling steps in solid-phase peptide synthesis (SPPS).[4][6]
These application notes provide a comprehensive guide to the incorporation of methylated amino acids into peptide chains, covering synthetic strategies, detailed experimental protocols, and analytical techniques for characterization.
Synthetic Strategies
There are two primary approaches for incorporating N-methylated amino acids into peptides during SPPS:
-
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This method involves using commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be costly, and the variety of commercially available N-methylated amino acids is limited.[4]
-
On-Resin N-Methylation: This versatile and cost-effective strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support.[4] A common and efficient on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[7]
Data Presentation: Quantitative Impact of N-Methylation
The decision to incorporate N-methylated amino acids should be driven by the desired therapeutic properties. The following tables summarize the quantitative effects of N-methylation on key peptide characteristics.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide/Analog | Target Receptor | N-Methylated Residue(s) | Binding Affinity (IC50/Ki, nM) | Fold Change vs. Unmethylated | Reference |
| c[G-P-F-D-Y] | Somatostatin Receptor | N-Me-Phe | 8.3 | 0.7 | [8] |
| Unmodified Peptide | Somatostatin Receptor | None | 11.8 | - | [8] |
| Peptide A | GLP-1 Receptor | N-Me-Ala at position 8 | 0.12 | 1.5 | Fictional Example |
| Unmodified Peptide A | GLP-1 Receptor | None | 0.18 | - | Fictional Example |
| Peptide B | CXCR4 | N-Me-Arg at position 3 | 25.4 | 0.5 | Fictional Example |
| Unmodified Peptide B | CXCR4 | None | 12.7 | - | Fictional Example |
Table 2: Effect of N-Methylation on Proteolytic Stability
| Peptide | Protease | N-Methylated Residue | Half-life (t1/2, min) | Fold Increase in Stability | Reference |
| Peptide X | Trypsin | N-Me-Lys | >240 | >24 | Fictional Example |
| Unmodified Peptide X | Trypsin | None | 10 | - | Fictional Example |
| Peptide Y | Chymotrypsin | N-Me-Phe | 180 | 12 | Fictional Example |
| Unmodified Peptide Y | Chymotrypsin | None | 15 | - | Fictional Example |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Pre-synthesized Fmoc-N-Methyl Amino Acids
This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc chemistry.
Materials and Reagents:
-
Rink Amide or Wang resin[5]
-
Fmoc-protected amino acids[5]
-
Fmoc-N-methyl-amino acids[5]
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][9]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[5]
-
Deprotection solution: 20% piperidine (B6355638) in DMF[5]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)[5]
-
Peptide synthesis vessel[10]
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.[6][11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[5]
-
Amino Acid Coupling (Standard):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the mixture and pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.[10]
-
Wash the resin with DMF and DCM.
-
-
N-Methyl Amino Acid Coupling:
-
Coupling to an N-methylated residue is sterically hindered and requires optimized conditions.
-
Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA and pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the deprotected N-terminal amine on the resin.
-
Extend the coupling time to 4 hours or perform a double coupling.[6]
-
Monitor the coupling reaction using a Bromophenol Blue test, as the Kaiser test is not suitable for secondary amines.[9][11] A yellow color indicates complete coupling.[11]
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Protocol 2: On-Resin N-Methylation
This protocol describes a three-step method for N-methylation of a specific residue on the solid support.
Materials and Reagents:
-
Peptide-resin with the N-terminal amine to be methylated deprotected
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[13]
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methyl iodide (MeI) or Dimethyl sulfate
-
Potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
Procedure:
-
Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in NMP.
-
Add a solution of o-NBS-Cl (5 eq.) and DIEA (10 eq.) in NMP.
-
Shake the mixture for 30-60 minutes.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation:
-
Suspend the resin in a solution of K2CO3 (5 eq.) in DMF/toluene (1:1).
-
Add methyl iodide (10 eq.) and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF, water, methanol, and DCM.
-
-
Desulfonylation:
-
Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.
-
Shake for 2 x 15 minutes.
-
Wash the resin thoroughly with NMP and DCM. The N-methylated amine is now ready for the next coupling step.
-
Analytical Characterization of Methylated Peptides
Robust analytical methods are crucial for confirming the successful incorporation of methyl groups and assessing the purity of the final peptide.[12]
Protocol 3: RP-HPLC for Purity Assessment
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm[12]
Procedure:
-
Sample Preparation: Dissolve the purified peptide in Mobile Phase A.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide. N-methylation can lead to the presence of cis/trans isomers, which may appear as multiple peaks in the chromatogram for a single peptide.[12]
Protocol 4: Mass Spectrometry for Molecular Weight Confirmation
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[14]
Procedure:
-
Sample Preparation: Prepare the sample according to the instrument's requirements.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the N-methylated peptide. Each methylation adds 14.01565 Da to the mass of the peptide.
Protocol 5: NMR Spectroscopy for Positional Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the precise location of the N-methyl group.[15]
Key NMR Experiments:
-
1D ¹H NMR: The N-methyl protons typically appear as a singlet between 2.7 and 3.1 ppm.[15]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates the N-methyl proton signal with the N-methyl carbon signal (typically around 30-35 ppm).[15]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between the N-methyl protons and the alpha-carbon of the methylated amino acid and the carbonyl carbon of the preceding residue, unambiguously confirming the position of methylation.[15]
Mandatory Visualizations
Signaling Pathway
Caption: A conceptual signaling pathway initiated by an N-methylated peptide agonist.
Experimental Workflow
Caption: A comprehensive workflow for the synthesis and evaluation of N-methylated peptides.
Logical Relationships
Caption: Logical relationships between N-methylation, physicochemical properties, and therapeutic outcomes.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Peptides Containing O-Methyl-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate conformation, and improve biological activity. O-methyl-threonine, a derivative of the essential amino acid L-threonine, is a valuable building block in this regard. Its methoxy (B1213986) group can influence the resulting peptide's solubility, stability, and bioactivity, potentially leading to enhanced therapeutic efficacy and a longer in vivo half-life.[1] This document provides detailed protocols and application notes for the synthesis of peptides containing O-methyl-threonine using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Considerations for O-Methyl-Threonine Incorporation
The primary challenge in synthesizing peptides containing threonine or its derivatives lies in preventing side reactions involving the hydroxyl group of the side chain. While O-methylation protects against O-acylation, careful selection of coupling reagents and reaction conditions remains crucial to ensure high yields and purity.[2][3]
Protecting Groups: In the context of Fmoc-SPPS, the α-amino group of O-methyl-threonine is protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] The O-methyl group on the side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).[2][5]
Coupling Reagents: Steric hindrance from the O-methyl group can sometimes lead to lower coupling efficiencies. The use of potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended to overcome this challenge and achieve high coupling yields.[2][5]
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent can significantly impact the efficiency of incorporating Fmoc-O-methyl-threonine into a growing peptide chain. The following table summarizes typical coupling efficiencies observed with different reagents.
| Coupling Reagent | Additive | Base | Typical Coupling Efficiency (%) | Notes |
| HBTU/HOBt | HOBt | DIPEA | >95% | Standard and effective for most couplings. |
| HATU | - | DIPEA | >98% | Recommended for sterically hindered couplings. |
| DIC/Oxyma | Oxyma | - | >90% | A carbodiimide-based method, generally effective. |
Yields are approximate and can vary based on the specific peptide sequence and reaction conditions.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an O-Methyl-Threonine Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing O-methyl-threonine using Fmoc chemistry on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-O-methyl-L-threonine)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[2]
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Incorporation of Fmoc-O-methyl-threonine):
-
In a separate vial, dissolve Fmoc-O-methyl-L-threonine (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[2]
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Analysis of Crude Peptide by HPLC
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
-
HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[3]
-
HPLC Analysis:
-
Data Analysis: Integrate the peaks to determine the purity of the target peptide. The identity of the main peak can be confirmed by mass spectrometry.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of O-methyl-threonine containing peptides.
Caption: Key considerations for the synthesis of O-methyl-threonine containing peptides.
Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity | Incomplete coupling or deprotection reactions. | Analyze by Mass Spectrometry to identify deletion sequences. Optimize coupling times or use a more potent coupling reagent. Ensure complete Fmoc removal.[3] |
| Unexpected Mass | Side reactions such as dehydration (unlikely with O-methyl protection but possible with unprotected threonine). | Confirm the mass of impurities. For unprotected threonine, dehydration would result in a mass loss of 18 Da.[3] |
| Peptide Aggregation | Formation of secondary structures on the resin, hindering reagent access. | Use solvents known to disrupt aggregation (e.g., NMP or DMF/DMSO mixtures). Incorporate pseudoproline dipeptides in other parts of the sequence if aggregation is a persistent issue.[5] |
Conclusion
The synthesis of peptides containing O-methyl-threonine is a viable strategy for developing novel peptide-based therapeutics with potentially improved properties. By employing robust Fmoc-SPPS protocols, utilizing high-efficiency coupling reagents, and performing rigorous analytical characterization, researchers can successfully incorporate this valuable non-canonical amino acid into their target sequences. The protocols and data presented here provide a solid foundation for the successful synthesis and analysis of O-methyl-threonine-containing peptides.
References
Application Notes and Protocols for the Use of Boc-Thr(Me)-OH in Synthesizing Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and development. Difficult sequences, often rich in hydrophobic or β-branched amino acids, can form stable secondary structures, such as β-sheets, on the solid-phase support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purification challenges. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-threonine (Boc-Thr(Me)-OH), is a powerful strategy to disrupt these secondary structures and facilitate the synthesis of these challenging peptides.
The N-methyl group on the amide backbone of this compound introduces a conformational constraint that sterically hinders the formation of the hydrogen bonds required for β-sheet aggregation.[1] This disruption of secondary structure can significantly improve the solvation of the growing peptide chain, leading to more efficient and complete reactions. The use of the tert-butyloxycarbonyl (Boc) protecting group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), is often advantageous for synthesizing hydrophobic and aggregation-prone peptides.[2] The repetitive acidic treatment required for Boc group removal can also help to break up aggregates that may form during synthesis.[2]
These application notes provide a comprehensive overview, experimental protocols, and illustrative data for the use of this compound in overcoming the challenges associated with synthesizing difficult peptide sequences.
Data Presentation
The incorporation of this compound into a difficult peptide sequence can lead to a significant improvement in the crude peptide purity and overall yield. The following tables provide illustrative data comparing the synthesis of a model difficult sequence with and without this compound.
Table 1: Comparison of Synthesis Outcomes for a Model Difficult Peptide
| Parameter | Standard Synthesis (without this compound) | Synthesis with this compound | Notes |
| Crude Peptide Purity (by HPLC) | ~40% | ~75% | The disruption of aggregation by this compound leads to fewer deletion and truncated sequences. |
| Crude Peptide Yield | ~50% | ~85% | Improved coupling and deprotection efficiency results in a higher yield of the desired peptide. |
| Final Purified Peptide Yield | ~15% | ~40% | Higher crude purity simplifies the purification process, leading to a better recovery of the final product. |
Table 2: Comparison of Coupling Reagent Efficiency for this compound
| Coupling Reagent | Relative Efficiency | Recommended Use | Potential Issues |
| HATU/DIPEA | High | Recommended for sterically hindered couplings, including N-methylated amino acids. | Can be more expensive than other reagents. |
| HBTU/DIPEA | Moderate-High | A common and effective choice for many peptide couplings. | May be less efficient than HATU for particularly difficult couplings. |
| DIC/HOBt | Moderate | A cost-effective option, but may require longer coupling times or double coupling. | Can lead to the formation of a dicyclohexylurea byproduct if DCC is used instead of DIC. |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy on a Merrifield resin.
Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for one cycle of amino acid addition in Boc-SPPS.
-
Resin Swelling: Swell the Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (B109758) (DCM) (10 mL) for 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), isopropanol (B130326) (2 x 10 mL), and DCM (3 x 10 mL).[3]
-
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
-
Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL).[3]
-
-
Amino Acid Coupling (for standard Boc-amino acids):
-
In a separate vial, dissolve the Boc-amino acid (1.5 mmol, 3 eq.) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.5 mmol, 3 eq.) in DMF (5 mL).
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.5 mmol, 3 eq.) in DCM (5 mL) and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.
-
-
Washing: After a successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 2: Incorporation of this compound
This protocol details the specific steps for coupling the sterically hindered this compound.
-
Resin Preparation: Perform the Boc deprotection and neutralization steps as described in Protocol 1.
-
This compound Activation and Coupling (HATU):
-
In a separate vial, dissolve this compound (1.5 mmol, 3 eq.) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.425 mmol, 2.85 eq.) in DMF (5 mL).
-
Add DIPEA (3.0 mmol, 6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[3]
-
-
Monitoring and Recoupling:
-
Perform a Kaiser test. Due to the secondary amine of the N-methylated residue, the Kaiser test is not applicable. A chloranil (B122849) test can be used as an alternative.
-
If the coupling is suspected to be incomplete, a second coupling (double coupling) is recommended. Filter the reaction mixture and add a freshly prepared solution of activated this compound.
-
-
Capping (Optional): If unreacted amino groups persist after double coupling, they should be capped to prevent the formation of deletion peptides. Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[3]
-
Washing: After a successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Peptide Cleavage from the Resin and Deprotection
-
Resin Preparation: After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
HF Cleavage:
-
Caution: Hydrogen fluoride (B91410) (HF) is extremely toxic and corrosive and requires a specialized apparatus.
-
Treat the dried peptide-resin with a cleavage cocktail of HF/anisole (9:1, v/v) at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Purification:
-
After cleavage, the HF is removed by a stream of nitrogen.
-
The crude peptide is precipitated with cold diethyl ether.
-
The precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
-
The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Logical flow of difficult peptide synthesis with and without this compound.
Caption: Workflow for one cycle of this compound incorporation in SPPS.
Conclusion
The incorporation of this compound is a highly effective strategy for improving the synthesis of difficult peptide sequences that are prone to aggregation. By disrupting the formation of β-sheet structures, this compound enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps. This results in a higher crude peptide purity and a greater overall yield of the final product. The use of the Boc/Bzl strategy is particularly well-suited for these challenging syntheses. While the coupling of the sterically hindered this compound requires optimized conditions, such as the use of a potent coupling reagent like HATU and potentially longer reaction times, the benefits in terms of improved synthesis outcomes often outweigh these considerations.
References
Application Note and Protocol: Monitoring the Coupling Efficiency of Boc-Thr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-α-tert-butyloxycarbonyl-N-methyl-L-threonine (Boc-Thr(Me)-OH), is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, the steric hindrance imparted by the N-methyl group presents significant challenges to peptide synthesis, often leading to slow reaction kinetics and incomplete coupling.[1] This can result in the formation of deletion sequences, which are challenging to separate from the target peptide, thereby reducing the overall yield and purity.[3][4]
This document provides detailed protocols for monitoring and optimizing the coupling efficiency of this compound in both solid-phase and solution-phase peptide synthesis. It includes a comparative overview of common coupling reagents, qualitative and quantitative monitoring techniques, and troubleshooting guidelines to ensure the successful incorporation of this sterically hindered amino acid.
Challenges in Coupling this compound
The primary obstacle in coupling this compound is the steric hindrance around the nitrogen atom. This bulkiness, originating from both the N-methyl group and the adjacent side chain, impedes the approach of the activated carboxylic acid to the N-terminal of the growing peptide chain.[1] This is particularly problematic when coupling to another N-methylated residue.[1][2] Consequently, standard coupling protocols may be insufficient, necessitating the use of more potent activating agents and longer reaction times to drive the reaction to completion.[5]
Recommended Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of this compound. High-activity reagents are required to overcome the low reactivity of the N-methylated amine.[1] Below is a comparison of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Activating Additive | Base | Relative Efficiency for Hindered Coupling | Key Characteristics |
| HATU | None | DIPEA or NMM | Very High | Generally considered one of the most effective reagents for hindered couplings, with fast reaction times and reduced racemization.[2][6][7] |
| HCTU | None | DIPEA or NMM | Very High | A more cost-effective alternative to HATU with similarly high efficiency.[8] |
| PyAOP | None | DIPEA or NMM | Very High | Especially effective for coupling N-methylated and other highly hindered amino acids.[6][8] |
| PyBOP | None | DIPEA or NMM | High | An effective phosphonium (B103445) salt-based reagent for many sterically hindered couplings.[7][8] |
| HBTU | HOBt | DIPEA or NMM | High | A widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[6][8] |
| DCC/HOBt | HOBt | None | Moderate to High | A classical and cost-effective method, primarily for solution-phase synthesis. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can be advantageous for purification.[6][8] |
| DIC/HOBt | HOBt | None | Moderate to High | A suitable alternative to DCC for solid-phase synthesis as the diisopropylurea byproduct is more soluble.[6] |
Note: The quantitative coupling efficiency for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions. The data presented for similar sterically hindered amino acids suggests that efficiencies of ~95-98% may be achievable, potentially requiring a double coupling protocol.[9]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol describes a manual procedure for coupling this compound onto a resin-bound peptide with a free N-terminus.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc chemistry, if applicable for monitoring test comparison)
-
Reagents for monitoring tests (see section 5)
Protocol:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
If the N-terminus is Boc-protected, perform deprotection using 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 30 min).[10]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x).[10]
-
Neutralize the resin with 10% DIPEA in DMF (2 x 5 min).[10]
-
Wash the resin with DMF (5x).
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended.[10] For particularly difficult couplings, the reaction can be allowed to proceed overnight.[5]
-
After the initial coupling time, perform a qualitative test (e.g., Kaiser test or Bromophenol Blue test) to monitor the reaction progress (see section 5.1).
-
-
Recoupling (if necessary):
-
If the monitoring test indicates incomplete coupling, drain the reaction solution and wash the resin with DMF (3x).
-
Repeat the coupling procedure with fresh reagents for another 1-2 hours.
-
-
Capping (Optional):
-
If the coupling remains incomplete after a second attempt, any unreacted amino groups should be "capped" to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.[9][11]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
-
Solution-Phase Coupling
This protocol provides a general procedure for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., DCC)
-
Activating additive (e.g., HOBt)
-
Base (e.g., N-methylmorpholine - NMM)
-
Anhydrous solvent (e.g., DCM or DMF)
Protocol:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add NMM (1.0 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.05 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
-
Coupling Reaction:
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC-MS (see section 5.2).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).[8]
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Monitoring Techniques
Effective monitoring is crucial to determine the endpoint of the coupling reaction and to decide if a recoupling step is necessary.[12][13]
Qualitative Monitoring on Solid Phase
These tests are performed on a small sample of resin beads to detect the presence of unreacted primary or secondary amines.
-
Kaiser Test (for primary amines): This is a sensitive colorimetric test where a blue or violet color indicates the presence of free primary amines (incomplete coupling). A yellow color signifies a complete reaction.[5][14] However, the Kaiser test is unreliable for N-methylated amino acids as they are secondary amines.[14]
-
Chloranil Test (for secondary amines): This test is suitable for N-terminal N-methylated residues. A blue color indicates the presence of free secondary amines.
-
Bromophenol Blue Test: This is a useful test for monitoring couplings to N-methyl amino acids. A blue to green color indicates an incomplete reaction, while a yellow color suggests completion.[2]
Workflow for Qualitative Monitoring
Caption: Workflow for qualitative monitoring of coupling.
Quantitative Monitoring by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for quantitatively monitoring the progress of both solid-phase and solution-phase reactions.[11] For SPPS, a small sample of the resin is cleaved, and the resulting peptide mixture is analyzed.
General Protocol for HPLC Monitoring:
-
Sample Preparation (SPPS):
-
Carefully take a small sample of resin beads.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the peptide pellet in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/TFA, 5% Acetonitrile (B52724)/TFA).[11]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is standard for peptide analysis.[11]
-
Mobile Phase A: 0.1% TFA in water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development. A shallower gradient will provide better resolution.[11]
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID analytical column.[11]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[11]
-
Column Temperature: Ambient or slightly elevated (30-40 °C) to improve peak shape.[11]
-
-
Data Interpretation:
-
By comparing chromatograms over time, one can observe the decrease in the starting material peak (the peptide before the coupling of this compound) and the increase in the product peak.
-
The coupling efficiency can be calculated by comparing the peak area of the desired product to the total area of all peptide-related peaks.
-
Workflow for Quantitative Analysis and Troubleshooting
Caption: Workflow for quantitative analysis and troubleshooting.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Positive qualitative test after initial coupling | Steric Hindrance: The reaction is slow due to the bulky nature of this compound.[5] | Increase Reaction Time: Extend the coupling time to 4 hours or overnight.[5] Double Couple: Perform a second coupling with fresh reagents.[9] |
| Insufficient Reagent Activity: The chosen coupling reagent is not potent enough.[5] | Switch Reagent: Change to a more powerful coupling reagent like HATU or PyAOP.[5] | |
| Low Reagent Concentration: Insufficient equivalents of amino acid or coupling reagents. | Increase Equivalents: Use a 3-4 fold excess of this compound and coupling reagents relative to the resin loading.[5] | |
| Presence of deletion sequence in final HPLC | Incomplete Coupling: Previous coupling steps were not driven to completion. | Implement Capping: After an unsuccessful double coupling, cap unreacted amines with acetic anhydride to prevent deletion sequence formation.[11] Optimize Monitoring: Use a more sensitive monitoring technique for all difficult coupling steps. |
| Racemization | Prolonged Activation: Extended pre-activation times or harsh basic conditions. | Minimize Pre-activation: Add the activated amino acid to the resin immediately. Use appropriate base: Use DIPEA or NMM; avoid stronger bases where possible. Urethane protecting groups like Boc generally suppress racemization.[5][7] |
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring. Due to the inherent steric hindrance, high-activity coupling reagents such as HATU or PyAOP are recommended. Qualitative tests like the Bromophenol Blue test provide rapid, real-time feedback during solid-phase synthesis, while quantitative HPLC analysis offers a definitive assessment of coupling efficiency. By employing the detailed protocols and troubleshooting strategies outlined in this document, researchers can effectively overcome the challenges associated with this valuable N-methylated amino acid, enabling the synthesis of complex and potent peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Boc-Thr(Me)-OH from Resin
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview and detailed protocols for the cleavage of synthetic peptides from various resins following solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, with a specific focus on peptides incorporating N-methylated amino acids such as Boc-L-threonine(O-methyl)-OH. The final cleavage step is a critical stage that dictates the overall success and purity of the synthesized peptide. This document outlines common cleavage strategies, discusses potential side reactions, and provides step-by-step experimental procedures.
Introduction to Peptide Cleavage in Boc-SPPS
In Boc-based solid-phase peptide synthesis, the peptide is assembled on a solid support while the N-terminus is temporarily protected by the acid-labile Boc group.[1] Side-chain functional groups are protected by groups that are stable to the conditions used for Boc removal (typically 50% trifluoroacetic acid in dichloromethane) but are cleaved during the final step.[1] The final cleavage involves the use of a strong acid to simultaneously remove the side-chain protecting groups and release the peptide from the resin.[1]
The incorporation of N-methylated amino acids like Boc-Thr(Me)-OH can introduce challenges during cleavage. The steric hindrance from the N-methyl group can slow down the acid-catalyzed hydrolysis of the peptide-resin linkage. Therefore, cleavage conditions may need to be optimized to ensure complete removal of the peptide from the solid support.
Cleavage Methodologies
The primary methods for cleaving peptides from the resin in Boc-SPPS involve strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1] The choice of cleavage reagent and protocol is dictated by the type of resin used, the amino acid composition of the peptide, and the nature of the side-chain protecting groups.[1]
Hydrogen Fluoride (HF) Cleavage
Anhydrous hydrogen fluoride is a highly effective and widely used reagent for cleaving peptides from resins in Boc-based synthesis.[1] It is a highly corrosive and toxic gas that requires a specialized, HF-resistant apparatus.[1] HF efficiently removes most common benzyl-based side-chain protecting groups and cleaves the peptide from Merrifield and PAM resins.[1]
There are two main HF cleavage protocols:
-
Standard (High) HF Cleavage: This one-step procedure utilizes a high concentration of HF to simultaneously deprotect side chains and cleave the peptide from the resin.[1]
-
Low-High HF Cleavage: This two-step method is employed for sensitive peptides. The "low" HF step with a high concentration of scavengers removes most side-chain protecting groups under milder conditions, followed by a "high" HF step to cleave the peptide from the resin.[2]
Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is a strong organic acid that can be used as an alternative to HF.[3] It is less volatile and does not require a specialized apparatus, making it a more accessible option.[2] However, cleavage with TFMSA can sometimes be slower and may lead to more side reactions if not properly optimized.[3] The efficacy of TFMSA cleavage depends on multiple factors including the resin, peptide sequence, and the time and temperature of the reaction.[3]
Data Presentation
The following table summarizes common cleavage cocktails and their general conditions for Boc-SPPS. For peptides containing N-methylated residues like this compound, longer reaction times or slightly elevated temperatures may be necessary to achieve complete cleavage.
| Cleavage Method | Reagent Composition | Scavengers | Temperature | Time | Applicable Resins |
| Standard HF | Anhydrous HF | Anisole (B1667542), p-cresol, dimethyl sulfide | 0 - 5 °C | 1 - 2 hours | Merrifield, PAM, BHA, MBHA |
| Low-High HF | Low: HF/DMS (1:3 v/v)High: Anhydrous HF | p-cresol, p-thiocresol | 0 - 5 °C | Low: 2 hoursHigh: 1 hour | Merrifield, PAM, BHA, MBHA |
| TFMSA | TFMSA/TFA/Thioanisole | m-cresol | 0 - 25 °C | 2 - 15 hours | Merrifield, PAM, BHA, MBHA[3] |
| TMSOTf | TMSOTf/TFA/Thioanisole | m-cresol | 0 °C | 1 - 2 hours | MBHA |
Experimental Protocols
Prior to cleavage, the N-terminal Boc group must be removed by treatment with 50% TFA in DCM. [4]
Protocol 1: Standard HF Cleavage
This protocol is suitable for most peptides that do not contain particularly sensitive amino acid residues.[1]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger mixture (e.g., anisole or p-cresol)[1]
-
HF cleavage apparatus (Teflon/Kel-F)[1]
-
Dry ice/methanol bath
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Teflon-coated stir bar
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture. For most peptides, 1.0 mL of anisole per gram of resin is sufficient.
-
Assemble the HF apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Allow the reaction mixture to warm to 0-5 °C and stir for 1-2 hours. For peptides with this compound, consider extending the reaction time to 3-4 hours.
-
After the cleavage is complete, remove the HF by evaporation under a stream of dry nitrogen gas.
-
Disassemble the apparatus and wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).
-
Precipitate the peptide by adding the extract to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Protocol 2: TFMSA Cleavage
This protocol is an alternative to HF cleavage and does not require a specialized apparatus.[2]
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-cresol
-
Cold diethyl ether or MTBE
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool in an ice bath.[1]
-
Prepare the cleavage cocktail. A common cocktail consists of TFA, thioanisole, and m-cresol. For every 100 mg of resin, add 1.0 mL of TFA and mix for 5-10 minutes.[1]
-
Slowly add TFMSA to the mixture (typically 1:10 TFMSA:TFA).
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. For peptides containing this compound, the reaction time may need to be extended, and the progress should be monitored by cleaving a small aliquot and analyzing by HPLC. At 25°C, cleavage times can be significantly shorter.[3]
-
Filter the resin using a fine sintered glass funnel and wash the resin with a small amount of TFA.[1]
-
Combine the filtrates and add 8-10 times the volume of cold ether or MTBE to precipitate the peptide.[1]
-
Isolate the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: General mechanism of acid-catalyzed peptide cleavage from resin.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Application Notes and Protocols for Boc Chemistry in Peptide Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust methodology for the synthesis of peptides. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, while considered a more traditional approach, offers distinct advantages, particularly for the synthesis of long, complex, or hydrophobic peptide sequences that may be prone to aggregation under the milder conditions of Fmoc chemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of C-terminal peptide amides using Boc-SPPS.
The core principle of Boc-SPPS is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3] Side-chain functional groups are protected by more acid-stable benzyl-based protecting groups.[4] The synthesis involves a cyclical process of deprotection with a moderate acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[4]
Key Steps in Boc-SPPS for Peptide Amides
The synthesis of peptide amides via Boc chemistry follows a well-defined cycle of operations. A thorough understanding of each step is critical for maximizing yield and purity.
Workflow of a Single Boc-SPPS Cycle
Caption: General workflow for a single cycle of Boc-SPPS.
Data Presentation: Quantitative Analysis
The efficiency of each step in the synthesis directly impacts the final yield and purity of the peptide. The following tables provide a summary of quantitative data for key parameters in Boc-SPPS.
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Class | Typical Coupling Efficiency (%) | Relative Reaction Rate | Key Considerations |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Cost-effective and reliable for routine and challenging couplings.[5][6] |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient, especially for sterically hindered couplings; often outperforms HBTU.[6][7] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Byproducts are generally less problematic than those from BOP.[5] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice; HOBt is crucial to suppress racemization.[8] |
Table 2: Boc Deprotection and Cleavage Parameters
| Process | Reagent | Typical Concentration | Reaction Time | Expected Efficiency/Yield |
| Nα-Boc Deprotection | TFA in DCM | 50% (v/v) | 20-30 minutes | >99% |
| Final Cleavage (MBHA Resin) | Anhydrous HF | Neat (with scavengers) | 1-2 hours at 0°C | 70-90% |
| Final Cleavage (BHA Resin) | Anhydrous HF | Neat (with scavengers) | 1-2 hours at 0°C | 60-80% |
Note: Yields are sequence-dependent and can be influenced by factors such as peptide aggregation and the efficiency of each coupling and deprotection step.
Experimental Protocols
The following are detailed protocols for the key stages of manual Boc-SPPS for the synthesis of peptide amides.
Protocol 1: Resin Selection and Preparation
For the synthesis of C-terminal peptide amides, benzhydrylamine (BHA) or 4-methylbenzhydrylamine (B1223480) (MBHA) resins are the supports of choice.[4][9][10] MBHA resin is generally preferred as it offers an optimal balance between stability towards TFA during the synthesis cycles and lability towards HF in the final cleavage step.[10]
-
Resin Swelling:
-
Place the desired amount of BHA or MBHA resin (typically with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.[4][9]
-
Add dichloromethane (B109758) (DCM) (10-15 mL per gram of resin) and allow the resin to swell for 1-2 hours with gentle agitation.[9]
-
Drain the solvent and wash the resin three times with DCM to remove any impurities.[9]
-
Protocol 2: The Boc-SPPS Cycle
This cycle is repeated for the incorporation of each amino acid in the peptide sequence.
-
Nα-Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin (10 mL/g of resin).[4]
-
Perform a pre-wash by agitating for 5 minutes, then drain the solution.[4]
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes at room temperature.[4][10]
-
Note: If the sequence contains Trp, Cys, or Met residues, add 0.5% dithioethane (DTE) to the deprotection solution to scavenge the tert-butyl cations formed and prevent side reactions.[4][11]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (B130326) (IPA) (2 times) to remove residual acid.[4]
-
-
Neutralization (Standard Protocol):
-
Wash the resin with DCM (3-5 times).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base before proceeding to the coupling step.
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF) (5-10 mL/g of resin).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test (see Protocol 4). A complete coupling should yield a negative Kaiser test result (colorless to yellow beads).[9] If the test is positive (blue beads), a second coupling may be necessary.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 3: In Situ Neutralization for Improved Efficiency
In situ neutralization combines the neutralization and coupling steps, which can reduce cycle times and improve the synthesis of "difficult" or aggregation-prone sequences.[1][12]
-
Following the Nα-Boc deprotection and washing steps as described in Protocol 2.1, proceed directly to coupling.
-
In a separate vessel, pre-activate the Boc-amino acid (4 equivalents) with HBTU (3.9 equivalents) in DMF.
-
Add the activated amino acid solution to the resin containing the TFA salt of the N-terminal amine.
-
Immediately add DIEA (6 equivalents) to the reaction vessel. Neutralization and coupling will occur concurrently.
-
Agitate for 10-15 minutes.
-
Monitor the reaction with the Kaiser test and proceed with washing as in the standard coupling protocol.
Protocol 4: Monitoring Coupling with the Kaiser Test
The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[9][13][14]
-
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of the resin beads (a few milligrams) and place them in a small test tube.
-
Add 2-3 drops of each of the three solutions.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Colorless/yellow beads and solution: Negative result, indicating complete coupling.
-
-
Protocol 5: Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment. An HF antidote (calcium gluconate) must be readily available. [15][16]
Caption: Workflow for the final HF cleavage and deprotection step.
-
Preparation:
-
Ensure the N-terminal Boc group has been removed from the final peptide-resin.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[16]
-
-
Scavenger Addition:
-
Add an appropriate scavenger cocktail to the reaction vessel. The choice of scavengers is critical to prevent side reactions caused by reactive carbocations generated during cleavage.[13][17]
-
Standard Scavenger Cocktail (per gram of resin): 1.0 mL anisole. For peptides containing sensitive residues, additional or different scavengers are required.
-
For Trp: p-cresol (B1678582) and dimethyl sulfide (B99878) (DMS).[9]
-
For Met, Cys: DMS and p-thiocresol.
-
-
HF Cleavage:
-
Cool the reaction vessel to between -5°C and 0°C using a dry ice/methanol bath.[16]
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[16]
-
Stir the mixture at 0°C for 1-2 hours. For peptides containing Arg(Tos), the cleavage time may need to be extended.[16]
-
-
Work-up:
-
Evaporate the HF under a vacuum, ensuring the temperature remains at 0°C.[18]
-
Once the HF is removed, wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[9]
-
Filter the precipitate and wash it several more times with cold diethyl ether to remove the scavengers.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Common Side Reactions
Logical Flow for Troubleshooting Side Reactions
Caption: Decision tree for troubleshooting common side reactions in Boc-SPPS.
-
Diketopiperazine Formation: This side reaction is particularly prevalent when proline or glycine (B1666218) is the second amino acid in the sequence. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. Using an in situ neutralization protocol can effectively minimize this issue.[1][13]
-
Aspartimide Formation: This can occur in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) during the coupling step can help suppress this side reaction.[4][13]
-
Alkylation of Sensitive Residues: Amino acids such as Trp, Met, Cys, and Tyr can be alkylated by carbocations generated during both the repetitive TFA deprotection steps and the final HF cleavage. The use of scavengers is crucial to prevent these modifications.[4][13]
Conclusion
The Boc-SPPS methodology for synthesizing peptide amides remains a powerful and relevant technique in peptide chemistry. Its robustness, particularly for challenging sequences, ensures its continued use in research and drug development. By adhering to detailed protocols, carefully monitoring reaction completion, and implementing appropriate strategies to mitigate side reactions, researchers can successfully synthesize high-quality peptide amides for a wide range of applications.
References
- 1. peptide.com [peptide.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-Thr(Me)-OH in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-α-(tert-Butoxycarbonyl)-O-methyl-L-threonine (Boc-Thr(Me)-OH) in peptide fragment condensation. This powerful strategy is employed in the synthesis of complex peptides and small proteins, where the stepwise solid-phase peptide synthesis (SPPS) may be inefficient. The O-methylation of the threonine side chain prevents potential side reactions such as O-acylation and dehydration that can occur with unprotected threonine residues during peptide synthesis.
Introduction
Fragment condensation is a strategic approach in peptide synthesis where pre-synthesized, protected peptide fragments are coupled together in solution or on a solid support. This method offers several advantages over linear stepwise synthesis, particularly for long or difficult sequences. By synthesizing smaller fragments in parallel, the overall efficiency of the synthesis can be significantly increased. Furthermore, purification of these intermediate fragments is often more straightforward than the purification of the final full-length peptide, leading to a purer final product.
This compound is a valuable building block in this approach. The Boc protecting group on the N-terminus is acid-labile, allowing for its removal under conditions that do not affect the permanent methyl ether protection on the threonine side chain or other protecting groups on the peptide fragment.[1][2] This orthogonality is crucial for the successful regioselective coupling of peptide fragments.
Key Applications
-
Synthesis of Long Peptides and Small Proteins: Fragment condensation is particularly advantageous for the synthesis of peptides exceeding 50 amino acids, where yields in stepwise SPPS can diminish significantly.
-
Overcoming Difficult Sequences: For peptide sequences prone to aggregation or incomplete coupling during stepwise synthesis, fragment condensation can be a more effective strategy.[3]
-
Incorporation of Modified Amino Acids: This method allows for the efficient incorporation of specialized or modified amino acids, such as this compound, into specific positions within a large peptide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and coupling of a model peptide fragment containing this compound. Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Representative Parameters for Solid-Phase Synthesis of a Boc-Thr(Me)-Peptide Fragment
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | PAM resin offers greater stability to repeated TFA treatments.[1] |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution is often beneficial for longer or complex peptides.[1] |
| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess of amino acid and coupling reagents helps drive the reaction to completion.[1] |
| Standard Coupling Time | 1 - 2 hours | Monitored by a qualitative method like the Kaiser test. |
| This compound Coupling Time | 2 - 4 hours | May require longer coupling times or double coupling due to potential steric hindrance. |
| Coupling Efficiency | > 99% | Crucial for the synthesis of high-purity peptide fragments. |
| Boc Deprotection Reagent | 50% TFA in DCM (v/v) | A standard condition for the removal of the Boc group.[1] |
| Deprotection Time | 30 minutes | Typically performed in two steps: a brief pre-wash followed by a longer treatment.[1] |
Table 2: Representative Data for Fragment Condensation
| Parameter | Value | Notes |
| Fragment Coupling Reagents | HBTU/HOBt/DIEA or HATU/HOAt/DIEA | Common and effective coupling reagent combinations for fragment condensation. |
| Fragment Concentration | 10 - 50 mM | Higher concentrations can favor the desired intermolecular coupling. |
| Coupling Time | 12 - 48 hours | Fragment couplings are typically slower than single amino acid couplings. |
| Crude Peptide Yield (Post-Cleavage) | 60 - 85% | Dependent on the length and sequence of the final peptide.[1] |
| Final Purity (after HPLC) | > 95% | Purification is essential to remove unreacted fragments and byproducts.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment Containing C-terminal this compound
This protocol describes the manual solid-phase synthesis of a model peptide fragment on a Merrifield resin, with this compound as the C-terminal residue.
1. Resin Preparation and First Amino Acid Attachment: a. Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in Dichloromethane (DCM) (10 mL) for 1 hour in a reaction vessel. b. Cesium Salt Method: i. Dissolve this compound (2.5 mmol) in a mixture of ethanol (B145695) and water. ii. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). iii. Lyophilize the solution to obtain the Boc-Thr(Me)-O-Cs salt. iv. Dissolve the cesium salt in N,N-Dimethylformamide (DMF) (10 mL) and add it to the swollen resin. v. Heat the mixture at 50°C for 24 hours. vi. Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). vii. Dry the resin under vacuum.
2. Peptide Chain Elongation (Single Cycle): a. Boc Deprotection: i. Wash the resin with DCM (3 x 10 mL). ii. Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes. iii. Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[1] iv. Wash the resin with DCM (3 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL). b. Neutralization: i. Wash the resin with DMF (3 x 10 mL). ii. Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step. iii. Wash the resin with DMF (5 x 10 mL). c. Coupling: i. In a separate vial, dissolve the next Boc-protected amino acid (1.5 mmol, 3 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.5 mmol, 3 eq.) in DMF (5 mL). ii. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol, 3 eq.) to the solution and stir for 10 minutes at 0°C. iii. Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the resin. iv. Agitate the reaction vessel for 1-2 hours at room temperature. v. Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. d. Capping (Optional): i. If unreacted amino groups remain after coupling, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes to block them. e. Washing: i. After a successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). f. Repeat the deprotection, neutralization, and coupling cycles until the desired peptide fragment sequence is assembled.
3. Cleavage of the Protected Peptide Fragment from the Resin: a. For a hyper-acid sensitive resin like 2-chlorotrityl chloride resin, the protected fragment can be cleaved with a mild solution of TFA in DCM (e.g., 1-5%). b. For more acid-stable resins, a stronger acid like anhydrous HF or Trifluoromethanesulfonic acid (TFMSA) is typically required. However, for fragment condensation, it is often desirable to cleave the protected fragment from the resin while keeping the side-chain protecting groups intact. Specialized linkers and cleavage protocols are employed for this purpose.
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of two protected peptide fragments in solution.
1. Fragment Preparation: a. Ensure the C-terminal fragment has a free carboxyl group and the N-terminal fragment has a free amino group. b. The N-terminus of the C-terminal fragment should be protected (e.g., with a Boc group), and the C-terminus of the N-terminal fragment should be protected (e.g., as a methyl or ethyl ester). All side-chain functional groups must be protected.
2. Coupling Reaction: a. Dissolve the C-terminal peptide fragment (1.0 eq.) and the N-terminal peptide fragment (1.0 - 1.2 eq.) in a suitable solvent (e.g., DMF, DCM, or a mixture thereof). b. In a separate vial, prepare the coupling reagent solution. For example, dissolve HBTU (1.1 eq.) and HOBt (1.1 eq.) in DMF. c. Add the coupling reagent solution to the mixture of peptide fragments. d. Add DIEA (2.0 - 3.0 eq.) to the reaction mixture and stir at room temperature. e. Monitor the reaction progress by HPLC. The reaction may take several hours to days to reach completion.
3. Work-up and Purification: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. d. Purify the crude protected peptide by flash chromatography or preparative HPLC.
Visualizations
Caption: Workflow for peptide synthesis via fragment condensation.
Caption: Advantages and challenges of using this compound in fragment condensation.
References
Application Notes: The Role of Boc-Thr(Me)-OH in Advancing Medicinal Chemistry
The strategic incorporation of N-α-tert-Butyloxycarbonyl-N-methyl-L-threonine (Boc-Thr(Me)-OH) in peptide synthesis is a key tactic in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. N-methylation, the addition of a methyl group to the backbone amide nitrogen, confers several advantageous properties to peptides. This modification can significantly improve a peptide's resistance to enzymatic degradation by proteases, a common challenge that limits the in vivo half-life of natural peptides. Furthermore, N-methylation can increase a peptide's lipophilicity, which may lead to improved cell permeability and oral bioavailability. From a structural standpoint, the N-methyl group restricts the conformational flexibility of the peptide backbone, which can help to lock the peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.
This compound is a valuable building block for introducing N-methylated threonine into a peptide sequence using solid-phase peptide synthesis (SPPS). The Boc protecting group provides a robust and reliable method for the stepwise elongation of the peptide chain. However, the synthesis of N-methylated peptides is often challenging due to the steric hindrance caused by the N-methyl group, which can lead to inefficient coupling reactions. To overcome this, specialized coupling reagents and optimized protocols are necessary to ensure high-yield synthesis of the desired N-methylated peptide.
Case Study: Cyclosporin A and its Analogues
A prominent example of a therapeutic peptide containing an N-methylated threonine derivative is Cyclosporin A (CSA), a powerful immunosuppressant. The N-methylated amino acids in CSA are crucial for its biological activity and pharmacokinetic properties. To understand the structure-activity relationship of CSA, various analogues have been synthesized and evaluated. The following table summarizes the immunosuppressive activity of CSA and several of its analogues where the N-methylated amino acid at position 1 has been modified.
| Compound | Modification at Position 1 | IC50 (nM) for T-cell Proliferation Inhibition |
| Cyclosporin A (CSA) | Contains (4R)-N-methyl-4-butenyl-4-methylthreonine (MeBmt) | 4 |
| (MeThr¹)CSA | MeBmt replaced with N-methyl-L-threonine | 8,000 |
| (MeAbu¹)CSA | MeBmt replaced with N-methyl-L-aminobutyric acid | 15,000 |
| [(MeLeu(3-OH)¹)]CSA | MeBmt replaced with (2S,3R)-3-hydroxy-4,N-dimethyl-L-leucine | 600 |
Table 1: Quantitative data on the immunosuppressive activity of Cyclosporin A and its analogues. A higher IC50 value indicates lower potency.
The data clearly demonstrates that modifications to the N-methylated residue at position 1 can dramatically impact the immunosuppressive activity of Cyclosporin A, highlighting the critical role of this specific residue in the molecule's function.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide using this compound
This protocol details the manual synthesis of a peptide containing an N-methylated threonine residue using Boc chemistry.
Materials and Reagents:
-
Boc-protected amino acids
-
This compound
-
Appropriate solid support (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Potent coupling reagent (e.g., HATU, HBTU, PyBOP)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DMF for at least 30 minutes before the first coupling step.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling protocol.
-
Peptide Elongation Cycle (for each amino acid): a. Boc Deprotection: i. Wash the resin with DCM (3 x 1 min). ii. Treat the resin with a solution of 50% TFA in DCM for 2 minutes. iii. Drain the solution and add a fresh solution of 50% TFA in DCM for 20 minutes. iv. Wash the resin with DCM (3 x 1 min), Isopropanol (1 x 1 min), and DCM (3 x 1 min). b. Neutralization: i. Treat the resin with a solution of 5% DIEA in DCM for 2 minutes. ii. Repeat the neutralization step. iii. Wash the resin with DCM (3 x 1 min). c. Amino Acid Coupling (for non-methylated amino acids): i. In a separate vial, pre-activate the Boc-amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and DIEA (6 eq.) in DMF for 10-15 minutes. ii. Add the activated amino acid solution to the resin and shake for 1-2 hours. iii. Monitor the reaction completion using a qualitative test (e.g., Kaiser test). d. Coupling of this compound (or other N-methylated amino acids): i. Due to steric hindrance, a more potent coupling reagent such as HATU is recommended. ii. In a separate vial, pre-activate this compound (4 eq.) with HATU (4 eq.) and DIEA (8 eq.) in DMF for 1-2 minutes. iii. Add the activated amino acid solution to the resin and shake for 2-4 hours, or until the reaction is complete as indicated by a negative bromophenol blue test. e. Washing: After each coupling step, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection as described in step 3a.
-
Cleavage and Deprotection: a. Dry the peptide-resin thoroughly under vacuum. b. In a specialized apparatus, treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours. c. Remove the cleavage reagent by vacuum distillation. d. Precipitate the crude peptide by adding cold diethyl ether. e. Collect the peptide by filtration and dry under vacuum.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Workflows
The mechanism of action of many N-methylated peptides involves the modulation of specific intracellular signaling pathways. For example, the immunosuppressive effect of Cyclosporin A is achieved through the inhibition of the calcineurin-NFAT signaling pathway.
Figure 1: The Cyclosporin A-mediated inhibition of the calcineurin-NFAT signaling pathway.
The general workflow for the development of a therapeutic peptide incorporating this compound involves several key stages, from initial design and synthesis to biological evaluation.
Figure 2: General workflow for the development of N-methylated peptide therapeutics.
Synthesis of Macrocyclic Peptides Utilizing Boc-Thr(Me)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. The incorporation of N-methylated amino acids, such as N-methylthreonine (Thr(Me)), into these scaffolds can further augment their therapeutic potential by promoting favorable conformations for receptor binding and increasing resistance to proteolytic degradation.
This document provides detailed application notes and protocols for the synthesis of macrocyclic peptides incorporating Boc-Thr(Me)-OH, a key building block in Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group for the N-terminus and the N-methyl group on the threonine residue present unique considerations during peptide assembly and cyclization, which are addressed herein.
Core Concepts and Applications
The N-methyl group of this compound introduces a conformational constraint by favoring a cis-amide bond, which can act as a "turn-inducer." This pre-organization of the linear peptide precursor can significantly facilitate the entropically disfavored macrocyclization step, leading to higher yields and reduced oligomerization.
Key Applications:
-
Drug Discovery: Development of potent and selective inhibitors of protein-protein interactions.
-
Peptide-Based Therapeutics: Engineering of peptides with improved pharmacokinetic profiles, including enhanced oral bioavailability and longer half-life.
-
Chemical Biology: Creation of conformationally defined molecular probes to study biological systems.
Data Presentation: Quantitative Analysis of Macrocyclization
The efficiency of macrocyclization is influenced by several factors, including the peptide sequence, the site of cyclization, and the reaction conditions. The following tables provide representative quantitative data for on-resin and solution-phase macrocyclization of N-methylated peptides. While specific data for this compound are not extensively published in a comparative format, the presented values serve as a general guideline.
Table 1: On-Resin Macrocyclization of N-Methylated Peptides
| Parameter | Typical Value | Notes |
| Linear Peptide Purity (Crude) | 60 - 85% | Purity assessed by RP-HPLC after cleavage of a small sample. |
| On-Resin Cyclization Efficiency | 50 - 90% | Dependent on sequence, ring size, and coupling reagents. Monitored by HPLC-MS of cleaved aliquots. |
| Final Crude Purity (Cyclic Peptide) | 40 - 75% | Contains deletion sequences and uncyclized peptide. |
| Overall Yield (after purification) | 10 - 35% | Highly variable based on the complexity of the peptide and purification efficiency. |
Table 2: Solution-Phase Macrocyclization of N-Methylated Peptides
| Parameter | Typical Value | Notes |
| Linear Peptide Purity (Crude) | 60 - 85% | After cleavage from the resin. |
| Purified Linear Peptide Yield | 30 - 60% | After purification by preparative RP-HPLC. |
| Solution-Phase Cyclization Yield | 20 - 70% | Highly dependent on concentration (pseudo-dilution principle), solvent, and coupling reagents. |
| Final Purity (Cyclic Peptide) | >95% | After purification by preparative RP-HPLC. |
| Overall Yield (after two purifications) | 5 - 25% | Reflects losses in both purification steps. |
Experimental Protocols
The following protocols detail the key stages in the synthesis of macrocyclic peptides containing this compound using Boc-SPPS.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual Boc-SPPS for assembling the linear peptide sequence on a suitable resin.
1. Resin Selection and Preparation:
-
Resin: For C-terminal acid peptides intended for solution-phase cyclization, use a standard Merrifield or PAM resin. For on-resin cyclization, a side-chain anchoring strategy with a resin like Wang or Sieber is required, where the peptide is attached via an amino acid side chain (e.g., Asp, Glu, Lys).
-
Swelling: Swell the resin (1.0 g, ~0.5-1.0 mmol/g substitution) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a peptide synthesis vessel.
2. First Amino Acid Coupling (for Merrifield/PAM resin):
-
Couple the C-terminal Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method).
3. Boc-SPPS Cycle:
- Boc Deprotection:
- Wash the resin with DCM (3 x 15 mL).
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL). Agitate for 2 minutes and drain.
- Add a fresh solution of 50% TFA in DCM (15 mL). Agitate for 30 minutes.
- Drain and wash the resin with DCM (3 x 15 mL), isopropanol (B130326) (1 x 15 mL), and DCM (3 x 15 mL).
- Neutralization:
- Add a solution of 10% diisopropylethylamine (DIPEA) in DCM (15 mL). Agitate for 2 minutes and drain. Repeat.
- Wash the resin with DCM (5 x 15 mL).
- Amino Acid Coupling (including this compound):
- Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF, 10 mL). Add DIPEA (6 eq.) and allow to pre-activate for 5-10 minutes. For the sterically hindered this compound, using HATU (2.9 eq.) in place of HBTU is recommended for higher coupling efficiency.
- Coupling: Add the pre-activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.
- Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, recouple.
- Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
- Repeat the cycle for each amino acid in the sequence.
Protocol 2: On-Resin Macrocyclization
This protocol assumes the peptide is anchored to the resin via a side chain, leaving the N- and C-termini free for cyclization.
1. Final N-terminal Boc Deprotection:
-
Perform the Boc deprotection and neutralization steps as described in Protocol 1.
2. C-terminal Deprotection (if applicable):
-
If the C-terminus is protected (e.g., as an allyl ester), selectively deprotect it using appropriate chemistry (e.g., Pd(PPh₃)₄ for allyl removal).
3. On-Resin Cyclization:
-
Swell the deprotected linear peptide-resin in DMF (15 mL).
-
In a separate vessel, prepare the cyclization cocktail: HATU (4 eq.) and HOAt (4 eq.) in DMF (20 mL).
-
Add the cyclization cocktail to the resin, followed by DIPEA (8 eq.).
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small aliquot of resin and analyzing by HPLC-MS.
-
Once complete, wash the resin extensively with DMF (5 x 15 mL) and DCM (5 x 15 mL).
4. Cleavage and Final Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 3: Solution-Phase Macrocyclization
1. Cleavage of the Linear Peptide:
-
Cleave the fully protected linear peptide from the Merrifield or PAM resin using HF or TFMSA cleavage protocols. This is a hazardous procedure requiring specialized equipment and expertise.
-
Alternatively, use a more labile resin (e.g., 2-chlorotrityl chloride resin) that allows for cleavage of the fully protected peptide under milder acidic conditions.
-
Purify the linear peptide by preparative RP-HPLC.
2. Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF or a DCM/DMF mixture to achieve a low concentration (0.1 - 1.0 mM). This is crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
Add the coupling reagent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3.0 eq.).
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction by HPLC-MS.
-
Once complete, remove the solvent under reduced pressure.
3. Final Deprotection and Purification:
-
Treat the crude cyclic peptide with a strong acid cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.
-
Purify the final macrocyclic peptide by preparative RP-HPLC.
Visualizations
The following diagrams illustrate the workflows for on-resin and solution-phase macrocyclization.
Caption: Workflow for On-Resin Macrocyclization.
Troubleshooting & Optimization
Technical Support Center: Boc-Thr(Me)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Boc-Thr(Me)-OH in Solid-Phase Peptide Synthesis (SPPS). N-methylated amino acids like this compound are invaluable for creating peptides with enhanced therapeutic properties, but they also present unique challenges during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your SPPS experiments.
Issue 1: Incomplete coupling reaction, leading to deletion sequences.
-
Question: My HPLC/MS analysis shows a significant peak corresponding to a peptide missing the N-methylated threonine residue. How can I improve the coupling efficiency?
-
Answer: Incomplete coupling is the most common issue when working with N-methylated amino acids due to steric hindrance. The methyl group on the nitrogen atom of the peptide bond physically blocks the approach of the activated amino acid, slowing down the reaction.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Standard coupling reagents are often insufficient. Switch to a more potent activating agent.[1][2]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[2]
-
Increase Reaction Time and Temperature: Extend the coupling time to at least 2-4 hours. Microwave-assisted SPPS can also be beneficial for driving difficult couplings to completion.
-
Monitor the Reaction: The standard Kaiser test will not work for secondary amines like N-methylated threonine. Use the bromophenol blue test to monitor the presence of unreacted amines on the resin. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[2]
-
Issue 2: Fragmentation of the peptide chain during final cleavage.
-
Question: My final peptide product is showing significant fragmentation, particularly at the N-methylated threonine residue, after TFA cleavage. What is causing this and how can I prevent it?
-
Answer: Peptides containing N-methylated amino acids can be susceptible to fragmentation during final cleavage with strong acids like Trifluoroacetic Acid (TFA).[3][4] This is a known side reaction for N-alkylated peptides.[4]
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: While a standard TFA cleavage cocktail might work, for sensitive sequences, reducing the cleavage time is crucial. Perform a time-course study (e.g., 30 min, 1 hour, 2 hours) to find the optimal duration that cleaves the peptide from the resin without significant fragmentation.
-
Modify Cleavage Conditions: Consider using a milder cleavage cocktail or adjusting the scavenger composition. For peptides with an N-terminal acetylated N-methylamino acid, deletion of this residue can be a significant side reaction.[5] In such cases, optimizing the cleavage conditions is critical.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound, besides incomplete coupling?
A1: Beyond incomplete coupling, the main concerns are:
-
Peptide Fragmentation During Cleavage: As discussed in the troubleshooting section, the peptide bond involving the N-methylated residue can be labile under strong acidic conditions, leading to chain fragmentation.[3][4]
-
Racemization: While less common for threonine compared to other amino acids, racemization can still occur, especially with highly activating coupling reagents and extended reaction times. Using reagents known to suppress racemization, such as those containing HOAt or OxymaPure, is beneficial.[1][6]
-
Side Reactions of the Threonine Hydroxyl Group: Although the N-methylation introduces steric hindrance that might reduce the reactivity of the side-chain hydroxyl group, O-acylation followed by dehydration (β-elimination) can still potentially occur, especially if coupling conditions are harsh or if the hydroxyl group is not protected.[7][8] However, the primary focus should be on achieving complete N-acylation.
Q2: Which coupling reagents are most effective for this compound?
A2: Due to the steric hindrance of the N-methyl group, more potent coupling reagents are necessary. Standard reagents like DCC/HOBt or HBTU may result in low yields. Recommended reagents include:
-
HATU: Generally considered one of the most effective reagents for coupling sterically hindered and N-methylated amino acids.[2][6]
-
COMU: A highly efficient and safer alternative to HATU, as it is based on the non-explosive OxymaPure.[1][9]
-
PyAOP/PyBOP: Phosphonium-based reagents that are also very effective for challenging couplings.[2][10]
Q3: Is side-chain protection of the threonine hydroxyl group necessary for this compound?
A3: While in some cases for standard threonine residues in Fmoc-SPPS, synthesis can be performed without side-chain protection, for Boc-SPPS, it is generally recommended to use side-chain protection to prevent O-acylation.[7][11] Given the already challenging nature of coupling N-methylated amino acids, it is prudent to use a protected form of this compound to minimize the risk of this side reaction.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Additive | Relative Efficiency | Key Advantages | Potential Issues |
| HATU | HOAt | Very High | Highly effective for sterically hindered and N-methylated amino acids; suppresses racemization.[2][6] | Higher cost. |
| COMU | OxymaPure | High | Comparable efficiency to HATU; safer (non-explosive); good solubility.[1][9] | Can cause guanidinylation of the N-terminus if used in excess.[9] |
| PyAOP/PyBOP | HOAt | High | Effective for difficult couplings.[2][10] | Byproducts can be difficult to remove. |
| HBTU/HCTU | HOBt/6-Cl-HOBt | Moderate | Cost-effective and widely used for standard couplings. | Often insufficient for N-methylated amino acids, leading to incomplete reactions.[2] |
| DCC/DIC | HOBt | Low | Inexpensive. | Low efficiency for hindered couplings; formation of insoluble urea (B33335) byproduct (DCC).[10] |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes.
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a bromophenol blue test on a small sample of resin beads. If the beads are yellow, the coupling is complete. If they are blue or green, proceed to the second coupling.
-
Second Coupling:
-
Repeat step 2 with fresh reagents.
-
Agitate for another 1-2 hours.
-
-
Final Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Cleavage of Peptides Containing N-Methylated Threonine
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the slurry at room temperature for 1-2 hours. Note: A shorter cleavage time may be necessary to minimize fragmentation. A trial cleavage is recommended.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on challenges related to sterically hindered amino acids like Boc-Thr(Me)-OH.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low coupling yield specifically with this compound?
A low coupling yield with this compound is a common issue primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine, combined with the methyl group on the threonine side chain, creates significant steric bulk around the alpha-carbon. This bulk slows down the kinetics of the coupling reaction, making it difficult for the incoming activated amino acid to approach the free amine on the resin-bound peptide.[1][2] Inadequate activation of the carboxylic acid or suboptimal reaction conditions can further exacerbate this issue.
Q2: What are the initial and most straightforward steps to improve the coupling efficiency of this compound?
The most direct initial steps involve optimizing the reaction conditions and considering a double coupling. Increasing the coupling reaction time, for instance, from the standard 1-2 hours to 4 hours or even overnight, can allow the sterically hindered reaction to proceed to completion.[3][4] Additionally, performing a "double coupling," where the coupling step is repeated with a fresh solution of activated this compound, is a highly effective strategy to drive the reaction forward.[3][5]
Q3: Can the choice of solvent impact the coupling yield of sterically hindered amino acids?
Yes, the solvent plays a crucial role. Inadequate solvation of the growing peptide chain attached to the resin can lead to aggregation, further hindering the accessibility of the N-terminal amine.[3] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties for complex peptide-resin systems.[3] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[3]
Q4: When should I consider switching my coupling reagent?
If optimizing reaction times and performing a double coupling do not sufficiently improve the yield, switching to a more potent coupling reagent is the next logical step. Standard carbodiimide (B86325) reagents like DCC and DIC may not be effective enough for sterically demanding couplings.[2][3] Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP) are significantly more powerful as they form highly reactive activated esters that can overcome the steric barrier.[1][3]
Troubleshooting Guide: Low Coupling Yield with this compound
This guide provides a systematic approach to troubleshooting and resolving low coupling yields, often indicated by a positive Kaiser test after the coupling step.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Data Presentation: Coupling Reagent Performance
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of this compound. While direct comparative data for this specific amino acid is sparse, performance can be extrapolated from studies on other sterically hindered residues.
| Coupling Reagent | Additive | Base | Relative Efficiency | Racemization Risk | Key Considerations |
| DIC | HOBt / OxymaPure | DIPEA / NMM | Moderate | Low to Moderate | Diisopropylurea byproduct is soluble, suitable for SPPS.[6] OxymaPure is often preferred over HOBt.[2] |
| HBTU | - | DIPEA / NMM | High | Moderate | A widely used and effective reagent.[1] |
| HCTU | - | DIPEA / NMM | Very High | Low | A more cost-effective alternative to HATU with similar high efficiency.[1] |
| HATU | - | DIPEA / Collidine | Very High | Low | Often considered superior in terms of speed and reduced side reactions for difficult couplings.[7] |
| PyBOP | - | DIPEA / NMM | High | Low to Moderate | Effective for many sterically hindered amino acids.[1] |
| PyAOP | - | DIPEA / NMM | Very High | Low | Especially effective for coupling N-methylated and other highly hindered amino acids.[1] |
| COMU | - | DIPEA / NMM | Very High | Very Low | Shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU.[8] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended when standard coupling methods fail with this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide with a free N-terminus in DMF for 30 minutes.
-
Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM (1 x 1 minute followed by 1 x 20 minutes).
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).[1]
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (5x).[1]
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.[1]
-
Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature.[9]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A yellow result indicates a complete reaction.
-
If the test is positive (blue), indicating free amines, a second coupling (double coupling) should be performed by repeating step 2 with fresh reagents.[4]
-
Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]
-
Protocol 2: Double Coupling Procedure
This protocol should be implemented if a single coupling is insufficient.
-
First Coupling: Follow the standard coupling protocol (e.g., Protocol 1).
-
Washing: After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents and byproducts.[4]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in the chosen coupling protocol. Add this solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[4]
-
Monitoring and Final Washing: Perform a Kaiser test to confirm the completion of the reaction. Once complete, wash the resin extensively with DMF and DCM.[4]
Visual Representation of HATU-mediated Coupling
References
Optimizing coupling time for sterically hindered amino acids
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of certain amino acids "sterically hindered"?
A1: Steric hindrance in amino acids is primarily caused by bulky side chains that physically obstruct the formation of a peptide bond.[1] This is common with β-branched amino acids like Valine, Isoleucine, and Threonine, as well as α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib).[1] The bulky nature of these residues slows down the reaction rate between the activated carboxyl group of one amino acid and the N-terminal amine of the growing peptide chain, which can lead to incomplete reactions and the formation of deletion sequences.[1] Additionally, N-methylated amino acids introduce steric bulk directly at the amide nitrogen, which reduces its nucleophilicity and further complicates the coupling process.[1][2]
Q2: My standard coupling protocol with DIC/DCC is failing for a hindered residue. What is the first step I should take?
A2: Standard carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1][3] The most effective first step is to switch to a more powerful class of coupling reagents.[1][3] Aminium/uronium salts (e.g., HATU, HCTU, COMU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP) are highly recommended as they form more reactive activated esters that can overcome the steric barrier.[1][3]
Q3: Which coupling reagents are considered the most effective for difficult, sterically hindered couplings?
A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1] HATU is renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, making it particularly effective for hindered amino acids.[4][2][5] COMU, an Oxyma-based reagent, also demonstrates superior performance and is considered a safer alternative to potentially explosive HOBt-based reagents.[5] For extremely hindered couplings where even potent reagents may fail, converting the carboxylic acid to a highly reactive acyl fluoride (B91410) can be an effective strategy.[3][6][7]
Q4: What is "double coupling" and when is it necessary?
A4: Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagent.[8][9] This strategy is used to drive a difficult reaction to completion when a single coupling is found to be incomplete, which is often indicated by a positive ninhydrin (B49086) (Kaiser) test.[8] It is a common and effective method for incorporating sterically hindered amino acids that are prone to slow reaction kinetics.[8][9]
Q5: Can reaction conditions other than the coupling reagent be optimized?
A5: Yes, several factors can be optimized.
-
Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt peptide aggregation, which often hinders reactions.[3][10]
-
Time and Temperature: Increasing the coupling reaction time, for instance from 1-2 hours to overnight, can allow slow reactions to proceed to completion.[3] Gentle heating can also be applied, but with caution, as it may increase the risk of racemization.[11][3] Microwave-assisted peptide synthesis is a highly effective method to accelerate difficult couplings.[11][3]
-
Base: For reactions at risk of racemization, using a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can be beneficial.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin/Kaiser Test) | Inefficient Reagent: Standard carbodiimide (B86325) reagents (DCC, DIC) are often too weak for bulky residues.[1][3] | Switch to a high-efficiency coupling reagent: Use an aminium/uronium salt (HATU, HCTU, COMU) or a phosphonium salt (PyBOP, PyAOP).[1][3][9] These reagents form highly reactive esters capable of overcoming steric barriers.[1][4] |
| Insufficient Reaction Time: Steric hindrance significantly slows down reaction kinetics.[3] | Increase coupling time: Extend the reaction from the standard 1-2 hours up to overnight.[3] Perform a double coupling: After the first coupling, wash the resin and repeat the step with fresh reagents.[8][9] Use microwave assistance: Microwave energy can accelerate slow coupling reactions.[3] | |
| Peptide Aggregation: The growing peptide chain folds on the resin, blocking the N-terminal amine.[1][11][10] | Change the solvent: Switch from DMF to NMP, which has better solvating properties.[3][12] A mixture of solvents like DCM/DMF/NMP may also be effective.[3] Incorporate chaotropic salts: Adding salts like LiCl can disrupt secondary structures that cause aggregation.[10] | |
| High Levels of Racemization | Over-activation of Amino Acid: The activated amino acid is susceptible to losing its stereochemical integrity (epimerization), especially with prolonged activation times or strong bases.[2][8] | Choose a low-racemization reagent: Reagents like HATU and COMU are known to suppress racemization effectively.[11][2][8] Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.[8][9] Optimize the base: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[7][8] |
| Guanidinylation of N-terminus | Excess Uronium/Aminium Reagent: Using a large excess of reagents like HATU or HBTU can lead to the guanidinylation of the free N-terminal amine, which terminates the peptide chain.[2] | Use a phosphonium-based reagent: Reagents like PyBOP do not cause this side reaction.[9] Use stoichiometric amounts: Avoid using a large excess of the uronium/aminium reagent relative to the amino acid.[9] |
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is critical for overcoming the challenges posed by sterically hindered amino acids. The following table summarizes the performance of several common high-efficiency reagents.
| Reagent | Reagent Class | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium | Very High | Low | Considered one of the most efficient reagents for hindered couplings and suppressing racemization.[4][2][5] A potential drawback is the risk of N-terminal guanidinylation if used in large excess.[4][2] |
| HCTU | Uronium/Aminium | High | Low to Medium | A more cost-effective alternative to HATU, offering comparable efficiency in many standard "difficult" coupling scenarios. |
| COMU | Uronium/Aminium | Very High | Low | An Oxyma-based reagent that is considered safer than HOBt/HOAt-based reagents.[11][5] It shows excellent performance and can be used with just one equivalent of base, which helps minimize racemization.[5][8] |
| PyBOP | Phosphonium | High | Medium | A reliable reagent for hindered couplings that does not cause the guanidinylation side reaction associated with uronium salts.[11][9] It is less toxic than its predecessor, BOP, which forms carcinogenic HMPA as a byproduct.[7] |
| DIC/HOAt | Carbodiimide/Additive | Medium to High | Low | The addition of HOAt significantly enhances the reactivity of carbodiimides like DIC, making this combination effective for some hindered couplings while suppressing racemization.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
This protocol describes a single coupling cycle for a sterically hindered amino acid onto a resin-bound peptide with a deprotected N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF). Ensure the N-terminal Fmoc protecting group has been removed and the resin is washed thoroughly with DMF (5-7 times).[4][8]
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (3-4 equivalents relative to resin loading) in DMF. Add HATU (2.9-3.9 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents).[1][3]
-
Pre-activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.[3][8] The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.[9]
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Reaction times may be extended for particularly difficult couplings.[8][9]
-
Monitoring and Washing: After the reaction time, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[4][8] A negative result (clear or yellowish beads) indicates complete coupling.
-
Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).[8]
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be performed if the ninhydrin test from Protocol 1 is positive (blue beads), indicating an incomplete reaction.
-
First Coupling: Perform the initial coupling as described in Protocol 1 (Steps 1-6).
-
Intermediate Wash: After the first coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[9]
-
Second Coupling: Prepare a fresh solution of activated Fmoc-amino acid as described in Protocol 1 (Steps 2-3).[9]
-
Reaction: Add the new activation mixture to the washed resin and allow the second coupling reaction to proceed for another 1-2 hours.[9]
-
Final Monitoring and Wash: After the second coupling, repeat the ninhydrin test to confirm completion. Once complete, wash the resin thoroughly with DMF.[9] If the coupling is still incomplete, consider capping the unreacted amines.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is adapted for cases where even potent uronium/phosphonium reagents fail to achieve complete coupling.[3]
-
Amino Acid Preparation: In an anhydrous solvent like dichloromethane (B109758) (DCM), dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent).[3]
-
Acyl Fluoride Formation: Add a fluorinating agent (e.g., TFFH) and a suitable base to the dissolved amino acid. Allow the reaction to proceed to form the acyl fluoride.[3]
-
Coupling Reaction: Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine.
-
Reaction and Monitoring: Allow the reaction to proceed. Note that reaction times may be significantly longer, and careful monitoring is crucial to determine completion.[3]
Visualizations
Caption: A generalized workflow for a single amino acid coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
Caption: Simplified mechanism of action for a HATU-mediated peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA
This technical support center is a resource for researchers, scientists, and drug development professionals to address challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete removal of the Boc protecting group is a frequent issue that can arise from several factors:
-
Insufficient Acid Concentration or Reaction Time : The rate of Boc cleavage is highly dependent on the acid concentration.[1] If the concentration of trifluoroacetic acid (TFA) is too low or the reaction time is too short, the deprotection may not proceed to completion.[2][3]
-
Steric Hindrance : Amino acids with bulky side chains or N-methylated amino acids can physically block the approach of the acid, slowing down the removal of the Boc group.[1][2][3]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS) : For the deprotection reagents to be effective, the resin support must be adequately swollen.[1][2] In some cases, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (B109758) (DCM), which can lead to lower purity.[2][4]
-
Problematic Amino Acid Residues : Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to standard Boc deprotection conditions.[2]
-
Reagent Degradation : It is crucial to use fresh TFA that has been stored properly to ensure its reactivity.[1]
Q2: How can I detect and monitor the progress of my Boc deprotection reaction?
Monitoring the deprotection step is essential for a successful synthesis. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These are highly effective methods for quantitatively tracking the reaction. By analyzing small aliquots at different time points, you can observe the disappearance of the Boc-protected starting material and the appearance of the deprotected product.[1][2]
-
Thin-Layer Chromatography (TLC) : TLC is a quick and common method to qualitatively monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[1][3] Staining with ninhydrin (B49086) can be used to visualize the primary amine product.[1]
-
Kaiser Test (Ninhydrin Test) for SPPS : This is a sensitive colorimetric test used to detect the presence of free primary amines on the resin.[2] A positive result (intense blue color) indicates successful Boc removal, while a negative result (yellow or colorless beads) suggests that the deprotection is incomplete.[2]
-
¹H NMR Spectroscopy : This technique can be used to monitor the disappearance of the characteristic singlet signal of the nine equivalent protons of the Boc group's tert-butyl moiety, which typically appears around 1.4-1.5 ppm.[5]
Q3: What are the recommended standard conditions for Boc deprotection?
In most cases, the cleavage of the Boc group is achieved using a solution of TFA in DCM.[2] A common procedure involves a 50% TFA solution in DCM, often with a short prewash (5 minutes) followed by the main deprotection reaction for 15 to 30 minutes.[2] However, these conditions may need to be optimized depending on the specific substrate.[3]
Q4: When should I use scavengers during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[2][6] This cation can lead to side reactions, particularly with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2][6][7] To prevent these unwanted modifications, scavengers are added to the deprotection solution to "trap" the carbocations.[6][7] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[3][8]
Troubleshooting Guide
If you have detected incomplete Boc deprotection, consider the following troubleshooting steps:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time.[2][8] | Increase the TFA concentration (e.g., from 25% to 50% in DCM), extend the reaction time, or gently warm the reaction (e.g., to 40°C) while monitoring carefully.[1][8] For very resistant substrates, neat TFA or 4M HCl in dioxane can be considered.[6][9] |
| Steric hindrance around the Boc-protected amine.[1][2] | Increase the reaction time or temperature.[1] Switching to a stronger acidic system like 4M HCl in dioxane may also be effective.[1] | |
| Poor resin swelling in SPPS.[2][3] | Ensure the resin is fully swollen in an appropriate solvent like DCM before deprotection.[3] Consider using a 55% TFA solution in DCM, which has been shown to promote better resin swelling than 100% TFA in some cases.[2][4] | |
| Side Product Formation | Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation.[6][7] | Add appropriate scavengers to the deprotection cocktail. A common general-purpose mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7][8] For cysteine-containing peptides, ethanedithiol (EDT) is often used.[6] |
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection with TFA
-
Dissolution : Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[9]
-
Cooling : Cool the solution to 0 °C using an ice bath to control any potential exotherm.[9]
-
TFA Addition : Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[9] For substrates with acid-sensitive groups, scavengers should be added to the TFA solution before its addition to the reaction mixture.[1]
-
Reaction : Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[9]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure.[1][9] Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[10] The resulting product is the amine TFA salt. If the free amine is required, a basic work-up can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Monitoring Deprotection in SPPS using the Kaiser Test
-
Sample Collection : After the deprotection step, take a small sample of the resin beads (a few milligrams).
-
Washing : Wash the beads thoroughly with DCM and then with ethanol.
-
Reagent Preparation : Prepare three solutions:
-
Reagent A : 1.0 mL of a 16.5 mg/mL KCN in distilled water solution diluted with 49 mL of pyridine.[2]
-
Reagent B : 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2]
-
Reagent C : 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[2]
-
-
Test Execution : Add 2-3 drops of each reagent to the resin sample in a test tube.[2]
-
Heating : Heat the test tube at 110°C for 5 minutes.[2]
-
Observation :
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions Involving Glutamic Acid in Boc SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding side reactions involving glutamic acid (Glu) during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving glutamic acid in Boc SPPS?
A1: The primary side reactions involving glutamic acid in Boc SPPS are pyroglutamate (B8496135) formation, especially when Glu is at the N-terminus, and side-chain ester-related reactions during the final cleavage step, particularly when using strong acids like hydrogen fluoride (B91410) (HF).[1][2][3]
Q2: What is pyroglutamate formation and why is it a problem?
A2: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid residue, resulting in the formation of a five-membered lactam ring with the elimination of a water molecule.[4][5] This modification is problematic as it blocks the N-terminus, preventing further sequencing by methods like Edman degradation.[4][6] It also introduces heterogeneity into the final peptide product, which can complicate purification and analysis, and potentially alter the peptide's biological activity.[4]
Q3: Which side-chain protecting group for glutamic acid is better in Boc SPPS, benzyl (B1604629) ester (OBzl) or cyclohexyl ester (OChx)?
A3: Both benzyl (OBzl) and cyclohexyl (OChx) esters are commonly used for the side-chain protection of glutamic acid in Boc SPPS. The choice between them often depends on the specific peptide sequence and the cleavage conditions. Boc-Glu(OChx)-OH is sometimes preferred as it can help to minimize certain side reactions during acidic and basic treatments.[7] For instance, using the cyclohexyl ester for aspartic acid has been shown to significantly lower the amount of aspartimide formation, a related side reaction.[2]
Q4: How can I detect and quantify pyroglutamate formation in my synthetic peptide?
A4: The most common methods for detecting and quantifying pyroglutamate are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6] RP-HPLC can often separate the pyroglutamate-containing peptide from the desired peptide, and the relative peak areas can be used for quantification.[6] LC-MS/MS provides confirmation by detecting the characteristic mass loss of 18 Da corresponding to the formation of pyroglutamate from glutamic acid.[8] For absolute quantification, a calibration curve can be generated using a synthetic pGlu-containing peptide standard.[4]
Troubleshooting Guide
Issue 1: Presence of an unexpected peak in HPLC with a mass loss of 18 Da, especially for peptides with N-terminal Glutamic Acid.
-
Possible Cause: Formation of pyroglutamate. This is a common side reaction for peptides with N-terminal glutamic acid.[1][4]
-
Troubleshooting & Optimization:
-
Optimize Coupling of the Second Amino Acid: Ensure a rapid and efficient coupling of the second amino acid to minimize the time the N-terminal glutamic acid's free amine is available to initiate cyclization.[3]
-
Direct Coupling of Pyroglutamic Acid: If the final product is intended to have an N-terminal pyroglutamate, it is more efficient to directly couple Boc-pGlu-OH as the final amino acid in the sequence.[9]
-
pH Control During Purification and Storage: The rate of pyroglutamate formation is pH-dependent. For N-terminal glutamic acid, the rate is minimal around pH 6.2 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[8][10][11] Whenever possible, maintain a pH between 6.0 and 7.0 during purification and storage.[4]
-
Temperature Control: The rate of pyroglutamate formation increases with temperature.[8] Perform purification steps at low temperatures (e.g., 4°C) and consider lyophilizing the final product for long-term storage to minimize this side reaction.[4]
-
Issue 2: Low yield and presence of byproducts after HF cleavage of a glutamic acid-containing peptide.
-
Possible Cause: Side reactions involving the deprotected glutamic acid side chain during HF cleavage. The protonated γ-carboxyl group can lose water to form a reactive acylium ion. This intermediate can then be attacked by scavengers (like anisole) to form an aryl ketone byproduct, or it can lead to intramolecular cyclization.[2]
-
Troubleshooting & Optimization:
-
Use of Scavengers: Always include scavengers in the HF cleavage cocktail to trap reactive carbocations and other electrophilic species generated during deprotection. For glutamic acid-containing peptides, anisole (B1667542) is a commonly used scavenger.
-
Low-High HF Cleavage Procedure: Employ a two-step "low-high" HF cleavage protocol. The initial "low HF" step (a mixture of HF, dimethyl sulfide (B99878) (DMS), and a scavenger like p-cresol) uses a less acidic medium to remove more labile protecting groups via an SN2 mechanism, which minimizes carbocation formation. This is followed by a "high HF" step (neat HF) to cleave the more resistant protecting groups and the peptide from the resin.[9][12] This method can significantly reduce acylation side reactions.[12]
-
Cleavage Temperature: Perform the HF cleavage at a low temperature (0-5 °C) to minimize the rate of side reactions, including anisylation of the glutamic acid side chain.[7]
-
Quantitative Data
The rate of pyroglutamate formation from N-terminal glutamic acid is significantly influenced by pH and temperature. The following table summarizes the stability of N-terminal glutamic acid under different conditions.
| Condition | Half-life of N-terminal Glutamic Acid | Reference |
| pH 4.1, 45 °C | ~9 months | [10][11] |
| pH 6.2 | Minimal formation | [10][11] |
| pH 8.0 | Increased formation | [10][11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Pyroglutamate by RP-HPLC
This protocol outlines a general method for the analysis of pyroglutamate formation in a synthetic peptide.
1. Sample Preparation:
- Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 65% B over 30 minutes). The gradient may need to be optimized to achieve baseline separation of the desired peptide and the pyroglutamate variant.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
- Identify the peaks corresponding to the desired peptide and the pyroglutamate-containing peptide (which will typically have a slightly different retention time).
- Integrate the peak areas of both species.
- Calculate the percentage of pyroglutamate formation as: (Area of pGlu-peptide / (Area of desired peptide + Area of pGlu-peptide)) * 100.
Protocol 2: Low-High HF Cleavage for Peptides Containing Glutamic Acid
This protocol is designed to minimize side reactions during the cleavage of peptides containing sensitive residues like glutamic acid. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
1. Pre-Cleavage Preparation:
- Dry the peptide-resin thoroughly under high vacuum for several hours.
- Place the dried peptide-resin (e.g., 1 g) and a Teflon-coated stir bar into the HF reaction vessel.
- Add the scavenger mixture. For a peptide containing glutamic acid, a common scavenger is anisole (e.g., 1.0 mL).
2. Low-HF Step (SN2 Conditions):
- Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
- Distill a mixture of HF/DMS (25:65 v/v) with p-cresol (B1678582) as a scavenger into the vessel.
- Stir the mixture at 0 °C for 2 hours.
- Slowly evaporate the HF and DMS under a stream of nitrogen or under vacuum.
3. High-HF Step (SN1 Conditions):
- To the resin from the low-HF step, add fresh scavenger (e.g., 1.0 mL of anisole).
- Cool the reaction vessel again in a dry ice/methanol bath.
- Carefully distill neat anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
- Stir the mixture at 0-5 °C for 1 hour.
4. Work-up:
- Evaporate the HF under a stream of nitrogen or under vacuum.
- Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove organic scavengers.
- Filter the peptide and wash it several more times with cold ether.
- Dry the crude peptide under vacuum.
- Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for subsequent purification by RP-HPLC.
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
Caption: Side reaction of glutamic acid during HF cleavage leading to an anisylated byproduct.
Caption: Troubleshooting workflow for identifying and addressing pyroglutamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
How to avoid racemization during Boc-amino acid activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize and avoid racemization during the activation of Boc-protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem in peptide synthesis?
A1: Racemization is the process that leads to the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1][2] In drug development and peptide science, the three-dimensional structure of a peptide is paramount to its biological activity. The presence of even small amounts of a diastereomeric impurity (a peptide containing one or more inverted stereocenters) can lead to a product that is partially active, completely inactive, or exhibits undesirable toxicological effects.[1] These impurities are often difficult to separate from the desired peptide, complicating purification.[3]
Q2: What is the primary chemical mechanism that causes racemization during Boc-amino acid activation?
A2: The dominant mechanism for racemization during the coupling of N-urethane-protected amino acids, including Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate (also known as an azlactone).[1][4][5] This process occurs in two main steps:
-
Activation: The carboxyl group of the Boc-amino acid is activated by a coupling reagent (e.g., a carbodiimide).
-
Cyclization & Enolization: The activated intermediate can cyclize to form the oxazolone (B7731731). In the presence of a base, the proton at the α-carbon of this oxazolone becomes highly acidic and is easily abstracted. This creates a planar, achiral enolate intermediate.
-
Racemization: Subsequent reaction with the amine component can occur from either face of this planar intermediate, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1][4]
Q3: Are certain amino acids more prone to racemization?
A3: Yes. The susceptibility to racemization is influenced by the amino acid's side chain. Histidine (His) and Cysteine (Cys) are particularly prone to racemization under standard coupling conditions.[6][7] Serine (Ser) can also be susceptible.[7] While other amino acids are generally more stable, the risk of racemization is never zero and is highly dependent on the reaction conditions.[7]
Q4: How do additives like HOBt and Oxyma prevent racemization?
A4: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known as racemization suppressants.[4][8] When used with a primary coupling reagent like a carbodiimide (B86325) (e.g., DIC), the additive rapidly converts the highly reactive O-acylisourea intermediate into an active ester (e.g., a HOBt-ester). This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[4][9] It still readily reacts with the amine to form the desired peptide bond, but with a significantly lower risk of racemization.[10]
Troubleshooting Guide: High Racemization Detected
If you have detected diastereomeric impurities in your product, use this guide to identify and resolve the potential causes.
| Possible Cause | Recommended Solution & Explanation | Experimental Protocol |
| Inappropriate Coupling Reagent | Solution: Use carbodiimides (DCC, DIC) only in the presence of a racemization-suppressing additive like HOBt or Oxyma.[11] Consider using modern uronium/aminium or phosphonium (B103445) reagents (HBTU, HATU, PyBOP) which are designed for high efficiency and low racemization, especially when paired with a suitable base.[8][10] | Protocol: DIC/Oxyma Coupling 1. In a reaction vessel, dissolve the N-Boc-amino acid (1.0 eq) and Oxyma (1.0 eq) in anhydrous DMF or DCM.2. Add the amino component (e.g., resin with a free N-terminus) (1.0 eq).3. Cool the mixture to 0 °C in an ice bath.4. Add DIC (1.0 eq) dropwise.5. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-3 hours.[5] |
| Strong or Sterically Unhindered Base | Solution: The choice of base is critical. Strong bases (e.g., TEA, DBU) or sterically unhindered bases can easily abstract the α-proton, promoting racemization.[1] For sensitive couplings, use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[8][12] N,N-diisopropylethylamine (DIEA) is commonly used but can increase racemization compared to NMM.[13] | Protocol: Base Selection 1. When coupling an amino acid salt (e.g., HCl or TFA salt), use 1 equivalent of a tertiary amine base for neutralization.2. Select NMM or TMP instead of DIEA or TEA, especially for racemization-prone residues.3. For carbodiimide-mediated couplings where the amine component is not a salt, additional base may be unnecessary and should be avoided to minimize racemization.[4] |
| Prolonged Activation Time | Solution: Minimize the time the amino acid exists in its activated state before the amine is present. The longer the activated intermediate exists, the greater the opportunity for it to rearrange into the oxazolone.[8][14] | Protocol: In Situ Activation 1. Dissolve the Boc-amino acid, the amine component (peptide-resin), and the additive (e.g., HOBt/Oxyma) together in the reaction solvent.2. Add the coupling reagent (e.g., DIC) to this mixture last to initiate the activation and coupling in one step.3. Avoid lengthy "pre-activation" steps where the coupling reagent and Boc-amino acid are mixed and allowed to stand before adding the amine.[8] |
| High Reaction Temperature | Solution: Elevated temperatures accelerate all reaction rates, including the pathways leading to racemization.[8][12] | Protocol: Temperature Control 1. Perform coupling reactions at a controlled low temperature, such as 0 °C, particularly for the first 30 minutes after adding the coupling reagent.2. If the reaction is sluggish, allow it to proceed for a longer duration at room temperature rather than heating it.[14] |
| Inappropriate Solvent | Solution: The polarity of the solvent can influence the stability of the racemization intermediates. In some cases, less polar solvents can reduce the rate of racemization.[14] | Protocol: Solvent Choice 1. Dichloromethane (DCM) or a mixture of DCM/DMF can be beneficial for reducing racemization compared to using pure DMF, provided all reaction components are soluble. |
Data Presentation
Quantitative Comparison of Coupling Reagents and Conditions
The level of racemization is highly dependent on the specific amino acid being coupled. The following data, adapted from a study on the challenging coupling of an N-protected serine derivative, illustrates the significant impact of reagent and base selection on epimerization.
| Coupling Reagent | Base | Activation/Coupling Time | % Epimerization |
| PyBOP | DIEA | 3 h / 12 h | 3.8% |
| HBTU | DIEA | 3 min / 1 h | 1.7% |
| HATU | DIEA | 3 min / 1 h | 1.3% |
| HBTU | NMM | 3 min / 1 h | 0.6% |
| HATU | NMM | 3 min / 1 h | 0.4% |
| Data reflects the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin. The use of the weaker base NMM significantly reduced epimerization for both HBTU and HATU.[13] |
Visualizations
Mechanism of Racemization via Oxazolone Formation
The following diagram illustrates the key pathway leading to racemization during the activation of a Boc-protected amino acid.
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Workflow for Racemization
This flowchart provides a logical sequence for diagnosing and mitigating racemization issues in your experiments.
Caption: A logical workflow for troubleshooting racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: O-Methyl-Threonine Peptide Aggregation
Welcome to the technical support center for managing aggregation in peptides containing O-methyl-threonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing O-methyl-threonine prone to aggregation?
A1: Peptides containing O-methyl-threonine can be susceptible to aggregation due to a combination of factors inherent to this modified amino acid:
-
Increased Hydrophobicity: The replacement of the hydroxyl group of threonine with a methyl ether group increases the hydrophobicity of the side chain. In sequences with multiple hydrophobic residues, this can enhance intermolecular hydrophobic interactions, which are a primary driver of aggregation.
-
Steric Hindrance: Like its parent amino acid, threonine, O-methyl-threonine is a β-branched amino acid. This steric bulk can lead to difficult coupling reactions during solid-phase peptide synthesis (SPPS).[1] Incomplete couplings can result in deletion sequences, which may co-purify with the target peptide and contribute to overall sample heterogeneity and aggregation.
-
Secondary Structure Formation: Sequences containing β-branched and hydrophobic amino acids have a tendency to form stable secondary structures, such as β-sheets.[1] These ordered structures can stack together, leading to the formation of insoluble aggregates. While the O-methylation removes a hydrogen bond donor (the hydroxyl group), the overall increase in hydrophobicity can still favor the formation of these aggregation-prone structures.
Q2: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation can manifest in several ways during SPPS. Key indicators include:
-
Poor Resin Swelling: The peptide-resin beads may shrink or clump together, which is a sign of poor solvation and interchain association.[2]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and the amino acid coupling steps may become sluggish or fail to reach completion. This is because the aggregated peptide chains can block access to the reactive sites.[1]
-
Inconclusive Monitoring Tests: Colorimetric tests like the Kaiser test, used to detect free primary amines, may yield false negatives. The aggregated peptide chains can prevent the ninhydrin (B49086) reagent from reaching unreacted amines.
-
Low Yield and Purity of Crude Product: Upon cleavage, the crude peptide may have a low yield and the analytical HPLC may show a complex mixture of deletion and truncated sequences.
Q3: How does the O-methyl group on threonine affect the stability of the peptide during synthesis and cleavage?
A3: The O-methyl ether on the threonine side chain is generally stable under standard Fmoc-SPPS conditions.
-
Stability to Piperidine (B6355638): The O-methyl group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).
-
Stability to TFA: The O-methyl ether is also stable to standard trifluoroacetic acid (TFA) cleavage conditions.[1] This means there is a low risk of demethylation during the final cleavage and deprotection step.
-
Absence of Hydroxyl-Related Side Reactions: A key advantage of O-methyl-threonine is the prevention of side reactions associated with the free hydroxyl group of threonine. These include O-acylation, which can lead to subsequent dehydration (a loss of 18 Da), and O-sulfonation, which can occur during the cleavage of peptides containing arginine protected with Pmc or Mtr groups.[3][4][5]
Q4: What strategies can I employ to improve the synthesis of peptides containing O-methyl-threonine?
A4: Several strategies, often used in combination, can be employed to mitigate aggregation and improve coupling efficiency for challenging sequences containing O-methyl-threonine.
| Strategy | Description |
| Optimized Coupling Reagents | Due to steric hindrance, standard coupling reagents may be insufficient. More potent activating agents like HATU or HCTU are recommended to achieve higher coupling efficiency.[1] |
| "Difficult Sequence" Solvents | Switching from standard solvents like DMF to more aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or adding DMSO can be effective.[2] |
| Elevated Temperature/Microwave | Performing coupling and deprotection steps at elevated temperatures (e.g., 50-90°C), often with microwave assistance, can disrupt intermolecular hydrogen bonds and improve reaction kinetics.[2] |
| Chaotropic Salts | Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step can disrupt secondary structures. The salt must be thoroughly washed away before adding the activated amino acid.[2] |
| Structure-Disrupting Moieties | Incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic locations in the peptide sequence can effectively disrupt the formation of β-sheets.[2] |
| Low-Loading Resin | Using a resin with a lower substitution level can increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation. |
| Sonication | Gentle sonication of the reaction vessel can help to physically break up resin clumps and improve reagent access to the peptide chains.[2] |
Q5: How should I purify a crude peptide containing O-methyl-threonine that shows signs of aggregation?
A5: Purifying aggregation-prone peptides requires special considerations:
-
Solubility Testing: Before attempting large-scale purification, test the solubility of a small amount of the crude peptide in various solvents. Highly hydrophobic peptides may require organic solvents like DMSO, or the addition of denaturants such as guanidinium (B1211019) chloride or urea (B33335) to the aqueous mobile phase.
-
Optimize HPLC Conditions:
-
Solvent System: Use mobile phases with organic modifiers like acetonitrile (B52724) or isopropanol (B130326). For very hydrophobic peptides, adding a small percentage of an organic solvent like isopropanol to the mobile phase can improve solubility on the column.[6]
-
Temperature: Increasing the column temperature can help to disrupt secondary structures and improve peak shape.[6]
-
pH: Adjusting the pH of the mobile phase can alter the charge state of the peptide and potentially improve solubility and separation.
-
-
Disaggregation prior to Injection: Dissolve the crude peptide in a strong solvent (e.g., neat TFA, hexafluoroisopropanol) and then dilute it into the injection solvent immediately before loading onto the HPLC column. This can help to break up pre-formed aggregates.
Q6: What analytical techniques are best for characterizing my O-methyl-threonine-containing peptide?
A6: A combination of analytical techniques is recommended for full characterization:
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of O-methyl-threonine and the absence of deletion sequences or unexpected side products. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the crude and purified peptide. A well-resolved peak indicates a homogenous product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural characterization, including confirmation of the O-methyl group and analysis of the peptide's secondary structure in solution. |
| Circular Dichroism (CD) Spectroscopy | To study the secondary structure of the peptide in solution and assess its propensity to form α-helices or β-sheets under different conditions. |
Troubleshooting Guides
Problem 1: Low crude peptide yield and/or purity after synthesis.
Potential Cause: Incomplete coupling of O-methyl-threonine or subsequent amino acids due to steric hindrance and/or on-resin aggregation.
Troubleshooting Workflow:
Troubleshooting workflow for low yield.
Recommended Actions:
-
Analyze by Mass Spectrometry: Determine the masses of the major impurities. The presence of masses corresponding to the target peptide minus the mass of O-methyl-threonine or other residues is a strong indicator of failed couplings.
-
Re-synthesize with Optimized Conditions:
-
Use a high-potency coupling reagent such as HATU.
-
Extend the coupling time for the O-methyl-threonine residue and the subsequent amino acid.
-
Consider double coupling for these difficult steps.
-
Switch to NMP as the primary solvent.
-
Incorporate microwave heating during coupling and deprotection.
-
Problem 2: The purified peptide is difficult to dissolve.
Potential Cause: The peptide has a high propensity to aggregate in aqueous solutions due to its hydrophobicity.
Solubility Troubleshooting:
A logical workflow for peptide solubilization.
Recommended Actions:
-
Assess Peptide Polarity: Calculate the overall charge of your peptide at neutral pH.[7]
-
pH Adjustment:
-
For peptides with a net positive charge, try dissolving in an acidic buffer (e.g., 10% acetic acid).[7]
-
For peptides with a net negative charge, try a basic buffer (e.g., dilute ammonium (B1175870) bicarbonate).[7]
-
-
Organic Solvents: For neutral or very hydrophobic peptides, start by dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[7]
-
Sonication: Use a bath sonicator to aid in the dissolution process.[2]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is used to disrupt secondary structures before a difficult coupling step.
Materials:
-
Peptide-resin
-
DMF
-
0.8 M NaClO₄ in DMF
Procedure:
-
Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.
-
Wash the peptide-resin twice with the 0.8 M NaClO₄ solution in DMF, agitating for 1 minute each time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Proceed immediately with the amino acid coupling step.
Protocol 2: General Cleavage of O-Methyl-Threonine Containing Peptides
This protocol outlines a general procedure for cleaving the peptide from the resin while removing common side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether or methyl t-butyl ether
-
Centrifuge tubes
Cleavage Cocktail Recommendations:
| Cocktail | Composition (v/v) | Use Case |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, good for peptides with Trp, His.[4] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing Cys, Met, Trp, and Tyr.[1] |
| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | For peptides without highly sensitive residues like Met or Cys.[1] |
| (TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol) |
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the cleavage solution from the resin into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[1]
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.[1]
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether, wash the pellet with cold ether, and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Boc Deprotection with Scavengers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) focused on the use of scavengers to prevent side-product formation and ensure clean, efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The principal cause of side-product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[4][2] These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[4][1][2][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, which corresponds to a +56 Da mass shift.[4][2][5] Methionine is also prone to oxidation to methionine sulfoxide (B87167) (+16 Da).[2][6]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[4][1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[4][1][2]
Q3: What are scavengers and how do they prevent side-product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[2][7] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[2] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2]
Q4: How do I choose the right scavenger for my peptide?
A4: The choice of scavenger depends on the specific amino acid residues present in your compound.[4][2] A scavenger or a cocktail of scavengers is often used to provide broad protection. For general purposes, a mixture of triisopropylsilane (B1312306) (TIS) and water is effective.[7] For peptides containing specific sensitive residues, tailored scavengers are recommended. For example, 1,2-ethanedithiol (B43112) (EDT) is highly effective for protecting tryptophan residues.[7][8]
Q5: Can Boc deprotection be incomplete, and what are the signs?
A5: Yes, Boc deprotection can be incomplete.[2][9] This can be caused by insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[4][2][5][9] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be observed by TLC, HPLC, or LC-MS analysis.[9][10] In solid-phase peptide synthesis (SPPS), incomplete deprotection can lead to the formation of deletion peptides.[10]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side-product formation.
-
Possible Cause: Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][5] A +56 Da mass shift often indicates tert-butylation of a methionine or cysteine residue.[2] A +16 Da mass shift in a methionine-containing peptide suggests oxidation.[2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Refer to the tables below for guidance on scavenger selection. For instance, triisopropylsilane (TIS) is a highly effective carbocation scavenger.[2][7] For tryptophan-containing peptides, 1,2-ethanedithiol (EDT) is particularly effective at preventing side reactions.[7][8]
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient acid concentration or equivalents. [4][9]
-
Possible Cause 2: Insufficient reaction time or temperature. [4][9]
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [4][5][9]
-
Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling. [9][10]
-
Solution: Ensure the resin is adequately swollen in the deprotection solvent. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), which may result in lower purity peptides.[9][10][11]
-
Quantitative Data on Scavenger Efficiency
The selection of a scavenger cocktail can significantly impact the purity of the crude peptide. Below are tables summarizing the effectiveness of different scavenger combinations in preventing common side reactions.
Table 1: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | % Met(O) |
| TFA/H₂O (95:5) | 75 | 15 | 10 |
| TFA/TIS/H₂O (95:2.5:2.5) | 92 | 3 | 5 |
| TFA/Thioanisole/H₂O (90:5:5) | 88 | 5 | 7 |
| Reagent K | 95 | <1 | <1 |
Data is illustrative and compiled from general knowledge in the field.
Table 2: Recommended Scavengers for Sensitive Amino Acids
| Sensitive Residue | Common Side Reaction(s) | Recommended Scavenger(s) |
| Tryptophan (Trp) | tert-butylation of the indole ring, oxidation | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Anisole[2][7] |
| Methionine (Met) | S-alkylation (sulfonium salt), Oxidation to sulfoxide | Thioanisole, Dimethyl sulfide (B99878) (DMS)[7] |
| Cysteine (Cys) | S-alkylation, Disulfide bond formation | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[12][13] |
| Tyrosine (Tyr) | Alkylation of the phenolic ring | Phenol, Anisole, m-Cresol[2] |
| Arginine (Arg) | Side-chain protecting group removal issues | Triisopropylsilane (TIS)[7][14] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).[2][3]
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[2]
-
Deprotection: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA).[4]
-
Reaction: Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[9]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[2][9]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[1] The crude product is often obtained as the TFA salt and can be used directly or neutralized.[9]
Protocol 2: General Procedure for Boc Deprotection and Cleavage from Resin in SPPS
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2][7] For peptides with sensitive residues, use a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[4]
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.[7]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[7]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
-
Analysis: Dissolve a small amount of the dried crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to assess purity and identify any side products.[7]
Visualizations
Caption: Mechanism of Boc deprotection, side-product formation, and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Pyroglutamate formation from N-terminal glutamic acid in Boc-SPPS
Welcome to the Technical Support Center for troubleshooting pyroglutamate (B8496135) formation from N-terminal glutamic acid in Boc-Solid Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a problem?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid (Glu) residue, resulting in the formation of a five-membered lactam ring and the loss of a water molecule.[1][2] This modification is problematic for several reasons:
-
Chain Termination: The formation of the pGlu residue blocks the N-terminal amine, preventing further elongation of the peptide chain during synthesis.[3]
-
Purification Challenges: The resulting pGlu-containing peptide is a different species from the target peptide, leading to heterogeneity in the crude product and complicating purification.
-
Altered Biological Activity: The modification can alter the peptide's net charge, conformation, and solubility, which may impact its biological activity.[2]
-
Blocked N-terminus: The cyclized structure prevents sequencing by methods like Edman degradation.
Q2: What is the chemical mechanism of pyroglutamate formation from glutamic acid?
A2: The reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon of the glutamic acid residue. This intramolecular condensation reaction forms a stable five-membered ring and eliminates a molecule of water. This process can be catalyzed by both acidic and basic conditions encountered during Boc-SPPS.
Q3: Which steps in the Boc-SPPS workflow are most likely to cause pyroglutamate formation?
A3: While the acidic conditions of the Boc deprotection step can contribute, the most critical step for pyroglutamate formation is typically the neutralization step that follows.[1][4] After Boc removal with trifluoroacetic acid (TFA), the N-terminal amine is protonated as a TFA salt, which is non-nucleophilic.[5] The subsequent neutralization with a base (e.g., diisopropylethylamine, DIEA) generates the free, nucleophilic amine. The longer this free amine is exposed before the next coupling reaction, the higher the risk of intramolecular cyclization to form pyroglutamate.[1] Certain coupling conditions can also influence the extent of this side reaction.
Q4: Is N-terminal glutamine (Gln) also susceptible to this reaction?
A4: Yes, N-terminal glutamine is even more susceptible to pyroglutamate formation than glutamic acid. The cyclization of glutamine results in the loss of ammonia (B1221849) instead of water. The prevention strategies outlined here are also applicable to peptides with N-terminal glutamine.[1][6]
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to pyroglutamate formation in your Boc-SPPS experiments.
| Observation/Problem | Possible Cause | Recommended Solution(s) |
| Mass spectrometry of the crude peptide shows a significant peak with a mass loss of 18 Da from the expected mass of the full-length product. | N-terminal glutamic acid has cyclized to form pyroglutamate. | 1. Confirm the location of the modification to the N-terminus using MS/MS analysis. 2. Implement an in situ neutralization protocol (see Experimental Protocols section). This is the most effective method to minimize the side reaction.[1][7] 3. Reduce the time between the standard neutralization, washing, and coupling steps. |
| The yield of the desired full-length peptide is low, and a major impurity peak is observed in the HPLC chromatogram. | Premature chain termination due to pyroglutamate formation at an N-terminal Glu residue introduced mid-sequence. | 1. Optimize the neutralization and coupling steps for the entire synthesis, not just for the final N-terminal residue. 2. Use a faster coupling reagent to minimize the time the deprotected N-terminal amine is exposed (see Table 1). |
| The desired product is the N-terminal pyroglutamyl peptide. | The intended cyclization is inefficient. | Instead of relying on the spontaneous side reaction, it is more efficient to directly couple Boc-pGlu-OH as the final amino acid in the sequence.[8] |
Quantitative Data
The choice of coupling reagent and reaction conditions can significantly influence the extent of pyroglutamate formation. While exact percentages are sequence-dependent, the following table provides a general comparison of the relative risk associated with common Boc-SPPS coupling conditions.
Table 1: Relative Risk of Pyroglutamate Formation with Different Coupling Reagents
| Coupling Reagent/Condition | Activation Speed | Relative Risk of Pyroglutamate Formation | Rationale |
| DIC/HOBt | Moderate | Moderate | HOBt suppresses some side reactions, but the longer reaction times can allow for cyclization to occur. |
| HBTU/DIEA | Fast | Low to Moderate | Rapid coupling minimizes the time for cyclization. However, excess base can still promote the side reaction.[9] |
| HATU/DIEA | Very Fast | Low | HATU is a highly efficient coupling reagent, leading to very short reaction times and minimizing the opportunity for pyroglutamate formation.[9] |
| High Temperature (>25°C) | - | High | Increased temperature significantly accelerates the rate of intramolecular cyclization.[2] |
| Low Temperature (0°C) | - | Low | Lowering the temperature slows down the rate of the pyroglutamate side reaction. |
| In Situ Neutralization | - | Low | Minimizes the time the N-terminal amine is in its free, reactive state, thereby suppressing cyclization.[1][4] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle (Prone to Pyroglutamate Formation)
This protocol describes a typical cycle for adding one amino acid in Boc-SPPS, which includes a discrete neutralization step.
-
Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 50% TFA in DCM for 20-30 minutes.[6]
-
Drain the TFA solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DCM (3-5 times).
-
Wash with isopropanol (B130326) (IPA) (2 times) to help remove residual acid.
-
Wash again with DCM (3-5 times).[1]
-
-
Neutralization:
-
Treat the peptide-resin with a solution of 10% DIEA in DCM for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step for another 2 minutes.
-
Drain the neutralization solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the peptide-resin with DMF (3-5 times).
-
The resin is now ready for the next cycle.
-
Protocol 2: Optimized Boc-SPPS with In Situ Neutralization (To Minimize Pyroglutamate Formation)
This protocol combines the neutralization and coupling steps, which is highly effective at suppressing pyroglutamate formation.[1][7]
-
Boc Deprotection:
-
Perform the deprotection step as described in Protocol 1, step 1.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DCM (3-5 times).
-
Wash with DMF (3-5 times) to prepare for the coupling step.[7]
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (e.g., 4 equivalents) and the coupling agent (e.g., HBTU, 3.9 equivalents) in a minimal amount of DMF.
-
Add this pre-activated amino acid solution directly to the TFA salt of the peptide-resin.
-
Immediately add the neutralization base (e.g., DIEA, 6 equivalents) to the reaction vessel.[7]
-
Agitate the reaction mixture. Coupling is typically rapid, often complete within 10-15 minutes.[1]
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[7]
-
The resin is now ready for the next cycle.
-
Protocol 3: Analytical Quantification of Pyroglutamate Formation by RP-HPLC
This protocol provides a general method for quantifying the percentage of pyroglutamate in a cleaved peptide sample.
-
Sample Preparation:
-
Cleave a small sample of the peptide-resin using an appropriate cleavage cocktail (e.g., HF or TFMSA with scavengers).
-
Precipitate the peptide with cold diethyl ether, wash, and dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
-
RP-HPLC Analysis:
-
Inject the dissolved peptide onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 or 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired full-length peptide and the pyroglutamate-containing peptide (which will have a slightly different retention time and a mass difference of -18 Da, confirmable by LC-MS).
-
Integrate the peak areas of both species.
-
Calculate the percentage of pyroglutamate formation using the following formula: % pGlu = (AreapGlu-peptide / (AreapGlu-peptide + Areatarget peptide)) * 100
-
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
Caption: Troubleshooting workflow for addressing pyroglutamate formation.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mesalabs.com [mesalabs.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Double Coupling Strategy for Difficult Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing a double coupling strategy for challenging amino acids, with a specific focus on sterically hindered residues like Boc-Thr(Me)-OH.
Troubleshooting Guide
Encountering difficulties during the coupling of sterically hindered amino acids is a common challenge in solid-phase peptide synthesis (SPPS). This guide will help you diagnose and resolve these issues effectively.
| Symptom | Possible Cause | Recommended Action |
| Positive Kaiser test after initial coupling (blue/purple beads) | Incomplete reaction due to steric hindrance from the bulky amino acid (e.g., this compound).[1][2][3] | Perform a second "double" coupling with fresh, pre-activated amino acid and coupling reagents.[1][2] |
| Peptide aggregation on the resin, leading to inaccessible reactive sites.[1][4] | Wash the resin with a solvent mixture known to disrupt secondary structures (e.g., a "magic mixture" of DCM/DMF/NMP).[1] Consider incorporating pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence to minimize aggregation.[1] | |
| Low reactivity of the chosen coupling reagents.[1] | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1][5] | |
| Persistently positive Kaiser test after double coupling | Severe peptide aggregation. | In addition to the actions for peptide aggregation, consider performing the synthesis at an elevated temperature to disrupt secondary structures.[1] |
| Poor resin swelling, which limits reagent access to the reactive sites.[1] | Ensure the resin is adequately swollen in an appropriate solvent like DMF or NMP before and during the coupling reaction.[1] | |
| Degradation of the amino acid or coupling reagents. | Use fresh, high-quality reagents and ensure they are stored under the proper conditions to prevent degradation.[1] | |
| Low final peptide yield with the presence of deletion sequences | Consistent incomplete coupling at one or more steps in the synthesis.[1][6] | Re-evaluate the synthesis strategy. Proactively employ a double coupling protocol for known difficult residues like this compound. Optimize coupling times and temperatures for these specific steps.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-methylated amino acids like this compound so challenging?
A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen, in addition to the bulkiness of the Boc protecting group and the amino acid side chain, sterically hinders the approach of the incoming activated amino acid.[6] This significantly slows down the kinetics of the coupling reaction, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[6][7]
Q2: What are the main advantages of incorporating N-methylated amino acids into peptides?
A2: N-methylation offers several significant benefits for therapeutic peptides. It can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity.[6] For instance, the immunosuppressant cyclosporine A contains seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[6]
Q3: How do I know if my initial coupling has failed and a double coupling is necessary?
A3: The most common method for monitoring coupling completion in real-time during SPPS is the Kaiser (ninhydrin) test.[2][4] This test detects the presence of free primary amines on the resin. A positive result, indicated by the beads turning a blue or purple color, signifies an incomplete coupling reaction, and a double coupling should be performed.[2][4] A negative result (yellow or colorless beads) suggests the coupling is complete.[1][2]
Q4: If double coupling fails, what is the next step?
A4: If the Kaiser test remains positive after a second coupling, the unreacted amines should be "capped" to prevent the formation of deletion peptides in the final product.[2] Capping is typically achieved by acetylating the unreacted amines using acetic anhydride (B1165640) and a base like diisopropylethylamine (DIPEA).[2]
Q5: Which coupling reagents are most effective for a hindered residue like this compound?
A5: For difficult couplings, it is recommended to use more potent uronium/aminium salt-based reagents.[4] Reagents like HATU, HCTU, and COMU are highly effective for sterically hindered amino acids as they form highly reactive activated esters, leading to faster reaction times and higher coupling efficiencies.[1][3][5]
Experimental Protocols
Standard Double Coupling Protocol for this compound
This protocol outlines a general procedure for performing a double coupling of this compound during solid-phase peptide synthesis using Boc chemistry.
1. Initial Coupling:
-
Following the deprotection of the N-terminal Boc group and subsequent washes, ensure the resin is well-swollen in dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF).[1]
-
In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., DIPEA, 6 equivalents) in DMF.[3][8]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours at room temperature.[3][8]
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[1]
2. Decision Point:
-
Negative Kaiser Test (beads are colorless or yellowish): The coupling is complete. Proceed with the washing steps and the subsequent deprotection of the newly added amino acid.[1]
-
Positive Kaiser Test (beads turn blue): The coupling is incomplete. Proceed to the double coupling step.[1]
3. Double Coupling:
-
Filter and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts from the first coupling.[1][6]
-
Repeat the coupling procedure (Step 1) using a fresh solution of the activated this compound.[1]
-
Allow the second coupling reaction to proceed for the same or an extended duration (1-4 hours).[3]
4. Final Check and Capping (Optional):
-
Perform another Kaiser test. If the test is now negative, the coupling is considered complete.[1]
-
If the Kaiser test remains positive after the second coupling, this indicates a very difficult coupling. At this point, you should consider capping the unreacted amines.[2][3]
Visualizations
Caption: Workflow for the double coupling strategy.
Caption: Troubleshooting decision tree for difficult couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Peptides with Methylated Residues
Welcome to the technical support center for the HPLC purification of peptides containing methylated residues. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for navigating the complexities associated with purifying these modified peptides.
Frequently Asked Questions (FAQs)
Q1: How does methylation affect a peptide's retention time in reverse-phase HPLC (RP-HPLC)?
Methylation of amino acid residues, such as N-methylation of the peptide backbone or methylation of lysine (B10760008) and arginine side chains, increases the hydrophobicity of the peptide.[1][2] In RP-HPLC, where separation is based on hydrophobicity, a more hydrophobic peptide will interact more strongly with the nonpolar stationary phase (e.g., C18).[1][3] Consequently, methylated peptides typically exhibit longer retention times compared to their non-methylated counterparts.[1][2] The magnitude of this shift depends on the number and location of methyl groups.[1]
Q2: I am observing a single peak for my unmethylated peptide, but multiple peaks for the methylated version. Why is this happening?
The presence of multiple peaks for a single, pure methylated peptide is a common phenomenon attributed to the existence of stable conformational isomers (conformers).[1] N-methylation can restrict the rotation around the amide bond, leading to distinct cis and trans isomers that are stable enough to be separated by HPLC.[1][4] To confirm if the multiple peaks are conformers, you can collect each peak individually and reinject it. If each injection reproduces the original pattern of multiple peaks, they are likely interconverting conformers.[1]
Q3: What is the cause of broad peaks when purifying methylated peptides and how can I resolve it?
Peak broadening for methylated peptides in HPLC can arise from several factors:
-
Slow Conformational Interconversion: As mentioned above, the presence of multiple conformers that are in slow equilibrium on the HPLC timescale can lead to broadened or overlapping peaks.[1] Increasing the column temperature can sometimes accelerate this interconversion, resulting in a sharper, single peak.[1][4]
-
Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak broadening.[1] To address this, reduce the sample load and reinject.[1]
-
Secondary Interactions: The peptide may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing and broadening.[1] The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), at a concentration of 0.1% in the mobile phase is crucial to suppress these unwanted interactions and improve peak shape.[1][5]
Q4: My methylated peptide is eluting earlier than expected or not retaining on the column. What should I do?
While methylation generally increases retention, poor retention can occur due to:
-
Incorrect Mobile Phase Composition: If the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient is too high, the peptide may elute prematurely with the solvent front.[1] The solution is to lower the initial concentration of the organic solvent in your gradient.[1]
-
Peptide Solubility Issues: If the peptide is not fully dissolved in the injection solvent, it will not interact effectively with the column.[1][2] Ensure the peptide is completely dissolved in a solvent compatible with the mobile phase. A small amount of an organic solvent like DMSO or DMF may be used to aid dissolution before diluting with the initial mobile phase.[1][2]
-
Inappropriate Column Choice: For highly hydrophobic methylated peptides, a standard C18 column might result in excessive retention. Conversely, for more polar methylated peptides, a C18 column may not provide sufficient retention.[1] Consider a column with a shorter alkyl chain (e.g., C8 or C4) for very hydrophobic peptides.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of peptides with methylated residues.
| Problem | Symptom | Possible Causes | Solutions |
| Poor Resolution | Co-elution of the target peptide with impurities. | The gradient is too steep. | Decrease the gradient slope around the elution point of your peptide to better separate closely eluting species.[6][7] |
| The chosen column chemistry lacks the necessary selectivity. | Try a different stationary phase (e.g., C8 instead of C18) or a column from a different manufacturer.[1][8] | ||
| The mobile phase pH is not optimal for separation. | Adjust the pH of the mobile phase to alter the ionization state of the peptide and impurities, which can affect retention and selectivity.[9] | ||
| Low Recovery | The amount of purified peptide is significantly lower than expected. | The peptide has poor solubility in the injection solvent. | Ensure complete dissolution. A small amount of a stronger solvent like DMSO can be used initially.[2] |
| The peptide is adsorbing to the HPLC system. | Passivate the system with a strong acid or use a biocompatible HPLC system to minimize nonspecific adsorption.[2] | ||
| The peptide is precipitating on the column. | Ensure the injection solvent is not stronger than the initial mobile phase to prevent precipitation at the head of the column.[2] | ||
| Irreproducible Retention Times | Retention times for the same sample vary between runs. | The mobile phase composition is inconsistent. | If using an online mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can help diagnose this issue.[10] |
| The column temperature is fluctuating. | Use a column oven to maintain a stable temperature.[4] | ||
| The column is not properly equilibrated. | Equilibrate the column with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection.[1] |
Quantitative Data Summary
Table 1: Impact of Methylation on Peptide Retention Time
| Type of Methylation | Number of Methyl Groups | Expected Increase in Retention Time (minutes) | Reason |
| Mono-N-methylated | 1 | + 2 to 5 | Increased hydrophobicity from a single methyl group.[1] |
| Di-N-methylated | 2 | + 5 to 10 | Additive effect of two methyl groups on hydrophobicity.[1] |
| Poly-N-methylated | >2 | > +10 | Significant increase in overall hydrophobicity.[1] |
| Note: These are generalized values. The actual shift in retention time is highly dependent on the specific peptide sequence, the position of methylation, and the chromatographic conditions.[1] |
Table 2: Common Mobile Phases for Methylated Peptide Purification
| Mobile Phase Component | Typical Concentration | Purpose | Compatibility |
| Solvent A | |||
| Trifluoroacetic Acid (TFA) in Water | 0.1% (v/v) | Ion-pairing agent, suppresses silanol interactions, maintains low pH.[1][5] | UV, MS (can cause ion suppression)[11] |
| Formic Acid in Water | 0.1% (v/v) | Volatile acidifier, good for LC-MS.[4][11] | UV, MS |
| Solvent B | |||
| Acetonitrile (B52724) (ACN) with 0.1% TFA | 90-100% | Organic modifier for elution.[1] | UV, MS |
| Acetonitrile (ACN) with 0.1% Formic Acid | 90-100% | Organic modifier for elution.[4] | UV, MS |
| Alternative Ion-Pairing Reagents | |||
| Pentafluoropropionic acid (PFPA) | 0.1% (v/v) | More hydrophobic than TFA, can increase retention and alter selectivity.[12] | UV, MS |
| Heptafluorobutyric acid (HFBA) | 0.1% (v/v) | Even more hydrophobic than PFPA, for strongly basic or hydrophilic peptides.[12] | UV, MS |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Methylated Peptide
1. Materials and Reagents:
-
Crude methylated peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile[1]
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)[1]
2. Sample Preparation:
-
Dissolve the crude methylated peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Solvent A).[1]
-
Ensure the peptide is fully dissolved. If necessary, sonicate briefly.[1]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1][2]
3. HPLC Method Development:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.[1]
-
Inject a small amount of the prepared sample.
-
Run a broad "scouting" gradient to determine the approximate elution concentration of the peptide (e.g., a linear gradient from 5% to 95% Solvent B over 30 minutes).[1][2]
-
Based on the scouting run, design an optimized, shallower gradient for purification. For example, if the peptide elutes at 40% Solvent B in the scouting run, a gradient of 30-50% Solvent B over 20-30 minutes could be effective.[1][6]
4. Preparative HPLC Run:
-
Equilibrate the column with the starting conditions of your optimized gradient.
-
Inject the desired amount of the crude peptide solution.
-
Run the optimized gradient and collect fractions corresponding to the peak(s) of interest.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions that meet the desired purity level.[1]
5. Post-Purification:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified methylated peptide as a fluffy white powder.[1]
Visualizations
Caption: General workflow for the HPLC purification of methylated peptides.
Caption: Troubleshooting logic for broad peaks in methylated peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Peptide Isolation – Method Development Considerations | Waters [waters.com]
- 9. mastelf.com [mastelf.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. hplc.eu [hplc.eu]
- 12. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hydrophobic Peptide Solubility with Modified Threonine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the solubility of hydrophobic peptides through the strategic use of modified threonine residues.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic peptides so difficult to synthesize and handle?
Hydrophobic peptides present significant challenges during solid-phase peptide synthesis (SPPS) and subsequent handling due to their tendency to aggregate.[1][2] This aggregation is driven by inter-chain hydrogen bonding, which leads to the formation of stable secondary structures like β-sheets.[2] These aggregates are poorly solvated by standard synthesis solvents, which can result in:
-
Incomplete coupling and deprotection reactions: The aggregated peptide chains on the resin can block access to the reactive sites, leading to lower yields and the formation of deletion sequences.[1][3]
-
Low solubility: The final, cleaved peptide is often difficult to dissolve in aqueous solutions, complicating purification and downstream applications.[4][5][6]
-
Difficult purification: Aggregated peptides can behave unpredictably during HPLC, leading to poor separation and recovery.[2]
Q2: How does modifying threonine help improve the solubility of hydrophobic peptides?
Modifying threonine residues within a hydrophobic peptide sequence is a powerful strategy to disrupt aggregation and enhance solubility. The two primary methods are the use of pseudoproline dipeptides and the O-acyl isopeptide method.
-
Pseudoproline Dipeptides: These are formed by cyclizing the side chain of a threonine (or serine) residue with its backbone amide nitrogen, creating a temporary oxazolidine (B1195125) ring.[1] This rigid, proline-like structure introduces a "kink" in the peptide backbone, which disrupts the formation of β-sheets and other ordered secondary structures that cause aggregation.[2] This keeps the growing peptide chain more solvated and accessible during SPPS.[1] The native threonine residue is regenerated during the final acid cleavage step.
-
O-acyl Isopeptide Method: This technique involves creating an ester linkage at the hydroxyl group of a threonine (or serine) residue instead of the standard amide bond. This modification alters the peptide's backbone, making it more hydrophilic and disrupting the hydrogen bonding network that leads to aggregation.[7][8][9] The native peptide is then generated by an O-to-N intramolecular acyl migration reaction under neutral pH conditions.[7][8]
Q3: What are the key considerations when using threonine-derived pseudoproline dipeptides?
When incorporating pseudoproline dipeptides into your synthesis, consider the following guidelines for optimal results:
-
Placement: Insert the pseudoproline dipeptide immediately before a known hydrophobic or aggregation-prone region of the peptide.
-
Spacing: For the most effective disruption of secondary structures, it is recommended to space pseudoproline dipeptides (or proline residues) approximately 5-6 residues apart.
-
Minimum Separation: Ensure a minimum of two amino acid residues separate two pseudoproline dipeptides or a pseudoproline dipeptide and a natural proline residue.
Q4: When should I consider using the O-acyl isopeptide method?
The O-acyl isopeptide method is particularly useful for synthesizing long and highly aggregative peptides, such as Amyloid Beta (Aβ) 1-42.[8] This method allows for the synthesis and purification of a more soluble precursor peptide, which can then be converted to the native, aggregation-prone peptide immediately before use. This is advantageous for biological assays where the aggregation state of the peptide is critical.
Troubleshooting Guides
| Problem | Likely Cause | Suggested Solution |
| Low crude peptide purity with multiple deletion sequences. | Peptide aggregation on the resin is hindering coupling and deprotection steps. | * Incorporate a threonine-derived pseudoproline dipeptide before the problematic hydrophobic sequence to disrupt secondary structure formation. * Switch to a more solvating synthesis solvent like N-methylpyrrolidone (NMP) or a DMF/DMSO mixture. * Consider using a specialized resin with better swelling properties, such as a PEG-based resin.[10] |
| The synthesized peptide is insoluble in aqueous buffers. | The peptide sequence is highly hydrophobic. | * If the peptide contains a modified threonine (pseudoproline or O-acyl isopeptide), ensure the final cleavage and deprotection steps were complete to generate the native, more soluble peptide. * For unmodified hydrophobic peptides, attempt initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by the gradual addition of the aqueous buffer.[4][5][6][11] * Adjust the pH of the aqueous buffer. Basic peptides are often more soluble in acidic solutions, and acidic peptides in basic solutions.[4][11] |
| The peptide precipitates out of solution when adding the aqueous buffer to the organic solvent. | The peptide has reached its solubility limit in the mixed solvent system. | * Lyophilize the precipitated peptide and attempt to redissolve it in a higher concentration of the organic solvent before adding the aqueous buffer more slowly.[4] * Test the solubility of a small aliquot of the peptide in various organic solvent/aqueous buffer ratios to determine the optimal conditions.[11] |
| The O-acyl isopeptide does not convert to the native peptide. | The pH of the solution is not optimal for the O-to-N acyl migration. | * Ensure the pH of the solution is neutral (around 7.4) to facilitate the intramolecular acyl migration. The migration is typically rapid under these conditions. |
Quantitative Data
The inclusion of modified threonine residues can significantly improve the synthesis outcomes of hydrophobic peptides. The following table summarizes representative data from studies on "difficult" peptide sequences.
| Peptide Sequence | Modification | Crude Purity (%) | Isolated Yield (%) | Solubility |
| Difficult Hydrophobic Peptide (e.g., hIAPP fragment) | None (Standard Fmoc-SPPS) | <10 | <5 | Poorly soluble in aqueous buffers |
| Difficult Hydrophobic Peptide (e.g., hIAPP fragment) | Threonine-derived Pseudoproline Dipeptide | >70 | >50 | Significantly improved solubility in aqueous buffers[1] |
| Amyloid Beta 1-42 | None (Standard Fmoc-SPPS) | Very Low | Very Low | Highly prone to aggregation and insoluble |
| Amyloid Beta 1-42 | O-acyl isopeptide at Ser26 | High | Significantly Improved | Water-soluble precursor peptide[8] |
Note: The values presented are representative and can vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a "Difficult" Hydrophobic Peptide
This protocol outlines the manual solid-phase synthesis of a generic 15-mer hydrophobic peptide on a 0.1 mmol scale.
1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine (B6355638) in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling. d. Wash the resin thoroughly with DMF.
4. Repeat Synthesis Cycle: a. Repeat steps 2 and 3 for each amino acid in the sequence.
5. Cleavage and Deprotection: a. Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum. b. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide pellet under vacuum.
Protocol 2: Synthesis of a Hydrophobic Peptide using a Threonine-Derived Pseudoproline Dipeptide
This protocol details the incorporation of a threonine-derived pseudoproline dipeptide (e.g., Fmoc-Xaa-Thr(ψMe,Me-pro)-OH) into a hydrophobic peptide sequence.
1. Resin Preparation and Synthesis up to Insertion Point: a. Follow steps 1-4 of Protocol 1 to synthesize the peptide sequence up to the point of the pseudoproline dipeptide insertion.
2. Pseudoproline Dipeptide Coupling: a. Perform Fmoc deprotection as described in step 2 of Protocol 1. b. In a separate vial, dissolve the Fmoc-Xaa-Thr(ψMe,Me-pro)-OH dipeptide (1.5-2 eq.) and a coupling reagent (e.g., HATU, 1.5-2 eq.) in DMF. c. Add DIPEA (3-4 eq.) to the solution. d. Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours. e. Monitor the coupling reaction using a Kaiser test. f. Wash the resin thoroughly with DMF.
3. Continue Synthesis: a. Continue with the synthesis of the remaining peptide sequence by repeating steps 2 and 3 of Protocol 1 for each subsequent amino acid.
4. Cleavage and Deprotection: a. Follow step 5 of Protocol 1. The TFA cleavage cocktail will also cleave the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.
Protocol 3: Quantitative Solubility Assay
This protocol provides a method to quantitatively assess the solubility of a synthesized peptide.
1. Preparation of Peptide Stock Solution: a. Weigh a precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube. b. If the peptide is expected to be soluble in aqueous buffer, add a defined volume of the buffer (e.g., 100 µL of PBS, pH 7.4) to achieve a high initial concentration (e.g., 10 mg/mL). c. If the peptide is hydrophobic, add a minimal volume of an organic solvent (e.g., 10 µL of DMSO) to dissolve the peptide, then add the aqueous buffer in defined increments.
2. Equilibration and Separation of Insoluble Peptide: a. Vortex the peptide solution vigorously for 30 seconds. b. Sonicate the solution in a water bath for 10 minutes to aid dissolution. c. Allow the solution to equilibrate at room temperature for 30 minutes. d. Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved peptide.
3. Quantification of Soluble Peptide: a. Carefully collect the supernatant without disturbing the pellet. b. Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm for peptides containing Trp or Tyr, or a shorter wavelength like 214 nm for the peptide bond). c. Use a standard curve of a known soluble peptide or the theoretical extinction coefficient of the synthesized peptide to determine the concentration of the soluble peptide in the supernatant. d. The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or µM).
Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) and downstream processing.
Caption: A troubleshooting decision tree for low yield or purity in hydrophobic peptide synthesis.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. bachem.com [bachem.com]
- 7. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. jpt.com [jpt.com]
Technical Support Center: Minimizing Deletion Sequences in Automated Oligonucleotide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for minimizing the formation of deletion sequences (n-1 shortmers) during automated oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences (n-1 shortmers) and why are they problematic?
Deletion sequences, also known as n-1 shortmers, are impurity oligonucleotides that are one nucleotide shorter than the desired full-length product (FLP). They arise from the failure of a nucleotide to couple to the growing chain during a synthesis cycle. These impurities are particularly challenging for several reasons:
-
Purification Difficulties: Due to their similar size and physical properties to the FLP, n-1 shortmers are difficult to remove using standard purification techniques like HPLC.
-
Functional Impact: In sensitive applications such as therapeutics (e.g., antisense oligonucleotides, siRNAs) or diagnostics, the presence of deletion mutants can lead to reduced efficacy, off-target effects, and inaccurate experimental results.
-
Compound Heterogeneity: The "n-1" peak observed in analytical methods is not a single species but a mixture of different sequences, each missing a single base at a different position along the chain.
Q2: What are the primary causes of deletion sequence formation?
Deletion sequences are primarily caused by two main issues during the solid-phase synthesis cycle:
-
Incomplete Coupling: This is the most common cause. If the incoming phosphoramidite (B1245037) does not react to completion with the free 5'-hydroxyl group of the growing oligonucleotide chain, a portion of the chains will not be extended in that cycle.
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by a capping reagent. If this "capping" is inefficient, these unreacted chains can participate in subsequent coupling cycles, leading to the formation of an oligonucleotide with an internal deletion.[1]
Q3: How does depurination contribute to the formation of shorter oligonucleotides?
Depurination is the cleavage of the glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar. This typically occurs during the acidic detritylation step, which is necessary to remove the 5'-dimethoxytrityl (DMT) protecting group for the next coupling reaction.[2][3] The resulting apurinic site is unstable and can lead to cleavage of the oligonucleotide chain during the final basic deprotection step, generating truncated sequences.[2]
Troubleshooting Guides
Issue 1: High Levels of n-1 Impurities Detected by HPLC or Mass Spectrometry
High levels of n-1 impurities are a direct indication of issues within the synthesis cycles. The following troubleshooting workflow can help identify and resolve the root cause.
Data Presentation: Reagent Performance and Synthesis Conditions
The choice of reagents and synthesis parameters significantly impacts the efficiency of each step in the synthesis cycle, directly affecting the formation of deletion sequences.
Table 1: Comparative Performance of Common Phosphoramidite Activators
| Activator | pKa | Recommended Concentration | Key Characteristics & Impact on Coupling |
| 1H-Tetrazole | 4.9[4] | 0.45 M | Standard for DNA synthesis, but less effective for sterically hindered monomers (e.g., RNA). Can be a limiting factor for achieving >99% coupling efficiency with difficult sequences.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[4] | 0.25 M - 0.75 M[4] | More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 M | More acidic than ETT, providing even faster coupling. However, increased acidity can heighten the risk of premature detritylation of dG phosphoramidite, leading to n+1 impurities. |
| 4,5-Dicyanoimidazole (DCI) | 5.2[5] | 0.25 M - 1.0 M[5][6] | Less acidic but more nucleophilic than tetrazole, doubling the coupling rate.[7] Highly soluble in acetonitrile, allowing for higher effective phosphoramidite concentrations and reduced monomer excess.[6][7] |
Table 2: Comparison of Capping Reagents and Strategies
| Capping Reagent B | Recommended Concentration | Reported Capping Efficiency | Notes |
| N-Methylimidazole (NMI) | 10-16% in THF/Lutidine | ~90-97% | Standard capping catalyst. Efficiency can be synthesizer-dependent.[8] Lower concentrations can lead to a significant drop in efficiency.[8] |
| 4-Dimethylaminopyridine (DMAP) | 6.5% solution | >99% | A more efficient capping catalyst than NMI.[8] |
Table 3: Impact of Detritylation Acid on Depurination Rates of N-benzoyl-deoxyadenosine (dABz)
| Detritylation Reagent | Depurination Half-life (t1/2) | Relative Rate of Depurination | Recommendation |
| 3% Trichloroacetic Acid (TCA) in DCM | ~19 minutes | Fastest | Use with caution, especially for long oligonucleotides or those with high purine content.[9] |
| 15% Dichloroacetic Acid (DCA) in DCM | ~26 minutes | Intermediate | Balances faster detritylation with a moderate risk of depurination. |
| 3% Dichloroacetic Acid (DCA) in DCM | ~77 minutes | Slowest | Recommended for minimizing depurination, though detritylation times may need to be extended.[8][9] |
Data synthesized from multiple sources. Actual rates may vary based on specific synthesis conditions and sequences.[9][10]
Experimental Protocols
Protocol 1: In-situ Monitoring of Coupling Efficiency via Trityl Cation Release
This protocol allows for real-time assessment of the stepwise coupling efficiency during synthesis.
Objective: To quantify the efficiency of each coupling step by measuring the absorbance of the released dimethoxytrityl (DMT) cation.
Methodology:
-
Synthesizer Setup: Ensure the oligonucleotide synthesizer is equipped with an in-line UV spectrophotometer or a fraction collector to capture the eluent from the deblocking step.
-
Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol.
-
Deblocking and Data Collection: During each deblocking step, the acidic reagent (e.g., 3% DCA in DCM) cleaves the orange-colored DMT group from the 5'-end of the successfully coupled nucleotide. The eluent containing the trityl cation is passed through the detector.
-
Absorbance Measurement: Record the absorbance of the trityl cation at its maximum wavelength (~495 nm).
-
Calculation of Stepwise Efficiency: The stepwise coupling efficiency (%) for each cycle can be calculated using the following formula: Stepwise Yield (%) = (Absorbancen / Absorbancen-1) x 100 Where Absorbancen is the absorbance from the current cycle and Absorbancen-1 is the absorbance from the previous cycle.
-
Overall Yield Calculation: The overall coupling efficiency is the geometric mean of all the individual coupling steps. A consistent, high stepwise yield (>99%) is indicative of a successful synthesis. A sudden drop or a steady decline in the trityl signal points to a coupling problem.
Protocol 2: Quantification of n-1 Impurities by Anion-Exchange HPLC (AEX-HPLC)
This method allows for the separation and quantification of the full-length oligonucleotide from its n-1 deletion sequences.
Objective: To determine the percentage of n-1 impurities in a crude or purified oligonucleotide sample.
Methodology:
-
System Preparation:
-
Use an HPLC system with a strong anion-exchange (AEX) column (e.g., DNAPac).
-
Ensure the system is thoroughly flushed to remove any residual salts from previous analyses.
-
-
Mobile Phase Preparation:
-
Buffer A: Low-salt buffer (e.g., 10 mM Tris, pH 8.0 in water).
-
Buffer B: High-salt buffer (e.g., 2 M NaCl in Buffer A).
-
-
Sample Preparation:
-
Cleave the oligonucleotide from the solid support and perform the final deprotection.
-
Dissolve the crude or purified oligonucleotide in Buffer A to a final concentration of approximately 0.5-1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column Temperature: 80 °C (to denature any secondary structures).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient: Run a linear gradient from a low to a high salt concentration (e.g., 0-100% Buffer B) over a suitable time to achieve separation (e.g., 10-20 minutes).
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The full-length product (FLP) is the most negatively charged species and will therefore be the last major peak to elute.
-
n-1 impurities will elute slightly earlier, often appearing as a shoulder on the main peak or as a distinct, partially resolved peak.
-
Integrate the peak areas of the FLP and the n-1 species. The relative percentage of the n-1 impurity can be calculated as: % n-1 Impurity = [Area(n-1) / (Area(FLP) + Area(n-1))] x 100
-
Visualizations
The Solid-Phase Oligonucleotide Synthesis Cycle
The automated synthesis of oligonucleotides is a cyclical process involving four key chemical reactions for the addition of each nucleotide.
This cyclical process of deblocking, coupling, capping, and oxidation is repeated until the oligonucleotide of the desired length and sequence is assembled on the solid support.
References
- 1. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the capping of unreacted amines after the coupling of Boc-Thr(Me)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of capping in solid-phase peptide synthesis?
A1: Capping is a critical step in SPPS to ensure the synthesis of high-purity peptides. Its primary goal is to permanently block any free amino groups on the growing peptide chain that did not react during the coupling step.[1] This is achieved by acetylating the unreacted N-terminal amines, rendering them inert in subsequent coupling cycles.[1] This process is crucial for preventing the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired full-length peptide during purification.[1][2]
Q2: Why is capping particularly important after coupling a sterically hindered amino acid like this compound?
A2: Sterically hindered amino acids, such as valine, isoleucine, and N-methylated amino acids like this compound, can present challenges during coupling, leading to a higher probability of incomplete reactions.[][4] The bulky nature of these residues can impede the approach of the activated amino acid to the free amine on the resin. If coupling is incomplete, a significant number of unreacted amines may remain. Capping these unreacted sites is essential to prevent the accumulation of deletion impurities in the final crude product.
Q3: What is the standard reagent cocktail for capping?
A3: The most widely used capping agent is acetic anhydride (B1165640), typically used with a base in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[1] A common formulation is a solution of acetic anhydride and a base such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA).[1][5]
Q4: How can I confirm that the capping reaction is complete?
A4: The completion of the capping reaction is typically monitored using a qualitative colorimetric test to detect the presence of free primary amines. The most common method is the Kaiser test (or ninhydrin (B49086) test).[5][6] A negative Kaiser test (yellow or colorless beads) indicates that there are no remaining free primary amines and the capping was successful.[7] A positive test (blue or purple beads) signifies that unreacted amines are still present, and the capping step should be repeated.[5][6]
Q5: Are there any alternatives to acetic anhydride for capping?
A5: While acetic anhydride is the most common capping agent, other reagents can be used.[1] In some cases, benzoic anhydride or other simple anhydrides like propionic anhydride can be employed. Another approach involves using a mixture of DCM, methanol (B129727) (MeOH), and DIPEA to cap unreacted sites, particularly after loading the first amino acid onto a trityl-based resin.[8][9]
Troubleshooting Guide
Problem: Positive Kaiser Test After Capping
A positive Kaiser test after the capping procedure indicates that unreacted primary amines are still present on the resin.
| Possible Cause | Suggested Solution | Detailed Protocol/Action |
| Insufficient Reagents or Reaction Time | Repeat the capping step. | Prepare a fresh capping solution and repeat the standard capping protocol. Ensure the reaction is allowed to proceed for the full recommended time (e.g., 30 minutes).[5] |
| Peptide Aggregation | Use a different solvent system. | If aggregation is suspected (often indicated by a persistently positive Kaiser test even after a second coupling), switch the solvent from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO for the capping step.[6] |
| Degraded Capping Reagents | Prepare fresh reagents. | Acetic anhydride can hydrolyze over time. Always use fresh or properly stored acetic anhydride. Prepare the capping solution immediately before use.[10] |
| Inefficient Mixing | Ensure proper agitation. | Make sure the resin is fully suspended in the capping solution and is being agitated gently but thoroughly throughout the reaction to ensure all beads come into contact with the reagents. |
Problem: Potential Side Reactions During Capping
While capping is a generally straightforward process, certain side reactions can occur.
| Side Reaction | Description | Prevention/Solution |
| Chain Termination with Histidine | A known side reaction can occur when using acetic anhydride on a peptide containing Histidine, leading to an unexpected chain termination.[11] | For peptides containing sensitive residues like Histidine, consider using a milder capping agent or reducing the concentration and reaction time of the acetic anhydride solution. |
| Modification of Side Chains | Although less common with the N-methylated threonine, highly reactive capping conditions could potentially lead to side-chain modifications on other sensitive amino acids in the sequence. | Adhere to established protocols with optimized reagent concentrations and reaction times to minimize the risk of side-chain reactions. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes a standard procedure for capping unreacted amines on the resin after a coupling step.
-
Resin Washing: After the coupling of this compound, filter the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents and byproducts.[1][5]
-
Preparation of Capping Solution: Prepare the capping solution immediately before use. A common solution consists of acetic anhydride and pyridine in DMF. For example, a 1:1 mixture of acetic anhydride and pyridine in DMF can be used.
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended. Gently agitate the mixture at room temperature for 30 minutes.[5][10]
-
Post-Capping Wash: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[1][5]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat steps 3-5.[5]
Protocol 2: Kaiser Test for Monitoring Capping Completion
This protocol outlines the steps to qualitatively assess the presence of free primary amines.
-
Sample Collection: After the post-capping wash, collect a small sample of resin beads (approximately 10-15 beads) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, and Phenol in Butanol) to the test tube.[7]
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[7]
-
Observation: Observe the color of the beads and the solution.
Quantitative Data Summary
The following table provides a summary of typical reagent concentrations and reaction times for capping in SPPS. Capping efficiency should ideally be >99% to prevent the accumulation of deletion peptides.
| Capping Cocktail | Base | Solvent | Acetic Anhydride Concentration | Base Concentration | Typical Reaction Time |
| Acetic Anhydride / Pyridine | Pyridine | DMF | 10-50 equivalents | 10-50 equivalents | 30 minutes |
| Acetic Anhydride / DIPEA | DIPEA | DMF | 10-50 equivalents | 10-50 equivalents | 30 minutes |
| Acetic Anhydride / Pyridine | Pyridine | DCM | 50% (v/v) | - | 10 minutes |
| DCM / MeOH / DIPEA | DIPEA | DCM | - | 5% (v/v) | 15 minutes |
Visualizations
Caption: Troubleshooting workflow for incomplete peptide coupling.
Caption: Mechanism of amine capping with acetic anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. youtube.com [youtube.com]
- 11. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Chromatographic Maze: A Comparative Guide to HPLC Analysis of Peptides Containing Boc-Thr(Me)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the purification and characterization of peptides incorporating sterically hindered and protected amino acids like Boc-Thr(Me)-OH present a significant analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for such peptides, supported by experimental data and detailed protocols to aid in method development and optimization.
The incorporation of N-methylated amino acids, such as N-methylthreonine (Thr(Me)), into peptides is a key strategy for enhancing metabolic stability and modulating conformation. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during synthesis. The combination of the bulky Boc group and N-methylation in this compound significantly increases the hydrophobicity and steric hindrance of the peptide, demanding careful optimization of HPLC parameters for successful analysis.
The Impact of this compound on Chromatographic Behavior
In reversed-phase HPLC (RP-HPLC), the primary mode of separation for peptides, retention is dictated by the hydrophobicity of the molecule. The Boc protecting group dramatically increases the hydrophobicity of an amino acid, leading to stronger interaction with the nonpolar stationary phase (e.g., C18) and thus longer retention times.[1] Similarly, N-methylation also contributes to increased hydrophobicity, further extending the peptide's retention on an RP-HPLC column compared to its non-methylated counterpart.[2]
A significant challenge in the HPLC analysis of N-methylated peptides is the potential for peak broadening or the appearance of multiple peaks for a single pure compound.[2] This phenomenon arises from the slow interconversion between cis and trans conformers around the N-methylated amide bond on the HPLC timescale.[2] Adjusting column temperature can sometimes coalesce these peaks by accelerating the interconversion rate.[2]
Comparative Analysis of HPLC Conditions
The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation of peptides containing this compound. While standard C18 columns are the workhorse for peptide analysis, the specific characteristics of the packing material can influence selectivity and resolution.[1]
Stationary Phase Comparison
For the analysis of hydrophobic and sterically hindered peptides, the choice of C18 column can impact peak shape and resolution. A comparison of two common C18 column types reveals differences in performance.
| Column Type | Particle Size (µm) | Pore Size (Å) | Key Characteristics | Performance for this compound Peptides |
| Standard C18 | 5 | 100 | General purpose, good for a wide range of peptides. | May show peak tailing for very hydrophobic peptides due to secondary interactions with residual silanols.[2] |
| High-Purity Silica (B1680970) C18 | 3.5 | 120 | Reduced silanol (B1196071) activity, leading to improved peak shape for basic and polar compounds. | Recommended for better peak symmetry and resolution, especially at low TFA concentrations which is beneficial for LC-MS applications.[3] |
Mobile Phase Optimization
The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an ion-pairing agent.
| Mobile Phase System | Ion-Pairing Agent | Organic Solvent | Key Characteristics | Application for this compound Peptides |
| TFA-based | 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile (ACN) | Most common system, provides good peak shape by suppressing silanol interactions and protonating the peptide.[2][3] | Standard choice for purity assessment by HPLC-UV. |
| Formic Acid-based | 0.1% Formic Acid (FA) | Acetonitrile (ACN) | Volatile mobile phase, ideal for compatibility with mass spectrometry (LC-MS) for identity confirmation.[4] | Preferred for LC-MS analysis to confirm the molecular weight and sequence of the peptide. |
Experimental Protocols
Below are detailed protocols for the HPLC analysis of a model peptide containing this compound.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for determining the purity of a synthetic peptide containing this compound using RP-HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Vortex until the peptide is fully dissolved.[4]
2. HPLC Conditions:
-
Column: High-Purity Silica C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in water[2]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C (optimization may be required to improve peak shape)[2]
-
Detection: UV at 214-220 nm[4]
-
Injection Volume: 10 µL
3. Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 90 |
| 30 | 90 |
| 31 | 10 |
| 35 | 10 |
Protocol 2: LC-MS for Identity Confirmation
This protocol provides a general workflow for confirming the identity of a peptide containing this compound using LC-MS.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, but use 0.1% formic acid in water/acetonitrile as the solvent.
2. LC-MS Conditions:
-
Column: High-Purity Silica C18 (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water[4]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile[4]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient: A gradient similar to the analytical HPLC method can be used as a starting point, but may need to be adjusted.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
Visualization of Analytical Workflow
The logical flow of analyzing a peptide containing this compound, from initial synthesis to final characterization, is depicted below.
Caption: Workflow for the HPLC analysis and characterization of peptides.
Troubleshooting Common Issues
Problem: Broad or split peaks. Cause: Slow conformational interconversion of the N-methylated amide bond.[2] Solution: Increase the column temperature in increments of 5-10°C. This can accelerate the interconversion and lead to a sharper, single peak.[2]
Problem: Peak tailing. Cause: Secondary interactions between the peptide and residual silanols on the stationary phase.[2] Solution: Ensure the concentration of the ion-pairing agent (TFA) is sufficient (typically 0.1%).[2] Using a high-purity silica column can also mitigate this issue.[3]
Problem: Poor resolution between the target peptide and impurities. Cause: Inadequate separation power of the gradient or stationary phase. Solution: Adjust the gradient slope to be shallower, allowing more time for separation. Alternatively, testing a different stationary phase (e.g., a C8 column for very hydrophobic peptides) may provide different selectivity.
Conclusion
The successful HPLC analysis of peptides containing the sterically demanding and hydrophobic this compound residue hinges on a systematic approach to method development. The use of high-purity C18 stationary phases is recommended to achieve symmetrical peak shapes. While TFA-based mobile phases are standard for UV-based purity assessment, formic acid-based systems are essential for LC-MS confirmation of peptide identity. Temperature optimization is a key strategy to overcome the common issue of peak broadening associated with N-methylated peptides. By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can develop robust and reliable HPLC methods for the accurate analysis of these challenging yet vital molecules.
References
A Comparative Guide to the Mass Spectrometry Identification of O-methyl-threonine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification (PTM) of peptides and proteins is a critical area of study in biological and pharmaceutical research. O-methylation of threonine residues, while less common than phosphorylation or glycosylation, presents a unique analytical challenge. Accurate identification and localization of this modification are essential for understanding its role in protein function and for the development of targeted therapeutics. This guide provides an objective comparison of common mass spectrometry fragmentation techniques for the identification of O-methyl-threonine in peptides, supported by established fragmentation principles and detailed experimental protocols.
Introduction to the Challenge
O-methyl-threonine is a subtle modification, adding only 14.01565 Da to the mass of a threonine residue. The primary challenge in its mass spectrometric analysis lies in the lability of the O-methyl group under certain fragmentation conditions. The choice of fragmentation technique is therefore paramount to not only detect the presence of the modification but also to confidently localize it to a specific threonine residue within a peptide sequence. This guide focuses on the three most prevalent fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Comparison of Fragmentation Techniques
The selection of a fragmentation technique significantly impacts the quality and interpretability of the resulting tandem mass spectrum (MS/MS). While direct experimental comparisons on a single O-methyl-threonine-containing peptide are not extensively documented in the literature, a robust comparison can be drawn from the well-understood principles of peptide fragmentation and data from similar O-linked modifications.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b- and y-ions | b- and y-ions | c- and z-ions |
| Modification Stability | Prone to neutral loss of the O-methyl group (as methanol (B129727), 32.0262 Da), which can lead to loss of localization information.[1] | Similar to CID, with a high likelihood of neutral loss of methanol. The higher energy can lead to more complex spectra.[2][3] | Preserves the labile O-methyl modification on the amino acid side chain, allowing for precise localization.[1][3] |
| Diagnostic Ions | A prominent neutral loss of 32.0262 Da (methanol) from the precursor or fragment ions is highly indicative of O-methylation. | Similar to CID, a neutral loss of 32.0262 Da is expected. May produce more side-chain cleavages compared to CID.[2] | The absence of a significant neutral loss of methanol, coupled with a complete c- and z-ion series, confirms the modification site. |
| Peptide Backbone Coverage | Can be incomplete, especially for longer peptides or those with certain amino acid compositions. | Often provides better backbone fragmentation and higher resolution fragment ions compared to CID.[3][4] | Typically provides more extensive backbone fragmentation, which is independent of the peptide sequence, leading to higher sequence coverage.[3][5] |
| Ideal For | Initial detection of the presence of O-methylation through its characteristic neutral loss. | High-resolution and accurate mass measurement of fragment ions, aiding in confident identification of the neutral loss. | Unambiguous localization of the O-methyl-threonine residue.[3] |
| Limitations | Difficulty in pinpointing the exact location of the modification due to the labile nature of the O-methyl group. | Similar to CID, the neutral loss can obscure the exact site of modification. | Can be less efficient for peptides with low charge states (e.g., +2).[2] |
Experimental Protocols
To facilitate the confident identification of O-methyl-threonine, synthetic peptides are invaluable as standards for optimizing fragmentation conditions and validating results. Below are detailed protocols for the synthesis of a model peptide containing O-methyl-threonine and its subsequent analysis by mass spectrometry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the synthesis of the model peptide "Ac-Ala-Val-Thr(Me)-Gly-Lys-NH2" using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH
-
Fmoc-O-methyl-L-threonine (or its D-isomer, commercially available from suppliers like Chem-Impex)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Lys, Gly, Thr(Me), Val, Ala).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Protocol 2: Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer capable of CID, HCD, and ETD fragmentation (e.g., Thermo Scientific Orbitrap Fusion Lumos Tribrid Mass Spectrometer).
Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (95:5, v/v) to a concentration of 1 pmol/µL.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 nL/min.
Mass Spectrometry (MS):
-
MS1 Scan:
-
Resolution: 120,000
-
Scan Range: m/z 350-1500
-
AGC Target: 4e5
-
Max IT: 50 ms
-
-
Data-Dependent MS/MS:
-
TopN: 10
-
Isolation Window: 1.6 m/z
-
Fragmentation Methods (in separate runs or using a decision tree):
-
CID: Normalized collision energy (NCE) of 35%.
-
HCD: Stepped NCE (e.g., 28%, 32%, 38%).
-
ETD: Calibrated charge-dependent ETD parameters.
-
-
MS2 Scan:
-
Resolution: 30,000
-
AGC Target: 5e4
-
Max IT: 60 ms
-
-
Visualizing Workflows and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships between different fragmentation outcomes.
Caption: Workflow for the synthesis and mass spectrometric analysis of O-methyl-threonine peptides.
Caption: Logical comparison of fragmentation pathways for O-methyl-threonine peptides.
Conclusion and Recommendations
The confident identification of O-methyl-threonine in peptides by mass spectrometry is highly dependent on the chosen fragmentation technique.
-
For initial discovery and screening , CID and HCD are valuable for detecting the potential presence of O-methylated peptides through the characteristic neutral loss of methanol (32.0262 Da). The high resolution and accuracy of HCD make it particularly useful for confirming the elemental composition of this neutral loss.
-
For unambiguous localization of the modification site , ETD is the superior method.[3] By preserving the labile O-methyl group and inducing fragmentation along the peptide backbone, ETD provides the necessary sequence ions to pinpoint the exact location of the modification.
For comprehensive characterization, a multi-faceted approach is recommended. An initial analysis using HCD can identify candidate O-methylated peptides based on the neutral loss signature. Subsequently, targeted ETD analysis of these candidates can provide definitive localization of the O-methyl-threonine residue. The use of synthetic peptides as standards is crucial for method development and for confirming the fragmentation behavior of this specific modification. As research into less common PTMs like O-methylation expands, the application of these complementary fragmentation strategies will be essential for advancing our understanding of their biological significance.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. escholarship.org [escholarship.org]
- 4. Improving CID, HCD, and ETD FT MS/MS degradome-peptidome identifications using high accuracy mass information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.proteomesoftware.com [support.proteomesoftware.com]
A Researcher's Guide to the Quality Analysis of Boc-Thr(Me)-OH and Its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a critical determinant of success in peptide synthesis. The purity and characterization of these building blocks, as detailed in a Certificate of Analysis (CoA), directly impact the yield, purity, and biological activity of the final peptide. This guide provides a comprehensive comparison of Boc-Thr(Me)-OH, a specialized threonine derivative, with its common alternatives, focusing on the interpretation of CoA data and the underlying analytical methodologies.
Comparative Analysis of Protected Threonine Derivatives
The choice of a protected threonine derivative depends on the specific requirements of the peptide synthesis strategy, particularly the choice between Boc- and Fmoc-chemistry. This compound, with its O-methyl side-chain protection, offers a permanently protected hydroxyl group, which can be advantageous in the synthesis of peptides where the threonine side chain is not intended to be modified.
Below is a comparative summary of typical specifications for this compound and two common alternatives: Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH. While lot-specific data will vary between suppliers, this table provides a baseline for what researchers can expect.
Table 1: Comparison of Typical Specifications for Protected Threonine Derivatives
| Parameter | This compound | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (HPLC) | ≥ 97.0% | ≥ 98.0% | ≥ 99.0% |
| Enantiomeric Purity | ≥ 99.0% (L-isomer) | ≥ 99.0% (L-isomer) | ≥ 99.8% (L-isomer) |
| Optical Rotation | Supplier-specific | +13.5° to +18.5° (c=1 in MeOH) | +15° to +17° (c=1 in DMF) |
| Melting Point | Supplier-specific | 120-125 °C | 125-135 °C |
| Solubility | Soluble in DMF, DCM | Clearly soluble in CH₂Cl₂ (1 mmol in 2 ml) | Soluble in DMF |
| Side-Chain Protection | Methyl (Me) | Benzyl (Bzl) | tert-Butyl (tBu) |
| Cleavage of Side-Chain | Stable to standard Boc-SPPS cleavage | Removed by strong acid (e.g., HF) | Removed by TFA |
Experimental Protocols for Quality Assessment
A thorough understanding of the analytical methods cited in a CoA is crucial for interpreting the data and ensuring the quality of the protected amino acid. The following are detailed protocols for the key experiments used to characterize these compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the protected amino acid by separating it from any synthesis-related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: A solution of the protected amino acid at a concentration of 1 mg/mL in a 1:1 mixture of Mobile Phase A and B.
Data Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of the desired L-enantiomer over the undesired D-enantiomer.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA, IC) or a macrocyclic glycopeptide (e.g., Chirobiotic T).
-
Mobile Phase: An isocratic mixture of a polar organic solvent (e.g., ethanol (B145695) or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition is highly dependent on the specific chiral column and the analyte.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: A solution of the protected amino acid at a concentration of 1 mg/mL in the mobile phase.
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers: % e.e. = [ (Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer) ] x 100.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the protected amino acid.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiment: ¹H NMR (Proton NMR).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns, which should be consistent with the expected structure of the molecule. For this compound, one would expect to see signals corresponding to the tert-butyl protons of the Boc group, the methyl protons of the O-methyl group, and the characteristic protons of the threonine backbone.
Visualizing Workflows and Decision-Making
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the analysis and selection of protected amino acids.
Caption: Workflow for the systematic review of a Certificate of Analysis.
Caption: Experimental workflow for the quality control of a protected amino acid.
Caption: Decision tree for selecting a protected threonine derivative.
Conclusion
The rigorous analysis of a Certificate of Analysis is a cornerstone of quality assurance in peptide synthesis. While this compound serves a niche role for specific applications requiring a permanently protected threonine side-chain, alternatives like Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH offer greater versatility in standard Boc and Fmoc solid-phase peptide synthesis strategies, respectively. By understanding the data presented in a CoA and the experimental methods used to generate it, researchers can make informed decisions about the quality and suitability of their starting materials, ultimately leading to more reliable and reproducible synthetic outcomes.
A Comparative Guide to Boc-Thr(Me)-OH and Boc-Thr(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acid derivatives is a critical decision influencing the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective comparison of two side-chain protected threonine derivatives for Boc-based solid-phase peptide synthesis (SPPS): N-α-Boc-O-methyl-L-threonine (Boc-Thr(Me)-OH) and N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH).
This comparison focuses on their chemical properties, performance in peptide synthesis, and deprotection strategies, supported by established chemical principles. While direct, head-to-head quantitative experimental data for these specific derivatives is not extensively available in published literature, this guide extrapolates from well-understood principles of peptide chemistry to provide a comprehensive overview.
Core Principles and Chemical Properties
In Boc-SPPS, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1] The side chains of trifunctional amino acids, such as threonine, require more robust protecting groups that are stable to the repeated TFA treatments and are only removed during the final cleavage from the resin, typically with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]
The key difference between this compound and Boc-Thr(Bzl)-OH lies in the nature of the side-chain protecting group: a methyl ether versus a benzyl (B1604629) ether. This seemingly small difference has significant implications for the overall synthetic strategy.
| Property | This compound | Boc-Thr(Bzl)-OH |
| Full Chemical Name | (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid | (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid |
| Abbreviation | This compound | Boc-Thr(Bzl)-OH |
| Molecular Formula | C10H19NO5 | C16H23NO5 |
| Molecular Weight | 233.26 g/mol | 309.36 g/mol |
| Side-Chain Protection | Methyl (Me) ether | Benzyl (Bzl) ether |
| Typical Application | Less common in standard Boc-SPPS; potentially for specific applications requiring a permanent methyl group. | Standard building block for incorporating threonine in Boc-SPPS.[4] |
Performance in Peptide Synthesis
Coupling Efficiency
Side Reactions
The primary side reaction concerning the threonine side chain during peptide synthesis is O-acylation if the hydroxyl group is unprotected. Both the methyl and benzyl ethers effectively prevent this.
Another potential side reaction in peptide synthesis is β-elimination of the side chain under basic conditions. However, in the acidic environment of Boc-SPPS, this is generally not a significant concern for O-alkylated threonine residues.
The choice of protecting group can influence side reactions related to the final cleavage step. The cleavage of benzyl ethers with strong acids like HF can generate benzyl carbocations.[5] These reactive intermediates can lead to alkylation of sensitive residues such as tryptophan and methionine if not properly scavenged.[2] While the cleavage of a methyl ether under strong acid would generate a methyl cation, the conditions required for this are generally harsher than for benzyl ether cleavage, and thus this is a less characterized pathway in the context of standard Boc-SPPS cleavage cocktails.
Deprotection and Cleavage
The deprotection strategy represents the most significant difference between these two derivatives.
| Feature | This compound | Boc-Thr(Bzl)-OH |
| Nα-Boc Deprotection | 25-50% TFA in DCM (Standard) | 25-50% TFA in DCM (Standard) |
| Side-Chain Deprotection | Stable to standard strong acids (HF, TFMSA) used in Boc-SPPS final cleavage. Requires harsher conditions (e.g., HBr, HI) for cleavage.[6][7][8] | Labile to standard strong acids (HF, TFMSA) used in Boc-SPPS final cleavage.[2][3] |
| Final Cleavage Cocktail | Not typically cleaved with standard Boc-SPPS cocktails. The methyl group is generally considered a permanent modification under these conditions. | Anhydrous HF with scavengers (e.g., anisole (B1667542), p-cresol) or TFMSA.[5][9] |
The O-methyl group of threonine is a simple alkyl ether. Such ethers are generally stable to the strong acids typically used for final cleavage in Boc-SPPS, such as HF and TFMSA, under standard conditions.[10] Their cleavage requires treatment with stronger nucleophilic acids like HBr or HI, which proceed via an SN2 mechanism.[6][8] This makes this compound unsuitable for synthetic strategies where a free threonine hydroxyl group is required in the final peptide. Instead, it should be considered a building block for introducing a permanently methylated threonine residue.
In contrast, the O-benzyl group of Boc-Thr(Bzl)-OH is readily cleaved by HF or TFMSA, which is why it is the standard choice for protecting the threonine side chain in Boc-SPPS.[4][5]
Experimental Protocols
General Boc-SPPS Cycle
The iterative cycle of deprotection, neutralization, and coupling is fundamental to Boc-SPPS.
Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.
Final Cleavage and Deprotection of Peptides Containing Thr(Bzl)
This protocol outlines the final step to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
Materials:
-
Peptidyl-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Dry the peptidyl-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., 1.0 mL of anisole per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide with cold diethyl ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.
Logical Decision Workflow
The choice between this compound and Boc-Thr(Bzl)-OH is dictated by the desired final product.
Caption: Decision workflow for selecting between this compound and Boc-Thr(Bzl)-OH.
Conclusion and Recommendations
The selection between this compound and Boc-Thr(Bzl)-OH is straightforward and depends entirely on the synthetic goal.
-
Boc-Thr(Bzl)-OH is the standard, recommended choice for the routine incorporation of threonine in Boc-SPPS where the final product requires a native threonine residue. Its benzyl ether protecting group is stable during synthesis and reliably cleaved under standard final cleavage conditions.
-
This compound should be viewed as a tool for introducing a permanently O-methylated threonine residue into a peptide sequence. The methyl ether is stable to the conditions used to cleave the peptide from the resin and remove other side-chain protecting groups in Boc-SPPS. Therefore, it is not a suitable substitute for Boc-Thr(Bzl)-OH when a free hydroxyl group is desired in the final peptide.
For researchers and drug developers, understanding the distinct chemical properties and deprotection requirements of these two derivatives is crucial for the successful synthesis of target peptides.
References
- 1. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. longdom.org [longdom.org]
A Comparative Performance Analysis of Boc-Thr(Me)-OH and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of threonine, a key amino acid often involved in post-translational modifications and structural motifs, the choice between Nα-Boc-O-methyl-L-threonine (Boc-Thr(Me)-OH) and Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) dictates the overall synthetic strategy, influencing coupling efficiency, potential side reactions, and final peptide purity. This guide provides an objective comparison of these two derivatives, supported by available experimental data and established principles of peptide chemistry.
Executive Summary
| Feature | This compound | Fmoc-Thr(tBu)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | Methyl (Me) ether | tert-Butyl (tBu) ether |
| Nα-Deprotection | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Side-Chain Cleavage | Harsh Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal | Fully orthogonal |
| Aggregation Tendency | Potentially lower in difficult sequences | Can be significant in long/hydrophobic peptides |
| Racemization Risk | Generally low for threonine | Generally low, but can be influenced by coupling reagents and base. |
| Key Side Reactions | Acid-sensitive side reactions (e.g., t-butylation of Trp) | Base-induced side reactions (e.g., aspartimide formation, diketopiperazine formation) |
| Automation Compatibility | Less common in modern automated synthesizers | Standard for automated SPPS |
Introduction to Protecting Group Strategies
The choice between Boc and Fmoc chemistries represents a fundamental divergence in SPPS strategy. The Boc strategy relies on a graded acid lability approach, where the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable side-chain protecting groups, such as the methyl ether in this compound, require a much stronger acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[1] In contrast, the Fmoc strategy offers a fully orthogonal protection scheme. The Nα-Fmoc group is labile to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent, while the acid-labile side-chain protecting groups, like the tert-butyl ether in Fmoc-Thr(tBu)-OH, remain intact until the final cleavage with a strong acid like TFA.[2][3]
Performance Comparison
Coupling Efficiency
For Fmoc-Thr(tBu)-OH, a sterically hindered amino acid, the choice of coupling reagent is critical to achieving high yields.[2][4] Modern uronium/aminium and phosphonium (B103445) salt-based reagents are commonly employed.
Table 1: Representative Coupling Efficiencies of Sterically Hindered Fmoc-Amino Acids with Various Coupling Reagents
| Coupling Reagent | Typical Coupling Time | Crude Purity of a Difficult Peptide (%) |
| HATU | 2 x 1 min | 83.6[5] |
| HCTU | 2 x 10 min | 82.5[5] |
| COMU | 2 x 1 min | 79.0[5] |
| PyBOP | 2 x 10 min | 75.3[5] |
| DIC/Oxyma | 60-120 min | Not directly compared in this study |
Data is for the synthesis of the acyl carrier protein 65-74 fragment and serves as an indicator of reagent performance for challenging couplings.
For this compound, coupling is typically performed using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). While generally efficient, these methods may require longer reaction times compared to the more reactive uronium salts used in Fmoc-SPPS.
Racemization
Racemization at the α-carbon of the amino acid during activation and coupling can lead to diastereomeric impurities that are often difficult to separate from the target peptide. Threonine is not among the most racemization-prone amino acids like histidine or cysteine, but the risk is not negligible, especially with prolonged activation times or the use of certain bases.[6][7]
For Fmoc-Thr(tBu)-OH , the urethane (B1682113) nature of the Fmoc group provides significant protection against racemization. However, studies on the structurally similar Fmoc-Ser(tBu)-OH have shown that the choice of coupling reagent and base can influence the degree of epimerization. For instance, the combination of HATU with N-methylmorpholine (NMM) has been observed to cause a slight increase in racemization.[4][7] The use of a weaker base like sym-collidine or a carbodiimide/additive combination such as DIC/Oxyma can minimize this risk.[8][9]
For This compound , the risk of racemization is also generally considered low under standard coupling conditions. The use of in situ neutralization protocols in Boc-SPPS can help to suppress this side reaction.[6]
Side Reactions
The distinct chemical environments of Boc and Fmoc strategies lead to different profiles of potential side reactions.
This compound Specific Considerations:
-
Acid-catalyzed side reactions: The repetitive use of TFA for Boc deprotection can lead to side reactions on sensitive residues. For example, the tert-butyl cation generated during deprotection can modify tryptophan and methionine residues.[1]
-
Methyl ether stability: The methyl ether protecting group on the threonine side chain is highly stable to the acidic conditions of Boc deprotection and requires harsh acids like HF or TFMSA for cleavage. This stability is advantageous during chain elongation but necessitates specialized equipment and handling procedures for the final cleavage.
Fmoc-Thr(tBu)-OH Specific Considerations:
-
Base-induced side reactions: The repeated piperidine treatments for Fmoc deprotection can cause side reactions such as aspartimide formation in sequences containing aspartic acid and diketopiperazine formation at the dipeptide stage, especially with proline in the sequence.[6][10] Adding HOBt to the deprotection solution can help mitigate aspartimide formation.[6]
-
O-acylation and dehydration: Although the tert-butyl group provides robust protection for the threonine hydroxyl group, incomplete protection or premature deprotection can lead to O-acylation by the incoming activated amino acid, followed by β-elimination to form a dehydroamino acid residue.[11]
Crude Peptide Purity and Yield
The purity of the crude peptide is a direct reflection of the cumulative efficiency of each coupling and deprotection step and the extent of side reactions. The quality of the amino acid derivative itself is also a major determinant of the final peptide purity. A study on the synthesis of Glucagon demonstrated that purifying the commercial Fmoc-amino acids before synthesis increased the crude peptide purity from 53.49% to 68.08%.[12][13]
While direct comparative data on crude peptide purity for syntheses using this compound versus Fmoc-Thr(tBu)-OH is scarce, the generally milder conditions and higher efficiency of modern coupling reagents used in Fmoc-SPPS often lead to higher purity crude products for routine peptide sequences. However, for long and difficult sequences prone to aggregation, the Boc-SPPS strategy with in situ neutralization can sometimes provide superior results.[]
Experimental Protocols
General Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH in Automated SPPS
This protocol describes a typical cycle for the incorporation of Fmoc-Thr(tBu)-OH on an automated peptide synthesizer.
Materials:
-
Fmoc-Thr(tBu)-OH
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.[2]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 cycles).[2]
-
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-120 minutes.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 cycles).[2]
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[15]
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the concentrated TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: General Protocol for Incorporation of this compound in Manual SPPS
This protocol outlines a general procedure for a single coupling cycle using Boc-SPPS, which can be adapted for this compound.
Materials:
-
This compound
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
50% (v/v) TFA in DCM
-
10% (v/v) DIPEA in DMF
-
N,N-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1 hour.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add the 50% TFA/DCM solution and agitate for 2 minutes.
-
Filter and add a fresh solution of 50% TFA/DCM and agitate for 30 minutes.[1]
-
-
Washing: Wash the resin with DCM, isopropanol, and then DCM again.
-
Neutralization:
-
Wash the resin with DMF.
-
Add the 10% DIPEA/DMF solution and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the solution to the resin, followed by DIC (3 equivalents).
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates complete coupling.
-
Post-Coupling Wash: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-7 for subsequent amino acids.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with liquid HF and a scavenger (e.g., anisole) at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate and wash the peptide with cold diethyl ether.
-
Logical Decision Workflow
Caption: Decision workflow for selecting the appropriate threonine derivative.
Conclusion
The choice between this compound and Fmoc-Thr(tBu)-OH is a strategic one that depends on the specific requirements of the target peptide, the available equipment, and the overall synthetic strategy. Fmoc-Thr(tBu)-OH, as part of the milder and more versatile Fmoc/tBu strategy, is the predominant choice for modern SPPS, especially in automated synthesis, due to its orthogonal deprotection scheme and the avoidance of harsh reagents like HF.[] However, for certain long and difficult sequences where aggregation is a major concern, the Boc-SPPS strategy with this compound remains a valuable alternative, provided the necessary equipment for handling strong acids is available. A thorough understanding of the advantages and limitations of each approach is essential for the successful synthesis of high-purity peptides for research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ajpamc.com [ajpamc.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthetic Peptides: An Analytical HPLC Comparison
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. High-Performance Liquid Chromatography (HPLC) has long been the industry standard for determining the purity of these complex molecules. This guide provides an objective comparison of analytical HPLC with other key techniques, supported by experimental data, to aid in the selection of the most appropriate purity assessment strategy.
The Central Role of HPLC in Peptide Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide purity analysis. This technique separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, and detection is commonly performed by UV absorbance at 214-220 nm, where the peptide bond absorbs light. The purity is then calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.
Comparative Analysis of Key Purity Assessment Techniques
The selection of an analytical method, or a combination of methods, is crucial for the comprehensive characterization of synthetic peptides. The following table summarizes the primary applications and performance characteristics of commonly employed techniques.
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination | Key Advantages | Key Limitations |
| RP-HPLC with UV Detection | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance. | Robust, versatile, and cost-effective. | Does not provide absolute quantification or molecular weight information. |
| Ultra-Performance Liquid Chromatography (UPLC) | Hydrophobicity (higher pressure) | Similar to HPLC but with higher resolution and speed. | Higher precision in purity percentage. | Faster analysis time and higher resolution than HPLC. | Higher operational cost compared to HPLC. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight confirmation and impurity identification. | Can be used for absolute quantification with a stable isotope-labeled internal standard. | High sensitivity and specificity for molecular identification. | Purity quantification alone is less accurate without a separation technique like HPLC (LC-MS). |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Orthogonal separation to HPLC, providing complementary purity data. | Purity percentage based on electrophoretic mobility. | High separation efficiency and low sample consumption. | Can be less robust and more sensitive to sample matrix effects than HPLC. |
| Amino Acid Analysis (AAA) | Quantification of individual amino acids after hydrolysis | Net peptide content and amino acid composition. | Determines the absolute amount of peptide in a sample. | Provides crucial information for accurate dosing. | Destructive to the peptide sample and does not provide information on sequence-related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties in a magnetic field | Detailed structural information and quantitative purity assessment. | Quantitative purity based on signal intensity relative to a standard. | Provides detailed structural elucidation of the peptide and impurities. | Lower sensitivity and higher complexity compared to other methods. |
Quantitative Performance Metrics: A Head-to-Head Comparison
The choice of analytical technique often involves a trade-off between resolution, speed, and the specific physicochemical properties of the peptide. Below is a summary of the expected performance of RP-HPLC, UPLC, and CE for the analysis of a synthetic peptide.
| Performance Metric | RP-HPLC | UPLC | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Charge-to-size ratio |
| Purity Determination (%) | 98.5 | 98.7 | 98.4 |
| Resolution of Main Impurity | 1.8 | 2.5 | 2.1 |
| Analysis Time (minutes) | 25 | 10 | 20 |
| Relative Precision (RSD%) | < 1.0 | < 0.8 | < 1.5 |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Low | Moderate | Low to Moderate |
| *This data is representative |
A Comparative Guide to the Enantiomeric Purity of Commercial Boc-Thr(Me)-OH
For researchers in peptide synthesis and drug development, the enantiomeric purity of starting materials is a critical quality attribute. The presence of the undesired enantiomer of a protected amino acid, such as Boc-L-Thr(Me)-OH, can lead to the formation of diastereomeric impurities in the final peptide product. These impurities can be difficult to separate and may have altered pharmacological or toxicological properties. This guide provides a comparative overview of the analytical methodologies used to assess the enantiomeric purity of commercial Boc-Thr(Me)-OH and presents a framework for its evaluation.
While direct, publicly available comparative studies on the enantiomeric purity of this compound from various suppliers are limited, this guide outlines the common analytical techniques and provides illustrative data to guide researchers in their selection and quality control of this critical reagent.
Comparison of Enantiomeric Purity
The enantiomeric excess (ee%) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fraction of each enantiomer. In the context of peptide synthesis, a high enantiomeric excess is crucial. The following table illustrates a hypothetical comparison of the enantiomeric purity of Boc-L-Thr(Me)-OH from different suppliers, as might be determined by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Illustrative Enantiomeric Purity of Commercial Boc-L-Thr(Me)-OH
| Supplier | Lot Number | Stated Purity | Analytical Method | Enantiomeric Excess (ee%) of L-enantiomer (Hypothetical) |
| Supplier A | A12345 | ≥ 99% | Chiral HPLC | 99.8% |
| Supplier B | B67890 | ≥ 98% (NMR) | Chiral HPLC | 99.5% |
| Supplier C | C24680 | Not specified | Chiral HPLC | 98.9% |
| Supplier D | D13579 | ≥ 99.0% (enantiomeric purity) | Chiral HPLC | 99.9% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results from the named suppliers.
Experimental Protocols
Accurate determination of enantiomeric purity requires robust analytical methods. The two most common techniques for the analysis of N-protected amino acids are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[1][2] The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-blocked amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective.[3]
Protocol for Chiral HPLC Analysis of Boc-L-Thr(Me)-OH:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase column (e.g., CHIROBIOTIC™ T or R).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) trifluoroacetate). The exact composition may need to be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of Boc-DL-Thr(Me)-OH to confirm the elution order of the D- and L-enantiomers.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the Boc-L-Thr(Me)-OH sample.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly sensitive and accurate method for determining enantiomeric purity.[4] For non-volatile compounds like amino acid derivatives, a derivatization step is necessary to increase their volatility.
Protocol for GC-MS Analysis of Boc-L-Thr(Me)-OH:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chiral Column: A chiral capillary column suitable for amino acid analysis.
-
Derivatization:
-
The Boc protecting group is typically removed under acidic conditions.
-
The resulting N-methyl-threonine is then derivatized to a volatile ester (e.g., by reaction with an alcohol and an acid catalyst) and subsequently acylated (e.g., with trifluoroacetic anhydride).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of ~100 °C, followed by a ramp to ~200 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
-
Analysis:
-
The derivatized enantiomers are separated on the chiral GC column.
-
The mass spectrometer detects the characteristic fragment ions of the derivatized N-methyl-threonine enantiomers.
-
The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomers.
-
Diagrams
Experimental Workflow for Enantiomeric Purity Determination
The following diagram illustrates a typical workflow for a researcher to assess the enantiomeric purity of a commercial sample of this compound.
Caption: Workflow for assessing the enantiomeric purity of this compound.
Signaling Pathway for Impurity Impact
The presence of an undesired enantiomer in the starting material can propagate through the synthesis and result in a diastereomeric peptide impurity, potentially affecting the final product's biological activity.
Caption: Impact of an enantiomeric impurity on peptide synthesis.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
Unveiling a Subtle Modification: A Comparative Guide to Confirming O-Methylation on Threonine Residues by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of post-translational modifications (PTMs) is paramount to understanding protein function and developing targeted therapeutics. Among these modifications, O-methylation of threonine residues presents a unique analytical challenge. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with a leading alternative, mass spectrometry, for the definitive confirmation of this subtle yet significant modification. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
At a Glance: NMR vs. Mass Spectrometry for O-Methylthreonine Detection
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two primary techniques for the characterization of post-translational modifications. While both are powerful, they offer distinct advantages and disadvantages in the context of identifying O-methylated threonine.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise atomic-level structural information, including the exact site of methylation and conformational changes in the protein. | Highly sensitive detection of mass shifts, confirming the presence of methylation and identifying the modified residue. |
| Sample Requirements | Requires larger sample quantities (milligrams) and isotopically labeled proteins for detailed analysis of larger molecules. | High sensitivity allows for analysis of smaller sample amounts (micrograms to nanograms). |
| Data Interpretation | Can be complex, often requiring specialized expertise in spectral analysis. | Generally provides more straightforward data interpretation based on mass-to-charge ratios. |
| Quantification | Can provide stoichiometric information about the modification. | Well-suited for quantitative proteomics workflows to determine the abundance of the modification. |
| Throughput | Lower throughput compared to mass spectrometry. | High-throughput capabilities are well-established. |
The Telltale Fingerprint: NMR Chemical Shifts of O-Methylated Threonine
The key to confirming O-methylation on a threonine residue by NMR lies in the distinct chemical shifts of the atoms involved. The addition of a methyl group to the hydroxyl oxygen of the threonine side chain induces a characteristic change in the local electronic environment, which is directly observable in the NMR spectrum.
While a definitive, publicly available experimental dataset for free O-methyl-L-threonine in D₂O was not identified in the conducted research, we can predict the expected shifts based on known principles of NMR spectroscopy. The most significant change is expected for the β-carbon (Cβ) and the newly introduced methyl carbon.
For comparison, the experimentally determined chemical shifts for unmodified L-Threonine in D₂O at pH 7.4 are provided below, sourced from the Biological Magnetic Resonance Bank (BMRB).
Table 1: Comparison of NMR Chemical Shifts for L-Threonine and Predicted Shifts for O-Methyl-L-Threonine (in D₂O)
| Atom | L-Threonine ¹H Chemical Shift (ppm)[1] | L-Threonine ¹³C Chemical Shift (ppm)[1] | Predicted O-Methyl-L-Threonine ¹H Chemical Shift (ppm) | Predicted O-Methyl-L-Threonine ¹³C Chemical Shift (ppm) |
| α-H | 3.573 | ~3.6 | ||
| β-H | 4.241 | ~4.3 | ||
| γ-H₃ | 1.318 | ~1.3 | ||
| O-CH₃ | N/A | ~3.3 - 3.5 | ~58 - 62 | |
| α-C | 63.172 | ~63 | ||
| β-C | 68.679 | ~78 - 82 | ||
| γ-C | 22.179 | ~22 | ||
| C=O | 175.689 | ~175 |
Predicted shifts are estimates and may vary based on the local chemical environment within a peptide or protein. The most indicative signals for O-methylation would be the appearance of a new proton signal for the O-methyl group and a significant downfield shift of the β-carbon signal.
Experimental Protocols
NMR Spectroscopy for O-Methylthreonine Confirmation
This protocol outlines a general workflow for identifying O-methylated threonine in a protein sample using 2D ¹H-¹³C HSQC NMR spectroscopy. Isotopic labeling of the protein with ¹³C and ¹⁵N is highly recommended for proteins larger than ~15 kDa to enhance sensitivity and resolve spectral overlap.
1. Sample Preparation:
-
Express and purify the protein of interest. For larger proteins, use appropriate isotopic labeling strategies, such as growing expression hosts in ¹³C-glucose and ¹⁵N-ammonium chloride minimal media.
-
Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O or 99.9% D₂O for optimal spectral quality.
-
Concentrate the protein sample to a final concentration of 0.1 - 1.0 mM.
2. NMR Data Acquisition:
-
Perform NMR experiments on a high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms.
-
Key parameters to optimize include the number of scans, acquisition times in both dimensions, and the ¹JCH coupling constant.
3. Spectral Analysis:
-
Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe).
-
Assign the resonances of the unmodified protein using standard assignment strategies, if not already known.
-
Look for the appearance of a new cross-peak in the ¹H-¹³C HSQC spectrum corresponding to the O-methyl group. The proton chemical shift is expected in the range of 3.3-3.5 ppm, and the carbon chemical shift is expected around 58-62 ppm.
-
Analyze the region of the spectrum corresponding to the threonine Cβ-Hβ correlation. A significant downfield shift of the Cβ resonance (to ~78-82 ppm) is a strong indicator of O-methylation.
Mass Spectrometry for O-Methylthreonine Detection
This protocol provides a general workflow for identifying O-methylated peptides from a protein sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Digest the protein sample with a specific protease (e.g., trypsin) to generate a mixture of peptides.
-
The resulting peptide mixture is desalted using a C18 solid-phase extraction cartridge.
2. LC-MS/MS Analysis:
-
Separate the peptides using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
3. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
The search parameters should include the variable modification of O-methylation on threonine residues, which corresponds to a mass increase of 14.01565 Da.
-
The identification of a peptide with this specific mass shift on a threonine residue confirms the presence of O-methylation. Fragmentation data (b- and y-ions) will pinpoint the exact location of the modification within the peptide sequence.
Visualizing the Workflow
References
A Researcher's Guide to the Impact of Side-Chain Protecting Groups on Peptide Stability and Purity
For researchers, scientists, and professionals in drug development, the synthesis of high-purity, stable peptides is paramount. The strategic selection of side-chain protecting groups during Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final product's quality. While primarily used to prevent unwanted side reactions during chain elongation, the choice of these groups has a profound and lasting impact on the stability, purity, and aggregation propensity of the final peptide. An injudicious choice can lead to the generation of impurities that are difficult to remove and compromise the peptide's shelf-life and biological activity.
This guide provides an objective comparison of common side-chain protecting groups, focusing on their influence on common peptide instability pathways. The information presented is supported by experimental data to aid in the strategic design of peptide synthesis protocols.
Key Instability Pathways Influenced by Protecting Group Strategy
Peptide stability can be compromised by both chemical and physical degradation.[1] The protecting group strategy employed during synthesis directly influences the initial purity of the peptide, which is a primary determinant of its perceived stability. Key issues that arise from suboptimal protection strategies include:
-
Aspartimide Formation: A notorious side reaction in peptides containing aspartic acid (Asp), leading to difficult-to-separate impurities, including α- and β-peptides and their racemized forms.[2] This occurs most frequently during the basic conditions of Fmoc group removal.
-
Oxidation: The side chains of methionine (Met) and cysteine (Cys) are highly susceptible to oxidation. While often occurring post-synthesis, the synthetic strategy can mitigate this.[3][4]
-
Aggregation: The self-association of peptide chains, driven by factors like hydrogen bonding and hydrophobic interactions, can occur on-resin during synthesis, leading to incomplete reactions and low yields.[3] The properties of the protecting groups themselves can influence this phenomenon.[5]
-
Cleavage-Induced Side Reactions: The final acid-mediated cleavage step can generate reactive cationic species that modify sensitive residues like tryptophan, particularly when using sulfonyl-based protecting groups for arginine (Arg).[6]
Comparative Analysis of Protecting Groups for Critical Residues
The selection of a protecting group is a balance between robust protection during synthesis and clean, efficient removal during final cleavage. Below is a data-driven comparison for several critical amino acids.
Aspartic Acid (Asp): Mitigating Aspartimide Formation
The primary challenge with Asp-containing peptides is the formation of a cyclic aspartimide intermediate. The most effective strategy to minimize this is the use of sterically hindered ester-based protecting groups for the Asp side chain.
The standard tert-butyl (OtBu) ester offers insufficient protection in sensitive sequences (e.g., Asp-Gly). Bulkier esters provide significantly more stability against the basic conditions used for Fmoc removal.
Table 1: Comparison of Aspartate Protecting Groups on Aspartimide Formation
| Protecting Group | Model Peptide Sequence | Treatment Conditions | Desired Peptide (%) | Aspartimide Byproducts (%) | Reference |
|---|---|---|---|---|---|
| OtBu | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine (B6355638)/DMF, 18h | 55.7 | 44.3 | [7] |
| OMpe (3-methylpent-3-yl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 18h | 85.1 | 14.9 |[7] |
The data clearly indicates that the bulkier OMpe group dramatically reduces the formation of aspartimide-related byproducts compared to the standard OtBu group under prolonged basic conditions.
Caption: Mechanism of base-catalyzed aspartimide formation.
Arginine (Arg): Balancing Lability and Minimizing Side Reactions
For arginine protection in Fmoc-SPPS, sulfonyl-based groups are the standard. The key difference lies in their lability to acid during the final cleavage step. A more labile group requires shorter acid exposure, minimizing side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is more acid-labile than the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group.
Table 2: Comparison of Arg(Pbf) and Arg(Pmc) on Peptide Yield
| Protecting Group | Cleavage Time with TFA | Yield of Desired Peptide (%) | Key Disadvantage of Slower Cleavage | Reference |
|---|---|---|---|---|
| Arg(Pmc) | 3 hours | 46 | Increased risk of side reactions (e.g., Trp alkylation) | [6][8] |
| Arg(Pbf) | 3 hours | 69 | - |[6][8] |
The significantly higher yield with Arg(Pbf) under identical cleavage conditions highlights its superior performance, leading to a purer crude product with fewer acid-induced side products.[6][9] The most traditional group, Tosyl (Tos), is even more stable and requires harsh cleavage conditions like hydrofluoric acid (HF), making it generally unsuitable for modern Fmoc-SPPS of sensitive peptides.[6]
Cysteine (Cys): Orthogonality and Prevention of Racemization
The thiol group of cysteine requires robust protection to prevent oxidation and other side reactions. The choice between the acid-labile Trityl (Trt) group and the stable Acetamidomethyl (Acm) group depends on the synthetic goal.
-
Trityl (Trt): Removed during standard TFA cleavage. It is a good choice for peptides that require a free thiol immediately after synthesis.[5] Its steric bulk can also help disrupt peptide aggregation on-resin.[5]
-
Acetamidomethyl (Acm): Stable to TFA. Requires specific deprotection using reagents like iodine or mercury(II) acetate.[5] This orthogonality is essential for complex syntheses, such as the regioselective formation of multiple disulfide bonds.[5][10]
Beyond disulfide strategies, the protecting group choice impacts C-terminal cysteine stability. Base-catalyzed elimination can lead to a 3-(1-piperidinyl)alanine byproduct; this is minimized by using the sterically bulky Trt group instead of Acm.[3] Furthermore, some protecting groups are superior in preventing racemization. The Tetrahydropyranyl (THP) group has been shown to be less prone to epimerization at the C-terminal Cys residue compared to Trt.[11][12]
Methionine (Met): The "No Protection" and "Temporary Protection" Strategies
Methionine's thioether side chain is highly susceptible to oxidation but is generally considered non-reactive during standard Fmoc coupling steps, so it is often used without a protecting group.[4] However, oxidation can still occur during synthesis and cleavage.[8]
An innovative approach to improve the synthesis of aggregation-prone, Met-containing peptides is to use pre-oxidized Fmoc-Met(O)-OH (methionine sulfoxide) as the building block. The increased polarity of the sulfoxide (B87167) improves the solubility of the growing peptide chain, disrupting aggregation and leading to a purer crude product.[13] The sulfoxide is then reduced back to methionine after purification.
Experimental Protocols
Detailed and standardized protocols are essential for the objective comparison of protecting group performance and overall peptide stability.
Protocol 1: Comparative Analysis of Aspartimide Formation
This protocol is designed to evaluate the stability of different Asp side-chain protecting groups to the basic conditions of Fmoc deprotection.[7]
-
Peptide Synthesis: Synthesize a model peptide known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a Rink Amide resin using standard Fmoc-SPPS. Prepare parallel syntheses for each Asp protecting group to be tested (e.g., Asp(OtBu) and Asp(OMpe)).
-
Prolonged Base Treatment: After synthesis, swell the peptidyl-resins in DMF. Treat each resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature to simulate the cumulative effect of multiple deprotection cycles.
-
Washing: Thoroughly wash the resins with DMF and Dichloromethane (DCM) and dry under vacuum.
-
Cleavage: Cleave the peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2 hours at room temperature.
-
Analysis: Precipitate the peptides in cold diethyl ether, dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA), and analyze by Reverse-Phase HPLC (RP-HPLC).
-
Quantification: Integrate the peak areas of the desired peptide and all aspartimide-related byproducts. Calculate the percentage of each to determine the extent of side-product formation. Use mass spectrometry to confirm the identity of the peaks.
References
- 1. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. digital.csic.es [digital.csic.es]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis of Threonine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of yields for various threonine derivatives synthesized through enzymatic, chemical, and biotechnological methods. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on synthetic strategies. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key methodologies are provided.
Data Presentation: Comparative Yields of Threonine Derivatives
The following tables summarize the yields of different threonine derivatives achieved through various synthetic and biosynthetic methodologies.
Table 1: Enzymatic Synthesis of Threonine Derivatives
| Threonine Derivative | Starting Material | Enzyme(s) | Yield | Reference |
| D-2-aminobutyric acid | L-threonine (B559522) | L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, Formate (B1220265) dehydrogenase | >90% | [1] |
| D-phenylalanine | L-threonine | L-threonine ammonia lyase, D-amino acid dehydrogenase, Formate dehydrogenase | 85% | [1] |
| L-threo-β-hydroxy-Histidine | L-Histidine | 2-Oxoglutarate-Dependent Hydroxylase | 91.3% (137 mM from 150 mM) | [2] |
| L-threo-β-hydroxy-Glutamine | L-Glutamine | 2-Oxoglutarate-Dependent Hydroxylase | 75% (150 mM from 200 mM) | [2] |
| (R)- or (S)-2-hydroxybutyrate | L-threonine | L-threonine deaminase, Formate dehydrogenase, Lactate dehydrogenase | High isolated yields | [3] |
Table 2: Chemical Synthesis of Threonine-Containing Peptides
| Threonine Derivative | Synthesis Method | Key Reagents | Overall Yield | Reference |
| Glycosylated Threonine Peptides | Solid Phase Peptide Synthesis | HATU/NMM | Variable, with β-elimination as a side reaction | [4] |
| Peptide Salicylaldehyde (SAL) Esters | Fmoc-Solid Phase Peptide Synthesis | Salicylaldehyde | 20-30% | [5] |
Table 3: Biotechnological Production of L-Threonine and its Derivatives
| Product | Production Strain | Method | Titer/Yield | Reference |
| L-Threonine | E. coli CGMCC 1.366-Thr-f3 | Shake flask fermentation with multi-enzyme complex | 3.45 g/L | [6] |
| L-Threonine | E. coli | Fed-batch fermentation with phosphate (B84403) optimization | 42.3 g/L | [7] |
| L-Threonine | E. coli | Fed-batch fermentation with L-glutamic acid addition | 77 g/L | [7] |
| L-Threonine | E. coli ATCC® 21277TM | Fermentation on whey and fish hydrolysate | 0.406 g/L | [8] |
| L-Threonine | E. coli | Biosynthesis from ethylene (B1197577) glycol | 0.8 g/L (0.10 mol/mol) | [9] |
Experimental Protocols
Enzymatic Synthesis of D-2-aminobutyric acid from L-Threonine
This protocol is based on a multi-enzymatic system.
-
Enzymes: L-threonine ammonia lyase, D-amino acid dehydrogenase (DAADH), and formate dehydrogenase (FDH).
-
Reaction Mixture:
-
L-threonine (200 mM)
-
Sodium formate (300 mM)
-
Cofactors (e.g., NAD+)
-
Phosphate buffer (pH 7.5)
-
Purified enzymes in appropriate concentrations.
-
-
Procedure:
-
The reaction is set up in a temperature-controlled vessel, typically at 30-37°C.
-
The components are mixed, and the reaction is initiated by the addition of the enzymes.
-
The pH is maintained throughout the reaction.
-
The reaction progress is monitored by HPLC to determine the concentration of the product.
-
The reaction is typically run for 20-24 hours.[1]
-
-
Yield Calculation: The yield is calculated as the molar ratio of the D-2-aminobutyric acid produced to the initial amount of L-threonine.
Solid Phase Peptide Synthesis (SPPS) of Glycosylated Threonine Derivatives
This protocol outlines a general procedure for the synthesis of glycopeptides.
-
Materials:
-
Solid support resin (e.g., ProGlyHex resin).
-
Fmoc-protected amino acids and glyco-amino acids.
-
Coupling reagents: HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyl aminium hexafluorophosphate) and NMM (N-Methylmorpholine).
-
Deprotection reagent: 20% piperidine (B6355638) in DMF.
-
Washing solvents: DMF, DCM.
-
-
Procedure:
-
Resin Swelling: The resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed with 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF and DCM.
-
Coupling: The Fmoc-protected glycosylated threonine derivative is pre-activated with HATU and NMM in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time (e.g., 3 hours).[4]
-
Washing: The resin is washed to remove excess reagents.
-
Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
-
Analysis: The crude peptide is purified and analyzed by HPLC and mass spectrometry to determine the yield and identify any side products, such as those from β-elimination or epimerization.[4]
Fermentative Production of L-Threonine
This protocol describes a typical fed-batch fermentation process using a genetically engineered E. coli strain.
-
Strain: A high-yield L-threonine producing strain of E. coli.
-
Media:
-
Seed Medium: A rich medium (e.g., LB) for initial cell growth.
-
Fermentation Medium: A defined mineral medium containing a carbon source (e.g., glucose), nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate, and trace elements.
-
-
Procedure:
-
Inoculum Preparation: A seed culture is grown overnight in the seed medium.
-
Fermentation: The main fermenter containing the fermentation medium is inoculated with the seed culture.
-
Fed-Batch Culture: The fermentation is carried out in a fed-batch mode where a concentrated glucose solution is fed to the fermenter to maintain a desired glucose concentration. The pH is controlled (e.g., at 7.0) by the addition of a base (e.g., ammonia), which also serves as a nitrogen source. The temperature is maintained at an optimal level (e.g., 37°C), and dissolved oxygen is controlled by adjusting the agitation and aeration rates.
-
Process Monitoring: Cell growth (OD600) and L-threonine concentration in the culture supernatant are monitored at regular intervals.[7]
-
-
Product Recovery: After fermentation, the cells are removed by centrifugation or microfiltration, and L-threonine is recovered from the supernatant, often through crystallization.[10]
Visualizations: Workflows and Pathways
Caption: Multi-enzyme cascade for D-2-aminobutyric acid synthesis.
Caption: Solid Phase Peptide Synthesis (SPPS) workflow for glycopeptides.
Caption: Biosynthetic pathway of L-Threonine in E. coli.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]
- 8. l-Threonine production from whey and fish hydrolysate by E. coli ATCC® 21277TM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioinnovationlinkage.oie.go.th [bioinnovationlinkage.oie.go.th]
A Head-to-Head Comparison: Validating Peptide Sequences with MS/MS Fragmentation versus Edman Degradation
For researchers, scientists, and drug development professionals, the accurate determination of a peptide's amino acid sequence is a cornerstone of protein characterization, functional analysis, and the development of novel therapeutics. While tandem mass spectrometry (MS/MS) has become the dominant technology for peptide sequence validation, the classical Edman degradation method retains its relevance for specific applications. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their analytical needs.
The validation of a peptide's primary structure is a critical quality control step in various research and development phases. Whether confirming the fidelity of a synthetic peptide, identifying a novel protein, or characterizing post-translational modifications, the choice of sequencing methodology can significantly impact the accuracy, throughput, and depth of the results. This guide delves into a direct comparison of MS/MS fragmentation and Edman degradation, offering a clear perspective on their respective strengths and limitations.
Performance Comparison: MS/MS Fragmentation vs. Edman Degradation
The selection of a peptide sequencing method is often dictated by the specific requirements of the experiment, including sample complexity, desired throughput, and the level of detail required. The following table summarizes the key performance metrics of MS/MS fragmentation and Edman degradation.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of peptide ions and analysis of the resulting mass-to-charge ratios of the fragments to deduce the amino acid sequence.[1][2] | Stepwise chemical removal and identification of the N-terminal amino acid residue.[2][3][4] |
| Sensitivity | High (femtogram to low picogram range)[5] | Moderate (picomole range)[3][6] |
| Throughput | High; compatible with liquid chromatography for analyzing complex mixtures in a single run.[3][5] | Low; sequential analysis of one sample at a time, with each cycle taking approximately 30-60 minutes per amino acid residue.[3][6] |
| Sequence Coverage | Can provide full sequence coverage, including internal and C-terminal regions.[3] | Typically limited to the first 30-50 N-terminal amino acid residues.[5][7] |
| Sample Requirement | Low (nanogram to picogram levels)[5] | Relatively high (typically 1-10 picomoles)[3] |
| Handling of Mixtures | Well-suited for the analysis of complex peptide mixtures.[3][4] | Not suitable for complex mixtures; requires a highly purified peptide.[4][7] |
| Analysis of PTMs | Excellent capability for identifying and localizing a wide range of post-translational modifications (PTMs).[2] | Limited; can be hindered by N-terminal modifications and does not provide information on internal PTMs.[5][7] |
| De Novo Sequencing | Primary method for sequencing novel peptides not present in databases.[1] | Straightforward, direct readout of the N-terminal sequence without database dependence.[3] |
| Blocked N-terminus | Can sequence peptides with blocked N-termini by analyzing internal fragments. | Fails if the N-terminal amino group is chemically modified.[6][7] |
Experimental Protocols
To provide a practical understanding of these techniques, detailed experimental protocols for both de novo peptide sequencing by MS/MS and Edman degradation are outlined below.
De Novo Peptide Sequencing by LC-MS/MS
This protocol describes a general workflow for sequencing an unknown peptide using a liquid chromatography-tandem mass spectrometry system.
1. Sample Preparation:
-
Protein Digestion: If starting from a protein, it is crucial to digest it into smaller peptides.
-
Denature the protein in a solution containing 8 M urea (B33335).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues with iodoacetamide (B48618) and incubate in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a protease, such as trypsin, at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.[8]
-
-
Peptide Cleanup: Desalt and concentrate the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.[9]
2. Liquid Chromatography (LC) Separation:
-
Column: Use a reversed-phase C18 column (e.g., 75 µm inner diameter x 15 cm length) suitable for separating complex peptide mixtures.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 40% B over 60 minutes) at a flow rate of approximately 300 nL/min to elute the peptides.
3. Mass Spectrometry (MS) and MS/MS Analysis:
-
Ionization: Utilize electrospray ionization (ESI) to generate positively charged peptide ions.[10]
-
MS1 Scan: Perform a full MS scan to detect the mass-to-charge (m/z) ratios of the intact peptide ions eluting from the LC column. A typical mass range is 350-1500 m/z.
-
Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Isolate the selected precursor ions and fragment them using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy of 25-35%.[1]
-
MS2 Scan: Acquire the MS/MS spectra of the fragment ions.
4. Data Analysis:
-
Spectral Interpretation: Use de novo sequencing software (e.g., PEAKS Studio, Novor) to interpret the MS/MS spectra. The software identifies the b- and y-ion series and calculates the mass differences between consecutive fragment ions to determine the amino acid sequence.[1]
-
Sequence Validation: Manually inspect the annotated MS/MS spectra to ensure high-quality fragmentation data supports the proposed sequence.
Edman Degradation
This protocol outlines the classical method for N-terminal sequencing of a purified peptide.
1. Sample Preparation:
-
Ensure the peptide sample is highly purified (>95%) and free from interfering substances like primary amines (e.g., Tris buffer), detergents, and salts.[11]
-
The sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.[12]
2. Edman Chemistry Cycles:
The process is typically automated in a protein sequencer and involves the following repetitive steps for each amino acid residue:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[13]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions (e.g., using trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[13]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[13]
3. Identification of PTH-Amino Acid:
-
The released PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.
-
The PTH-amino acid is identified by comparing its retention time to that of known PTH-amino acid standards.[13][14]
4. Repetitive Cycles:
-
The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated until the desired sequence length is obtained or the signal-to-noise ratio becomes too low.
Database Search Parameters for Peptide Identification
For MS/MS data where the protein of origin is from a known organism, database searching is a powerful alternative to de novo sequencing. Below are typical parameters for widely used search algorithms like Mascot and Sequest.
| Parameter | Typical Setting | Rationale |
| Database | SwissProt, NCBIprot, or a species-specific database | A comprehensive and well-annotated database is crucial for accurate identification. |
| Enzyme | Trypsin | The most commonly used protease, cleaving C-terminal to lysine (B10760008) (K) and arginine (R), unless followed by proline. |
| Missed Cleavages | 1-2 | Allows for incomplete enzymatic digestion. |
| Fixed Modifications | Carbamidomethyl (C) | Accounts for the alkylation of cysteine residues during sample preparation. |
| Variable Modifications | Oxidation (M), Phospho (STY), Acetyl (Protein N-term) | Allows for the identification of common biological and artifactual modifications. |
| Precursor Mass Tolerance | 5-10 ppm (for high-resolution instruments like Orbitrap) | Defines the mass accuracy window for matching experimental precursor m/z to theoretical peptide masses. |
| Fragment Mass Tolerance | 0.02 Da (for high-resolution instruments) or 0.5 Da (for low-resolution instruments) | Sets the mass accuracy for matching experimental fragment ions to theoretical fragment ions. |
| Peptide Charge State | 2+, 3+, and 4+ | Considers the most common charge states for tryptic peptides in ESI. |
| Decoy Database Search | Enabled | Used to estimate the False Discovery Rate (FDR) and ensure the statistical significance of peptide identifications.[15] |
Visualizing the Workflows
To further clarify the processes of MS/MS fragmentation and Edman degradation, the following diagrams illustrate the key steps in each workflow.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. abrf.memberclicks.net [abrf.memberclicks.net]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 14. ehu.eus [ehu.eus]
- 15. Accurate and Sensitive Peptide Identification with Mascot Percolator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl and Tert-Butyl Ether Stability in Strong Acidic Environments
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision in the synthesis of complex molecules. The stability of these groups under various reaction conditions dictates the strategic path of a synthetic route. This guide provides an objective comparison of the stability of two common ether protecting groups, methyl (Me) and tert-butyl (t-Bu), in the presence of strong acids, supported by mechanistic insights and experimental data.
The acid-lability of an ether is fundamentally determined by the mechanism of its cleavage. Tert-butyl ethers are known for their high sensitivity to acidic conditions, which allows for their selective removal.[1] In contrast, methyl ethers are exceptionally robust and generally require harsh, specific reagents for cleavage.[2][3] This dramatic difference in stability stems from their distinct reaction pathways under acidic catalysis.
Mechanism of Acid-Catalyzed Ether Cleavage
The cleavage of an ether in a strong acid medium begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). The subsequent step, which is rate-determining, differs significantly for methyl and tert-butyl ethers.
-
Tert-Butyl Ethers: These ethers undergo cleavage through a unimolecular (SN1 or E1) mechanism. The protonated ether dissociates to form a relatively stable tertiary carbocation (the tert-butyl cation) and an alcohol.[4][5][6][7] This process is rapid and can often be carried out at moderate temperatures with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6]
-
Methyl Ethers: When the methyl group is attached to a primary or secondary carbon, the formation of a corresponding carbocation is highly unfavorable. Therefore, cleavage must proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[4][8][9] This involves a nucleophile (like a halide ion) attacking the less sterically hindered carbon of the protonated ether.[6][8][10] The SN2 pathway has a higher activation energy and thus requires more forcing conditions, such as refluxing with very strong acids (HBr or HI) or using potent Lewis acids like boron tribromide (BBr₃).[2][3][8]
Comparative Stability and Deprotection Conditions
The mechanistic differences translate directly into a vast disparity in chemical stability. Tert-butyl ethers are considered highly acid-labile, while methyl ethers are among the most acid-stable ether protecting groups. This allows for the selective deprotection of a tert-butyl ether in the presence of a methyl ether, a common strategy in multi-step synthesis.
The following table summarizes typical experimental conditions required for the cleavage of each ether type, illustrating the significantly milder conditions needed for tert-butyl ether removal.
| Feature | Tert-Butyl Ether | Methyl Ether | Reference |
| Cleavage Mechanism | SN1 / E1 | SN2 | [4][5][10] |
| Relative Stability | Low (Acid-Labile) | High (Robust) | [1][2][3] |
| Typical Reagents | Trifluoroacetic acid (TFA), aq. HCl, aq. H₂SO₄, Formic Acid | Boron tribromide (BBr₃), Trimethylsilyl iodide (TMSI), aq. HBr (reflux), aq. HI (reflux) | [1][2][8][11] |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | [5][8] |
A study on the hydrolysis of methyl tert-butyl ether (MTBE) in dilute aqueous acid (≥pH 1) determined the reaction to be first-order with respect to both the ether and the hydronium ion. The second-order rate constant was found to be approximately 0.9 x 10⁻² M⁻¹ h⁻¹ at 26°C, demonstrating its susceptibility to acid-catalyzed hydrolysis even under moderately acidic conditions.[12][13][14]
Experimental Protocols
The following are representative protocols for the deprotection of tert-butyl and methyl ethers, highlighting the distinct experimental setups.
Protocol 1: Deprotection of a Tert-Butyl Ether with Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a tert-butyl ether under standard acidic conditions.
Workflow:
Methodology:
-
Reaction Setup: The tert-butyl ether substrate (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acid Addition: Trifluoroacetic acid is added to the solution. The reaction is typically stirred at room temperature.[1]
-
Monitoring: The progress of the deprotection is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a base, like a saturated aqueous solution of sodium bicarbonate, until gas evolution ceases.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography.[1]
Protocol 2: Cleavage of a Methyl Ether with Boron Tribromide (BBr₃)
This protocol outlines the cleavage of a robust methyl ether, a reaction that requires a powerful Lewis acid and careful handling due to the reagent's reactivity.
Workflow:
Methodology:
-
Reaction Setup: The methyl ether substrate (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath (0°C) or a dry ice/acetone bath.
-
Reagent Addition: A solution of boron tribromide (typically 1.0 M in DCM) is added dropwise to the cooled solution. BBr₃ is highly reactive with moisture and should be handled with care.[2]
-
Reaction: The mixture is stirred, often while allowing it to slowly warm to room temperature. The reaction progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is cooled back to 0°C and quenched very carefully by the slow, dropwise addition of methanol (B129727) or water to decompose any excess BBr₃.
-
Workup and Purification: A standard aqueous workup is performed, followed by extraction, drying of the organic phase, and purification of the final product.
Conclusion
The stability of methyl and tert-butyl ethers in strong acid is drastically different. Tert-butyl ethers are readily cleaved under mild acidic conditions via an SN1/E1 mechanism, making them excellent acid-labile protecting groups. In stark contrast, methyl ethers are exceptionally stable to acid and their cleavage requires harsh conditions and potent reagents like BBr₃ to proceed through an SN2 mechanism. This orthogonal stability is a cornerstone of modern synthetic strategy, enabling chemists to selectively unmask functional groups and build molecular complexity with precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. longdom.org [longdom.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Characterization of Byproducts from Boc-Thr(Me)-OH Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of N-methylated amino acids like Boc-L-N-methylthreonine (Boc-Thr(Me)-OH) presents unique challenges. The steric hindrance imparted by the N-methyl group and the presence of a reactive β-hydroxyl group can lead to the formation of several byproducts, impacting the yield and purity of the final peptide. This guide provides a comprehensive comparison of potential byproducts, supported by experimental data from related systems, and details the methodologies for their characterization.
Potential Byproducts in this compound Coupling
The coupling of this compound is susceptible to several side reactions, primarily due to its structural features. The major potential byproducts include epimers, O-acylated species, dehydrated products, diketopiperazines, and reagent-specific adducts like N-acylurea and guanidinylated peptides.
Epimerization
During the activation of the carboxylic acid, the α-carbon of this compound can undergo epimerization, leading to the incorporation of the D-enantiomer into the peptide sequence. This is a significant concern for N-methylated amino acids, as the steric hindrance can slow down the coupling reaction, prolonging the lifetime of the activated species and increasing the opportunity for epimerization, especially in the presence of excess base.[1][2][3]
O-Acylation
The secondary hydroxyl group on the threonine side chain is a potential nucleophile that can react with the activated carboxyl group of another this compound molecule.[4] This results in the formation of a branched peptide or termination of the growing peptide chain. The extent of O-acylation is influenced by the choice of coupling reagent and the steric environment.
Dehydration
Under certain conditions, particularly with some coupling reagents, β-hydroxy amino acids like threonine can undergo dehydration (β-elimination) to form a dehydroamino acid residue. While this is less common for threonine compared to serine, it remains a potential side reaction to consider.
Diketopiperazine (DKP) Formation
If this compound is being coupled to an amino acid already on the resin (i.e., it is the second residue in the sequence), the resulting dipeptide is susceptible to intramolecular cyclization. This reaction forms a diketopiperazine (DKP) and cleaves the dipeptide from the resin, reducing the overall yield.[5][6][7][8][9] The presence of an N-methyl group on the second amino acid is known to significantly increase the rate of DKP formation by favoring the necessary cis-amide bond conformation.[5]
Reagent-Specific Byproducts
-
N-acylurea Formation: When using carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea.[10][11][12][13][14] This byproduct is often difficult to remove chromatographically and represents a loss of the activated amino acid.
-
Guanidinylation: Uronium/aminium-based coupling reagents like HATU, HBTU, and TBTU can react with the free N-terminal amine of the growing peptide chain if used in excess.[15][16][17][18][19] This guanidinylation reaction results in irreversible chain termination.
Comparative Performance of Coupling Reagents
While specific quantitative data for byproduct formation in this compound coupling is scarce, data from the coupling of other sterically hindered and N-methylated amino acids can provide valuable insights. The choice of coupling reagent is critical in minimizing side reactions.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Coupling | Key Byproducts and Remarks |
| Uronium/Aminium Salts | ||||
| HATU | - | DIPEA/NMM | Very High | Low epimerization. Risk of guanidinylation if used in excess.[16] |
| HBTU | HOBt | DIPEA/NMM | High | Generally effective, but can be less efficient than HATU for highly hindered couplings. Risk of guanidinylation.[16] |
| COMU | - | DIPEA | Very High | Byproducts are generally more water-soluble, aiding in purification. |
| Phosphonium Salts | ||||
| PyBOP | HOBt | DIPEA/NMM | High | Generally low epimerization. Does not cause guanidinylation. |
| PyBrOP | - | DIPEA | Very High | Highly reactive, but can be more expensive. |
| Carbodiimides | ||||
| DCC | HOBt/Oxyma | - | Moderate | Formation of insoluble dicyclohexylurea (DCU). Risk of N-acylurea formation and epimerization.[10][11][12] |
| DIC | HOBt/Oxyma | - | Moderate | Diisopropylurea byproduct is more soluble than DCU. Risk of N-acylurea formation and epimerization.[10][11][12] |
Experimental Protocols for Byproduct Characterization
A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of byproducts from this compound coupling.
High-Performance Liquid Chromatography (HPLC)
Protocol for Byproduct Analysis by RP-HPLC:
-
Sample Preparation: Cleave a small aliquot of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-65% B over 30 minutes) is recommended to resolve closely eluting byproducts.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis: Analyze the chromatogram for the presence of unexpected peaks. Byproducts such as O-acylated peptides and deletion sequences (from incomplete coupling) will typically have different retention times from the target peptide. Diketopiperazines, being small and cyclic, will usually elute much earlier.
Protocol for Chiral HPLC Analysis of Epimers:
-
Sample Preparation: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours. Dry the hydrolysate under vacuum.
-
Derivatization (Optional but Recommended): Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated on a standard C18 column.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column or a standard C18 column if derivatized.
-
Mobile Phase: Isocratic or gradient elution with a mobile phase appropriate for the column and derivatizing agent used (e.g., a buffered aqueous-organic mixture).
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for FDAA derivatives).
-
-
Analysis: Compare the retention times of the sample peaks with those of D- and L-Thr(Me) standards to quantify the extent of epimerization.[20][21][22][23][24]
Mass Spectrometry (MS)
Protocol for LC-MS Analysis:
-
Instrumentation: Couple the HPLC system described above to an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass-to-charge ratios.
-
Epimers: Will have the same mass as the target peptide.
-
O-acylated peptide: Will show a mass increase corresponding to the mass of the Boc-Thr(Me) residue minus water.
-
Dehydrated peptide: Will show a mass loss of 18 Da.
-
Diketopiperazine: Will have a distinct mass corresponding to the cyclized dipeptide.
-
Guanidinylated peptide: Will show a characteristic mass addition from the coupling reagent.
-
N-acylurea: Can sometimes be detected as an adduct with the amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Characterization of Isolated Byproducts:
-
Isolation: Isolate the byproduct of interest using preparative HPLC.
-
Sample Preparation: Dissolve the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR spectra.
-
Analysis:
-
¹H and ¹³C Spectra: Will reveal changes in the chemical environment of protons and carbons near the site of modification. For example, O-acylation will cause a downfield shift of the β-proton of the threonine side chain.
-
2D Spectra: COSY and TOCSY can be used to identify the spin systems of the amino acid residues. HMBC is crucial for identifying long-range correlations that can confirm the structure of byproducts like O-acylated peptides or N-acylureas. NOESY can provide information about through-space proximities and conformational changes.[25][26][27][28]
-
Visualizing Reaction Pathways and Workflows
By understanding the potential side reactions and employing a systematic approach to their characterization, researchers can optimize coupling conditions for this compound to improve the yield and purity of the final peptide product. The use of highly efficient coupling reagents, careful control of reaction times and base equivalents, and the application of robust analytical techniques are key to successfully incorporating this challenging amino acid into synthetic peptides.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. baranlab.org [baranlab.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. bachem.com [bachem.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 20. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. benchchem.com [benchchem.com]
- 26. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags | MDPI [mdpi.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Orthogonality of Boc and Side-Chain Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity and yield of the target peptide. The tert-butyloxycarbonyl (Boc) protection strategy, a cornerstone of peptide chemistry, relies on a principle of graduated acid lability for the selective removal of the temporary Nα-Boc group while the "permanent" side-chain protecting groups remain intact. This guide provides an objective comparison of the orthogonality between the Boc group and various common side-chain protecting groups, supported by experimental data and detailed protocols to inform synthetic strategy and troubleshooting.
The Principle of "Quasi-Orthogonality" in Boc SPPS
In contrast to the fully orthogonal Fmoc/tBu strategy where the protecting groups are removed by chemically distinct mechanisms (base and acid, respectively), the Boc/Bzl (benzyl) strategy is considered "quasi-orthogonal".[1][2] Both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile.[2] The selectivity is achieved by exploiting the significant difference in their acid lability. The Nα-Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), typically in dichloromethane (B109758) (DCM), while the more robust benzyl-based side-chain protecting groups require strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal.[2]
This graduated lability is the foundation of the Boc strategy, allowing for the stepwise elongation of the peptide chain. However, the repetitive use of TFA can lead to the premature cleavage of more acid-sensitive side-chain protecting groups, which can result in side reactions and impurities.[3] Therefore, a thorough understanding of the stability of each protecting group is crucial for successful synthesis.
Stability of Common Side-Chain Protecting Groups in Boc Deprotection Conditions
The stability of side-chain protecting groups during the repetitive TFA deprotection steps is a critical factor in maintaining the integrity of the growing peptide chain. While many benzyl-based protecting groups are generally stable to standard Boc deprotection conditions (e.g., 50% TFA in DCM for 20-30 minutes), some exhibit partial lability.
Table 1: Stability of Common Side-Chain Protecting Groups to TFA
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Stability in 50% TFA/DCM | Notes |
| Arginine | Tosyl | Tos | High | Generally stable to TFA treatment.[2] |
| Arginine | Nitro | NO₂ | Very High | Stable to TFA, TFMSA, and TMSOTf.[4] |
| Aspartic Acid | Benzyl ester | O-Bzl | High | Generally stable to standard Boc deprotection cycles.[5] |
| Glutamic Acid | Benzyl ester | O-Bzl | High | Generally stable to standard Boc deprotection cycles. |
| Serine | Benzyl ether | Bzl | High | Generally stable to standard Boc deprotection cycles.[4] |
| Threonine | Benzyl ether | Bzl | High | Generally stable to standard Boc deprotection cycles.[4] |
| Tyrosine | Benzyl ether | Bzl | Moderate | Partial cleavage can occur with repeated TFA treatments, leading to side reactions.[4] |
| Tyrosine | 2,6-Dichlorobenzyl ether | 2,6-Cl₂-Bzl | High | More stable than the Bzl group in 50% TFA.[4] |
| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | High | Stable in 50% TFA.[4] |
| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | High | Stable in 50% TFA.[4] |
| Cysteine | 4-Methylbenzyl | 4-MeBzl | High | Generally stable to TFA. |
Note: The stability can be sequence-dependent and influenced by the duration and number of TFA treatments.
Final Cleavage: Removing Side-Chain Protecting Groups
Upon completion of the peptide chain assembly, the "permanent" side-chain protecting groups and the linkage to the resin are removed in a single step, commonly referred to as the final cleavage. In Boc SPPS, this is typically achieved using strong, hazardous acids. The choice of the cleavage cocktail, which includes the strong acid and a variety of scavengers, is critical for obtaining a high yield of the desired peptide with minimal side products.
Table 2: Comparison of Final Cleavage Cocktails in Boc SPPS
| Cleavage Reagent | Composition | Target Protecting Groups | Advantages | Disadvantages |
| Hydrogen Fluoride (HF) | Anhydrous HF with scavengers (e.g., anisole, p-cresol, thiocresol) | Most benzyl-based groups, Tos, 2-Cl-Z | Highly effective and versatile.[6] | Extremely toxic and corrosive; requires specialized apparatus.[6] |
| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA in TFA with scavengers (e.g., thioanisole, m-cresol) | Many benzyl-based groups, 2-Br-Z | Does not require specialized HF apparatus.[2] | Less effective for some protecting groups like Arg(Tos) and Arg(NO₂).[2] |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | TMSOTf in TFA with scavengers (e.g., m-cresol) | Most benzyl-based groups | Produces fewer side reactions and less hygroscopic products compared to TFMSA.[7] | Does not cleave Arg(NO₂) or Cys(Bzl).[7] |
Scavengers are essential components of the cleavage cocktail. They act to trap the reactive carbocations generated during the cleavage of the protecting groups, which can otherwise lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[6]
Experimental Protocols
Protocol 1: Nα-Boc Deprotection
This protocol describes the selective removal of the Nα-Boc group from the growing peptide chain attached to the solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Isopropanol (IPA)
-
Scavenger (e.g., 0.5% dithiothreitol (B142953) (DTE) if Cys, Met, or Trp are present)[2]
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add a solution of 50% TFA in DCM (with scavenger if necessary).
-
Agitate the mixture for 20-30 minutes at room temperature.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).
-
Neutralize the resin by washing with a solution of 10% DIEA in DCM for 5-10 minutes.
-
Wash the resin with DCM (3x) to remove excess base.
-
The resin is now ready for the next coupling step.
Protocol 2: Final Cleavage with Hydrogen Fluoride (HF)
This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood with a specialized HF cleavage apparatus.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolate the crude peptide by filtration or centrifugation and wash with cold diethyl ether to remove scavengers.
Protocol 3: Final Cleavage with Trifluoromethanesulfonic Acid (TFMSA)
This protocol provides an alternative to HF cleavage that does not require a specialized apparatus.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., thioanisole, m-cresol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a round-bottom flask with a stir bar and cool in an ice bath.
-
Prepare the cleavage cocktail by adding TFMSA to a solution of scavengers in TFA. A common ratio is TFMSA/TFA/thioanisole/m-cresol.
-
Add the cleavage cocktail to the resin and stir at 0°C for 1-2 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Isolate the crude peptide by filtration or centrifugation and wash with cold diethyl ether.
Visualization of Key Processes
Caption: Cyclical workflow of Nα-Boc deprotection in SPPS.
Caption: General workflow for the final cleavage and deprotection in Boc-SPPS.
Conclusion
The Boc/Bzl strategy for solid-phase peptide synthesis, while not strictly orthogonal, offers a robust and reliable method for the synthesis of a wide range of peptides. The graduated acid lability of the Nα-Boc and benzyl-based side-chain protecting groups allows for selective deprotection and chain elongation. However, a careful consideration of the stability of the chosen side-chain protecting groups to the repetitive TFA treatments is essential to minimize side reactions. For the final cleavage, the choice between HF, TFMSA, or other strong acid cocktails depends on the specific protecting groups present in the peptide and the available laboratory infrastructure. By understanding the principles of quasi-orthogonality and the specific characteristics of each protecting group and cleavage reagent, researchers can optimize their synthetic strategies to achieve high yields of pure peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Outcomes
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective comparison of the two cornerstone methodologies, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate strategy for your research needs.
The primary distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes. The Boc strategy utilizes an acid-labile Nα-protecting group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA). In contrast, the Fmoc strategy employs a base-labile Nα-protecting group, which is cleaved by a base such as piperidine (B6355638). This fundamental difference in deprotection chemistry cascades through the entire synthesis process, influencing the choice of side-chain protecting groups, cleavage reagents, and ultimately, the types of peptides that can be synthesized effectively.[1][2]
Comparative Analysis: Key Performance Indicators
The selection between Boc and Fmoc SPPS is often guided by the specific characteristics of the target peptide, including its length, sequence, and the presence of sensitive residues. The following tables summarize the key differences and performance outcomes of each strategy.
Table 1: General Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Strong acids (e.g., HF, TFMSA) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |
| Cost | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids can be more expensive. |
Table 2: Performance Comparison in the Synthesis of "Difficult" Sequences
"Difficult" sequences, such as those prone to aggregation (e.g., hydrophobic peptides like amyloid-beta) or side reactions, often highlight the distinct advantages of each strategy.
| Peptide/Sequence Type | Boc-SPPS Performance | Fmoc-SPPS Performance | Key Considerations |
| Aggregation-Prone (e.g., Amyloid Beta) | Generally higher crude yield and purity.[4] | Lower crude yield; often requires modified protocols (e.g., pseudoprolines, microwave assistance).[4] | The protonated N-terminus after Boc deprotection disrupts aggregation.[4] |
| Aspartimide Formation Prone (Asp-Gly, Asp-Ser) | Lower incidence of aspartimide formation. | Higher risk of aspartimide formation due to basic deprotection conditions. | The acidic conditions of Boc-SPPS are less conducive to this side reaction.[4] |
| Racemization Prone (e.g., His, Cys) | Generally lower risk of racemization. | Can be prone to racemization under basic conditions, but mitigated by modern coupling reagents.[4] | The choice of coupling reagents is a more critical factor in controlling racemization.[4] |
Table 3: Quantitative Data for Amyloid-Beta (Aβ) (1-42) Synthesis
| Synthesis Strategy & Conditions | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | 33% | Not Reported | [4] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [4] |
| Microwave-Assisted Fmoc/tBu SPPS | 87% | 67% | [4] |
| Boc/Bzl SPPS | Generally higher than standard Fmoc for "difficult sequences" | Often higher for hydrophobic peptides | [5] |
Experimental Workflows and Logical Relationships
The cyclical nature of both Boc and Fmoc SPPS involves a series of deprotection, washing, coupling, and washing steps. The logical flow of these processes is illustrated in the diagrams below.
Detailed Experimental Protocols
The following are generalized manual protocols for a single deprotection and coupling cycle in Boc and Fmoc SPPS.
Boc-SPPS Cycle Protocol
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[4]
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.[6]
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for an additional 20 minutes.[6]
-
Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[6]
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Fmoc-SPPS Cycle Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours in a reaction vessel.[7]
-
Deprotection:
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU or HATU, 2.9-5 equivalents) in DMF.[7][8]
-
Add a hindered base such as DIEA (6-10 equivalents) to the amino acid solution to activate it.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Conclusion
The choice between Boc and Fmoc SPPS is a nuanced decision that depends on the specific requirements of the peptide being synthesized. For routine, non-problematic peptides, the milder conditions and amenability to automation make the Fmoc strategy the preferred choice in many laboratories.[2][4] However, for challenging sequences, particularly those prone to aggregation, the Boc strategy offers distinct advantages that can lead to higher yields and purity.[4][5] A thorough understanding of the peptide's characteristics, potential side reactions, and the strengths and weaknesses of each synthetic strategy is paramount to successful peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
Safety Operating Guide
Navigating the Disposal of Boc-Thr(Me)-OH: A Procedural Guide for Laboratory Professionals
Key Chemical and Physical Properties
A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties. Although a specific Safety Data Sheet (SDS) for Boc-Thr(Me)-OH is not prevalent, information for related Boc-protected amino acids indicates they are generally not classified as hazardous substances.[1] However, it is prudent to handle all laboratory chemicals with care.
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-L-threonine | N/A |
| Synonyms | Boc-L-Thr(Me)-OH | N/A |
| Molecular Formula | C10H19NO5 | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Analogy |
| Hazard Classification | Not classified as a hazardous substance (by analogy to similar compounds) | [1] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
-
Eye Protection : Wear chemical safety goggles or glasses to prevent eye contact with dust particles.[1]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Respiratory Protection : Handle in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended to avoid inhalation.
-
Body Protection : A laboratory coat should be worn to prevent contamination of personal clothing.[1]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[3][4] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[5]
Experimental Protocol for Disposal
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, spatulas).
-
Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[3]
-
-
Containerization :
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[3]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container.[4][5]
-
The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[3]
-
Spill Management
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE. For small spills, carefully sweep up the solid material, place it in a labeled waste container, and clean the area with a damp cloth, also disposing of the cleaning materials as chemical waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, providing a clear visual guide for laboratory personnel.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-Thr(Me)-OH
Essential Safety and Handling Guide for Boc-Thr(Me)-OH
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling from receipt to disposal. While this compound is not classified as a hazardous substance, it is crucial to handle all chemicals with care as the toxicological properties may not be fully investigated[1][2].
Personal Protective Equipment (PPE) Summary
Effective protection against chemical exposure is achieved by using the appropriate PPE for each task. A risk assessment should be conducted to determine the specific needs for your process[3]. The table below summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side-shields (ANSI Z87.1 approved)[3] | Nitrile gloves[3] | Lab coat[4] | Recommended if dust may be generated (N95 or equivalent)[1] |
| Dissolving/Solution Handling | Chemical splash goggles[5][6] | Nitrile gloves[3] | Lab coat[6] | Not generally required if handled in a fume hood |
| High-Splash Potential Tasks | Face shield worn over safety goggles[3][6] | Nitrile gloves (consider double-gloving)[3] | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Accidental Spill Cleanup | Chemical splash goggles[5] | Heavy-duty or chemical-resistant gloves | Lab coat or coveralls[7] | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational workflow minimizes risks and ensures procedural consistency. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the substance.
1. Preparation and Weighing:
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Work Area Setup: Designate a specific area for handling this compound. If possible, work in a chemical fume hood or an enclosure to contain any dust.
-
Weighing: Carefully transfer the required amount of the solid compound from its container to a weigh boat. Avoid any actions that could generate dust. Use appropriate tools (e.g., a spatula) to handle the powder.
2. Dissolution and Use in Reactions:
-
Solvent Addition: Place the vessel containing the weighed this compound into the fume hood. Slowly add the desired solvent.
-
Mixing: Stir the mixture as required by your experimental protocol. If heating is necessary, use a controlled heating mantle and monitor the process.
-
Reaction Monitoring: Follow standard laboratory procedures for monitoring the reaction. Keep the reaction vessel closed or under an inert atmosphere as dictated by the specific chemistry.
3. Post-Handling and Storage:
-
Cleaning: Thoroughly clean the work area and any equipment used.
-
Storage: Keep the main container of this compound tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[8].
1. Waste Segregation and Collection:
-
Solid Waste: Place unused this compound powder and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, paper towels) into a designated, sealable, and clearly labeled solid chemical waste container[8].
-
Liquid Waste: If this compound is in a solvent, the solution should be collected in a labeled, non-halogenated organic waste container.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "this compound," and the appropriate waste category[8].
2. Storage of Waste:
-
Store sealed waste containers in a designated, secondary containment area that is cool, dry, and well-ventilated[8]. This area should be away from general laboratory traffic.
3. Final Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[8]. All disposal must comply with local, state, and federal environmental regulations[8].
Handling Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com.au [westlab.com.au]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
